1,2-Diethynylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2-diethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYDUPRWILCUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176204 | |
| Record name | 1,2-Diethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26776-82-9, 21792-52-9 | |
| Record name | Benzene, o-diethynyl-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diethynylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021792529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 1,2-Diethynylbenzene
Introduction: 1,2-Diethynylbenzene (o-diethynylbenzene) is an aromatic organic compound featuring two ethynyl (B1212043) groups on adjacent carbon atoms of a benzene (B151609) ring. This unique ortho arrangement imparts significant reactivity, making it a valuable and versatile building block in organic synthesis and materials science. The proximity of the two highly unsaturated alkyne functionalities allows for unique intramolecular reactions and the formation of complex, rigid molecular architectures. This guide provides an in-depth overview of its chemical properties, reactivity, experimental protocols, and applications for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid or solid, depending on its purity.[1] Its core properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ | [2] |
| Molecular Weight | 126.15 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | o-diethynylbenzene, Benzene, 1,2-diethynyl- | [1][2] |
| CAS Number | 21792-52-9 | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | - |
Spectroscopic Properties
Detailed experimental spectra for the this compound monomer are not widely available in the public domain. However, analysis of its vibrational spectra and those of its isomers has been a subject of study.[3] For its polymeric derivatives, characteristic vibrational frequencies are readily identified.
| Spectroscopy Type | Observation | Reference |
| Infrared (IR) | Polymers of diethynylarenes show characteristic C≡C-H stretching vibrations around 3300 cm⁻¹ and C≡C stretching at approximately 2106 cm⁻¹. | - |
| ¹H NMR | Spectroscopic data for the monomer is not provided in the search results. | - |
| ¹³C NMR | Spectroscopic data for the monomer is not provided in the search results. | - |
| Rotational | 25 rotational transitions have been assigned in the 2–12 GHz frequency range. | - |
Reactivity and Key Reactions
The high degree of unsaturation and the spatial proximity of the two ethynyl groups make this compound a highly reactive molecule, serving as a precursor for novel conjugated organic polymers and complex macrocycles.[4]
Polymerization
This compound and its derivatives are known to undergo rapid, exothermic polymerization at elevated temperatures (100-125 °C), which is indicative of a chain reaction.[4] This reactivity is harnessed to create conjugated polymers with unique electronic and optical properties. The polymerization can proceed through various mechanisms, including those catalyzed by transition metals, leading to complex, cross-linked, or linear polymer structures.
Cycloaddition Reactions
The alkyne functionalities of this compound readily participate in cycloaddition reactions, a cornerstone of modern synthetic chemistry. These reactions are powerful tools for constructing cyclic and heterocyclic systems.
-
[4+2] Diels-Alder Cycloaddition: The ethynyl groups can act as dienophiles in reactions with conjugated dienes to form six-membered rings.[5][6] This reaction is a reliable method for building molecular complexity with high stereochemical control.[5]
-
[3+2] Azide-Alkyne Cycloaddition (Click Chemistry): This reaction, particularly the copper-catalyzed variant (CuAAC), is a highly efficient and widely used "click" reaction.[7] It involves the reaction of an azide (B81097) with a terminal alkyne to specifically form a 1,4-disubstituted 1,2,3-triazole. This reaction is noted for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[7] Given its two alkyne groups, this compound can be used to link molecules or to form cross-linked polymeric materials.
Oxidative Coupling
Under oxidative coupling conditions, typically using a Hay catalyst (CuCl and a tertiary amine like TMEDA), this compound derivatives can be converted into diacetylene macrocycles.[4] This reaction can be performed as a one-step procedure to produce dimeric, trimeric, and larger cyclic structures in useful quantities.[4][8] The yields of specific macrocycles can be controlled by reaction conditions and the steric bulk of substituents on the benzene ring.[4]
Basicity of the Dianion
In the gas phase, the dianion of this compound (ortho-diethynylbenzene dianion) is calculated to be the strongest superbase known, with a proton affinity of 1843.987 kJ/mol.[9] This extreme basicity highlights the fundamental chemical properties of the molecule upon deprotonation.[9]
Experimental Protocols
Synthesis via Sonogashira Coupling (General Protocol)
The Sonogashira coupling is a widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. A typical synthesis of this compound starts from 1,2-dihalobenzene and a protected alkyne like (trimethylsilyl)acetylene, followed by deprotection.
-
Coupling Reaction: To a solution of 1,2-diiodobenzene (B1346971) (1.0 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add (trimethylsilyl)acetylene (2.2 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv), and a copper(I) co-catalyst like CuI (0.1 equiv).
-
Base Addition: Add a base, typically an amine such as triethylamine (B128534) or diisopropylamine (B44863) (5.0 equiv), to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: After completion, quench the reaction with aqueous ammonium (B1175870) chloride, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude 1,2-bis(trimethylsilylethynyl)benzene in a solvent mixture like THF/methanol. Add a base such as K₂CO₃ or a fluoride (B91410) source like TBAF and stir at room temperature.
-
Purification: Once deprotection is complete, perform an aqueous workup and purify the final product, this compound, by silica (B1680970) gel chromatography.
Oxidative Coupling to Form Dimeric Macrocycle
This protocol is adapted from the one-pot procedure for synthesizing diacetylene macrocycles.[4]
-
Setup: In a flask, dissolve the this compound derivative (1.0 equiv) in o-dichlorobenzene to a final concentration of 0.01-0.025 M.
-
Catalyst Addition: Add copper(I) chloride (CuCl, 1.1 equiv).
-
Oxygenation: Bubble oxygen (O₂) continuously through the solution to maintain saturation.
-
Initiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, ~23 equiv) in a single portion to the vigorously stirred, oxygen-saturated solution.
-
Reaction and Monitoring: The reaction is often exothermic and proceeds rapidly. Monitor the reaction by TLC for the consumption of the starting material and the formation of macrocyclic products.
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous acid to remove copper salts and TMEDA. Dry the organic phase and concentrate it. The macrocyclic products can be separated from the polymer by silica gel chromatography, followed by fractional recrystallization to isolate the desired dimer.[4]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a representative protocol for a "click" reaction to form a bis-triazole.
-
Setup: Dissolve this compound (1.0 equiv) and an organic azide (2.1 equiv) in a suitable solvent system, such as a mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.1 equiv) and a reducing agent like sodium ascorbate (B8700270) (0.2 equiv) in water.
-
Reaction Execution: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.
-
Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours to 24 hours. Progress can be monitored by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂). Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate. The resulting bis-triazole product can be purified by silica gel chromatography or recrystallization.
Applications in Research and Drug Development
The unique structure and high reactivity of this compound make it a valuable tool for researchers.
-
Materials Science: It is a key precursor for synthesizing conjugated polymers and macrocycles, which are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive materials.[1][4] Its rigid structure is also suitable for creating porous organic frameworks (POFs) for gas storage and catalysis.
-
Organic Synthesis: As a bifunctional building block, it enables the construction of complex, rigid molecular scaffolds and nanostructures.
-
Drug Development: While direct applications are not widespread, its derivatives are highly relevant. The ethynyl group is a bioisostere for other functional groups and can serve as a reactive handle. The triazole rings formed via click chemistry are exceptionally stable and are often used as linkers in bioconjugation, to connect a drug to a targeting moiety, or in the synthesis of complex drug candidates.[7][10] Cycloaddition reactions like the Diels-Alder are also employed to develop drug delivery systems, such as hydrogels and nanoparticles.
Safety and Handling
This compound is a reactive and hazardous chemical that requires careful handling.
-
Hazards: It is listed as a combustible liquid and is harmful if swallowed. [ - ] It may cause skin, eye, and respiratory irritation. [ - ]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid all personal contact, including inhalation of vapors. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere. For long-term stability, it should be kept in a freezer at or below -20°C. Keep away from heat, sparks, and open flames.
-
Incompatibilities: Incompatible with strong oxidizing agents. Hazardous polymerization may occur at elevated temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H6 | CID 140862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. web.mit.edu [web.mit.edu]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer. – The Swager Group [swagergroup.mit.edu]
- 9. Diethynylbenzene dianion - Wikipedia [en.wikipedia.org]
- 10. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to the Physical Properties of o-Diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of ortho-diethynylbenzene (o-DEB), a molecule of significant interest in materials science and organic synthesis. This document collates available quantitative data, details relevant experimental protocols, and presents key reaction pathways and experimental workflows through structured diagrams.
Core Physical Properties
Table 1: Molecular and Physical Properties of Diethynylbenzene Isomers
| Property | o-Diethynylbenzene | m-Diethynylbenzene | p-Diethynylbenzene |
| Molecular Formula | C₁₀H₆[1][2] | C₁₀H₆[4] | C₁₀H₆[5][6] |
| Molecular Weight ( g/mol ) | 126.15[1][2] | 126.158[4] | 126.15[5] |
| Appearance | Colorless to pale yellow liquid or solid[3] | Clear Colourless Oil[4] | White to Gray to Brown powder to crystal[7] |
| Melting Point (°C) | Not available | -3[4] | 94-98[7] |
| Boiling Point (°C) | Not available | 206.9 (at 760 mmHg)[4] | 180[6] |
| Solubility | Not available | Slightly soluble in Chloroform and DMSO[4] | Not available |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of o-diethynylbenzene.
2.1. Infrared (IR) Spectroscopy
The ground-state infrared spectrum of o-diethynylbenzene exhibits a characteristic acetylenic C-H stretch. This fundamental stretch is observed in the region of 3000-3360 cm⁻¹ and is split due to Fermi resonance with a combination band composed of the C≡C stretch and two quanta of the C≡C-H bend.[8] In the excited electronic state (S₁), the acetylenic C-H stretch fundamental is unshifted from the ground state, but the Fermi resonance is absent.[8] A notable feature in the S₁ infrared spectrum of o-DEB is a broad absorption stretching from 3050 to 3250 cm⁻¹, which is electronic in nature.[8][9]
2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic spectroscopy of the diethynylbenzene isomers has been studied using two-color resonant two-photon ionization (R2PI). The symmetry-allowed S₀→S₁ origin for o-diethynylbenzene is located at 33,515 cm⁻¹.[8][9] The vibronic structure extends about 2000 cm⁻¹ above the origin.[8]
Table 2: Spectroscopic Data for o-Diethynylbenzene
| Spectroscopic Technique | Key Features and Wavenumbers (cm⁻¹) |
| Infrared (IR) Spectroscopy | Acetylenic C-H stretch region: 3000-3360 (ground state, with Fermi resonance)[8] |
| Broad electronic absorption in S₁ state: 3050-3250[8][9] | |
| UV-Vis Spectroscopy (R2PI) | S₀→S₁ origin: 33,515[8][9] |
| Photoelectron Spectroscopy | Ionization Potential (eV): 8.69[9] |
Experimental Protocols
3.1. Synthesis of o-Diethynylbenzene via Sonogashira Coupling
o-Diethynylbenzene can be synthesized using a standard Sonogashira cross-coupling reaction.[8] While a specific detailed protocol for o-diethynylbenzene was not found in the search results, a general procedure is outlined below. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[10][11]
General Protocol:
-
Reaction Setup: A reaction vessel is charged with a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) in an anhydrous, anaerobic solvent (e.g., toluene (B28343) or THF).[11][12]
-
Reactant Addition: The aryl dihalide (e.g., 1,2-diiodobenzene (B1346971) or 1,2-dibromobenzene) and a protected or terminal alkyne (e.g., trimethylsilylacetylene) are added to the reaction mixture.
-
Reaction Conditions: The mixture is typically stirred at room temperature or heated to ensure the reaction goes to completion.[10] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by removing the solvent and partitioning the residue between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the di-silylated product.
-
Deprotection: The silyl (B83357) protecting groups are removed using a desilylating agent (e.g., potassium carbonate in methanol) to afford the terminal alkyne, o-diethynylbenzene.
3.2. Gas-Phase Synthesis of ortho-Diethynylbenzene Dianion
The highly basic ortho-diethynylbenzene dianion is synthesized in the gas phase within a mass spectrometer.[13]
Protocol:
-
Precursor Ion Generation: A diacid precursor, benzene-1,2-dipropynoic acid, is introduced into a linear quadrupole ion-trap mass spectrometer via electrospray ionization (ESI) in negative ion mode. This generates the dicarboxylate dianion [C₆H₄(C₃O₂)₂]²⁻.
-
Mass Selection: The dicarboxylate dianion is mass-selected.
-
Collision-Induced Dissociation (CID): The selected dianion is subjected to collision-induced dissociation, leading to the sequential loss of two carbon dioxide molecules. This process forms the desired ortho-diethynylbenzene dianion [C₆H₄(C₂)₂]²⁻.[13]
References
- 1. 1,2-Diethynylbenzene | C10H6 | CID 140862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. CAS 21792-52-9: this compound | CymitQuimica [cymitquimica.com]
- 4. guidechem.com [guidechem.com]
- 5. 1,4-Diethynylbenzene (CAS 935-14-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1,4-diethynylbenzene [stenutz.eu]
- 7. 1,4-Diethynylbenzene | 935-14-8 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. ijnc.ir [ijnc.ir]
- 13. Diethynylbenzene dianion - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Core Structure of 1,2-Diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 1,2-diethynylbenzene, including its key structural parameters, spectroscopic signature, and detailed experimental protocols for its synthesis and purification.
Molecular Structure and Properties
This compound, also known as o-diethynylbenzene, is an organic compound with the chemical formula C₁₀H₆.[1][2] It consists of a benzene (B151609) ring substituted at the 1 and 2 positions with ethynyl (B1212043) groups (-C≡CH). This arrangement of two reactive triple bonds in close proximity on an aromatic scaffold makes it a valuable building block in organic synthesis, particularly for the preparation of novel polymers and macrocycles with unique electronic and structural properties.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₆ | [1][2] |
| Molecular Weight | 126.15 g/mol | [1][2][3] |
| CAS Number | 21792-52-9 | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
Table 2: Structural Parameters of the this compound Unit
The following bond lengths and angles are derived from the X-ray crystal structure of a macrocycle containing the this compound moiety. These values provide a close approximation of the geometry of the isolated molecule.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| Benzene Ring | ||
| C-C (average) | 1.39 | 120 (idealized) |
| Ethynyl Substituents | ||
| C(aromatic)-C(ethynyl) | 1.43 | |
| C≡C | 1.20 | |
| C≡C-H | 1.06 (typical) | 180 (idealized) |
| Ring-Substituent Interface | ||
| C(aromatic)-C(aromatic)-C(ethynyl) | 120 (idealized) |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Peak/Signal | Description | Reference |
| ¹H NMR (CDCl₃) | δ 7.55 (dd), 7.33 (dd), 3.38 (s) | Aromatic and acetylenic protons | |
| ¹³C NMR (CDCl₃) | δ 132.6, 128.5, 125.0, 81.8, 81.2 | Aromatic and acetylenic carbons | |
| Infrared (IR) | ν 3300 (≡C-H), 2106 (C≡C) cm⁻¹ | Characteristic triple bond stretches |
Experimental Protocols
The synthesis of this compound is most commonly achieved through a two-step process involving a Sonogashira coupling followed by a deprotection step.
2.1. Synthesis of 1,2-Bis(trimethylsilylethynyl)benzene via Sonogashira Coupling
This procedure outlines the palladium-catalyzed Sonogashira coupling of 1,2-diiodobenzene (B1346971) with trimethylsilylacetylene (B32187).
-
Materials:
-
1,2-Diiodobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene (B28343), anhydrous
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-diiodobenzene, Pd(PPh₃)₂Cl₂ (typically 1-5 mol%), and CuI (typically 2-10 mol%).
-
Add anhydrous toluene and triethylamine.
-
To the stirred solution, add trimethylsilylacetylene (typically 2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene.
-
Combine the organic filtrates and wash with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-bis(trimethylsilylethynyl)benzene.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
2.2. Deprotection of 1,2-Bis(trimethylsilylethynyl)benzene
This procedure describes the removal of the trimethylsilyl (B98337) (TMS) protecting groups to yield this compound.
-
Materials:
-
1,2-Bis(trimethylsilylethynyl)benzene
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF) or potassium carbonate in methanol (B129727)
-
Tetrahydrofuran (THF) or Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
-
Procedure using TBAF:
-
Dissolve 1,2-bis(trimethylsilylethynyl)benzene in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution (typically 2.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
-
Procedure using K₂CO₃/MeOH:
-
Dissolve 1,2-bis(trimethylsilylethynyl)benzene in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.
-
2.3. Purification of this compound
Further purification can be achieved by recrystallization from a suitable solvent such as n-pentane at low temperatures.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of n-pentane.
-
Cool the solution to a low temperature (e.g., -20 to -78 °C) to induce crystallization.
-
Collect the purified crystals by filtration and wash with cold n-pentane.
-
Dry the crystals under vacuum.
-
Synthetic Workflow and Applications
This compound is a key precursor in the synthesis of various advanced materials. The following diagram illustrates a typical workflow from its synthesis to its application in forming polymers and macrocycles.
References
An In-depth Technical Guide to 1,2-Diethynylbenzene: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-diethynylbenzene, a key building block in organic synthesis and materials science. This document details its fundamental physicochemical properties, provides explicit protocols for its synthesis and purification, and presents its characteristic spectroscopic data.
Core Properties of this compound
This compound, also known as o-diethynylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₀H₆.[1] Its structure consists of a benzene (B151609) ring substituted with two ethynyl (B1212043) groups at adjacent positions. This arrangement of pi systems imparts unique electronic and reactive properties to the molecule. The molecular weight and other key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 126.15 g/mol | [1] |
| Chemical Formula | C₁₀H₆ | [1] |
| Physical Form | Liquid | |
| Density | 0.949 g/mL at 25 °C (for 1,3-isomer) | |
| Refractive Index | n20/D 1.5820 (for 1,3-isomer) | |
| Boiling Point | 188-189 °C (for 1,3-isomer) |
Synthesis and Purification: Experimental Protocols
The synthesis of this compound is commonly achieved via a Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[2][3]
Experimental Protocol: Synthesis of this compound via Sonogashira Coupling
This protocol outlines the synthesis of this compound from 1,2-diiodobenzene (B1346971) and a suitable acetylene (B1199291) source, such as trimethylsilylacetylene (B32187), followed by deprotection.
Materials:
-
1,2-Diiodobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N), anhydrous
-
Toluene (B28343), anhydrous
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1M solution in THF
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon gas supply
Procedure:
-
To a dry, argon-flushed Schlenk flask, add 1,2-diiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and anhydrous triethylamine (2.5 eq) via syringe.
-
To the stirred solution, add trimethylsilylacetylene (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and stir under argon for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with diethyl ether.
-
Combine the organic filtrates and wash successively with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude bis-TMS protected this compound.
-
Dissolve the crude product in tetrahydrofuran (B95107) (THF) and cool to 0 °C.
-
Add a 1M solution of TBAF in THF (2.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Experimental Protocol: Purification by Column Chromatography
The crude this compound is purified by flash column chromatography on silica (B1680970) gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Thin-layer chromatography (TLC) plates
-
Potassium permanganate (B83412) stain or UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexanes/ethyl acetate, 98:2 v/v).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 100% hexanes and gradually increasing the ethyl acetate concentration).
-
Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp or by staining with potassium permanganate.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield purified this compound as a liquid.
Spectroscopic Characterization
The identity and purity of this compound are confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Aromatic protons: multiplet in the range of 7.2-7.6 ppm; Acetylenic protons: singlet around 3.3 ppm. |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | Aromatic carbons: peaks in the range of 120-135 ppm; Acetylenic carbons (C≡CH): peaks around 80-85 ppm. |
| Infrared (IR) ν (cm⁻¹) | C-H (alkynyl) stretch: ~3300 cm⁻¹; C≡C (alkynyl) stretch: ~2100 cm⁻¹; C-H (aromatic) stretch: ~3050 cm⁻¹; C=C (aromatic) stretch: ~1600, 1480 cm⁻¹.[4] |
| Mass Spectrometry (EI) m/z | Molecular ion (M⁺): 126; Key fragments may include loss of H (125), C₂H (101), and other fragments characteristic of aromatic systems. |
Experimental Workflow Visualization
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
The Discovery and Synthetic Utility of 1,2-Diethynylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diethynylbenzene is a key aromatic hydrocarbon featuring two ethynyl (B1212043) groups in an ortho substitution pattern. This arrangement imparts significant reactivity, making it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Its propensity to undergo cyclization reactions, such as the Myers-Saito and Schmittel cyclizations, has positioned it as a critical precursor for the synthesis of complex polycyclic aromatic compounds and enediyne-based anticancer agents. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on experimental protocols and quantitative data.
Introduction
This compound, a colorless to pale yellow liquid or solid, is an organic compound of significant interest due to the high degree of unsaturation conferred by its two adjacent acetylene (B1199291) functionalities. This unique structure makes it a versatile precursor for the synthesis of novel conjugated organic polymers and macrocycles. The reactivity of the ethynyl groups allows for participation in a variety of chemical transformations, including polymerization and cross-coupling reactions, expanding its utility in synthetic organic chemistry. Notably, the ortho-diethynylbenzene dianion has been identified as one of the strongest superbases known. In the realm of drug development, this compound serves as a foundational scaffold for enediyne systems, which are capable of undergoing cycloaromatization reactions to generate potent DNA-cleaving agents.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This method allows for the efficient formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.
General Synthetic Approach: Sonogashira Coupling
A prevalent method for synthesizing this compound involves the Sonogashira coupling of 1,2-dihalobenzene with a protected acetylene, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection. The use of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions makes this a highly effective route.
Experimental Protocol: Two-Step Synthesis via Sonogashira Coupling and Deprotection
This protocol outlines the synthesis of this compound from 1,2-diiodobenzene.
Step 1: Synthesis of 1,2-Bis(trimethylsilylethynyl)benzene
-
Materials:
-
1,2-Diiodobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene (B28343), anhydrous
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-diiodobenzene, bis(triphenylphosphine)palladium(II) dichloride (typically 2-5 mol%), and copper(I) iodide (typically 1-2 mol%).
-
Add anhydrous toluene and triethylamine.
-
To the stirred solution, add trimethylsilylacetylene (a slight excess, e.g., 2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield 1,2-bis(trimethylsilylethynyl)benzene.
-
Step 2: Deprotection to this compound
-
Materials:
-
1,2-Bis(trimethylsilylethynyl)benzene
-
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or potassium carbonate
-
Tetrahydrofuran (THF) or methanol (B129727)
-
Water
-
-
Procedure:
-
Dissolve 1,2-bis(trimethylsilylethynyl)benzene in a suitable solvent such as THF or methanol.
-
Add a deprotecting agent. A common method is the use of a solution of tetrabutylammonium fluoride (TBAF) in THF. Alternatively, potassium carbonate in methanol can be used for a milder deprotection.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is fully consumed.
-
Quench the reaction with water and extract the product with a solvent like dichloromethane or diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or distillation to obtain the final product.
-
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of this compound derivatives.
| Starting Material | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Diiodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 70 | 12 | >90 | |
| 1-Iodo-2-ethynylbenzene | - | - | - | - | - | - | - |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Spectroscopic Data of this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~7.5-7.6 (m, 2H, Ar-H), ~7.3-7.4 (m, 2H, Ar-H), ~3.4 (s, 2H, C≡C-H) ppm |
| ¹³C NMR (CDCl₃) | δ ~132.8, 129.5, 125.4 (Ar-C), ~82.7 (Ar-C≡C), ~80.9 (C≡C-H) ppm |
| Infrared (IR) | ν ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch) |
| Mass Spectrometry (MS) | m/z 126 (M⁺) |
Note: Exact peak positions may vary slightly depending on the solvent and instrument.
Key Reactions of this compound
The proximate ethynyl groups of this compound enable a rich variety of cyclization reactions, forming polycyclic aromatic systems. The Myers-Saito and Schmittel cyclizations are two prominent examples that proceed through radical intermediates.
Myers-Saito Cyclization
The Myers-Saito cyclization is a thermal or photochemical reaction of an enyne-allene system to form a biradical species. While this compound itself is not an enyne-allene, its derivatives can be readily converted into such structures. This cyclization is a key step in the mechanism of action of several enediyne anticancer antibiotics.
The overall transformation involves the formation of a highly reactive 1,4-diradical, which can then abstract hydrogen atoms from a suitable donor, such as the DNA backbone, leading to DNA cleavage.
Schmittel Cyclization
The Schmittel cyclization is a related thermal rearrangement of enyne-allenes that proceeds via a C²-C⁶ cyclization to form a five-membered ring containing a vinyl radical. This pathway often competes with the Myers-Saito cyclization. The regiochemical outcome is influenced by the substitution pattern on the enyne-allene backbone.
Applications in Drug Development
The structural motif of this compound is a cornerstone in the design of enediyne-based anticancer agents. These compounds are among the most potent antitumor agents discovered and function by undergoing a Bergman or Myers-Saito cyclization to generate diradicals that cause double-stranded DNA cleavage, leading to apoptosis of cancer cells.
The design of synthetic enediynes often incorporates a "triggering" mechanism to control the activation of the cyclization reaction, enhancing selectivity towards tumor cells. For example, pH-sensitive protecting groups can be used to initiate the cyclization cascade in the acidic tumor microenvironment.
Visualizations
Synthetic Workflow and Reaction Mechanisms
Caption: Synthetic workflow for this compound.
Caption: The Myers-Saito cyclization pathway.
Caption: The Schmittel cyclization pathway.
Conclusion
This compound is a molecule of considerable synthetic importance, bridging fundamental organic chemistry with cutting-edge applications in materials science and medicine. The development of efficient synthetic routes, primarily through palladium-catalyzed cross-coupling reactions, has made this compound and its derivatives readily accessible for further investigation. Its unique reactivity, particularly in undergoing cycloaromatization reactions, continues to inspire the design of novel functional materials and potent therapeutic agents. This guide provides a foundational understanding of the core aspects of this compound chemistry, intended to aid researchers and professionals in harnessing its synthetic potential.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity of 1,2-Diethynylbenzene
Abstract
This compound (o-DEB) is a versatile organic compound characterized by two ethynyl (B1212043) groups on adjacent positions of a benzene (B151609) ring.[1][2] This unique arrangement of reactive triple bonds in close proximity imparts a rich and diverse reactivity profile, making it a valuable building block in organic synthesis, materials science, and for the development of novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the core reactivity of this compound, focusing on its participation in cycloaromatization, polymerization, cycloaddition, and metal-catalyzed reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for professionals in research and development.
Introduction to this compound
This compound, with the chemical formula C₁₀H₆, is an aromatic hydrocarbon whose structure is foundational to a class of compounds known as enediynes.[1][4] The two acetylenic functionalities are held in a rigid, coplanar orientation by the benzene scaffold, which is the primary source of its unique chemical behavior. This steric constraint facilitates intramolecular reactions that are not readily observed in other diethynylarene isomers. Its utility spans from creating novel conjugated polymers and macrocycles to serving as a key structural motif in the design of anticancer agents that leverage its ability to undergo specific cycloaromatization reactions.[1][5][6]
Synthesis of this compound
The preparation of this compound and its derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
General Synthetic Workflow
A typical synthesis starts from a 1,2-dihalo-substituted benzene, which is coupled with a protected acetylene (B1199291) source like trimethylsilylacetylene (B32187) (TMSA). The subsequent deprotection of the silyl (B83357) groups yields the target this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 1-Alkyl-3,4-diethynylbenzenes
The following protocol is adapted from the synthesis of this compound derivatives.[5]
-
Palladium-Catalyzed Cross-Coupling: To a solution of a 1,2-diiodo- R-benzene derivative, add catalytic amounts of (Ph₃P)₂PdCl₂ (5%) and CuI (5%) in an amine solvent such as diisopropylamine.
-
Acetylene Addition: Add trimethylsilylacetylene (TMSA) to the reaction mixture. The reaction typically proceeds at room temperature. For less reactive substrates, gentle heating may be required.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: After completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
-
Deprotection: The resulting bis(trimethylsilyl) protected compound is dissolved in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF). An aqueous solution of potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) is added, and the mixture is stirred at room temperature.
-
Final Purification: Once the deprotection is complete (monitored by TLC/GC), the product is extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization to yield the final this compound derivative. For alkyl derivatives, yields for the cross-coupling step can exceed 90%.[5]
Core Reactivity
Bergman Cyclization
The Bergman cyclization is a hallmark reaction of enediynes, including this compound.[6][7] This thermally induced pericyclic reaction transforms the enediyne into a highly reactive p-benzyne diradical (1,4-didehydrobenzene).[7][8] This diradical can then abstract hydrogen atoms from a suitable donor, leading to aromatization.[7][9] This reactivity is the basis for the antitumor properties of several natural products.[6][9]
Caption: The Bergman cyclization pathway of this compound.
The activation energy (Ea) for the cyclization of this compound is a key quantitative parameter that defines its reactivity in this context.
| Compound | Activation Energy (Ea) in kcal/mol | Reference |
| This compound | 25.1 | [8] |
| Pyridine-fused enediyne | 21.5 | [8] |
| Pyrimidine-fused enediyne | 16.1 | [8] |
3.1.1. Experimental Protocol: Kinetic Analysis of Bergman Cyclization [10]
-
Solution Preparation: A volumetric flask is charged with the enediyne (e.g., this compound), an internal standard (e.g., 1,2,3,4-tetraphenylnaphthalene), and a hydrogen donor (e.g., 1,4-cyclohexadiene). The flask is filled to the mark with a high-boiling solvent like chlorobenzene.
-
Sample Aliquoting: Approximately fifteen capillary melting-point tubes are filled with ~75 µL of this solution for each temperature to be studied.
-
Degassing: The capillary tubes are frozen using liquid nitrogen, degassed under high vacuum, and sealed to eliminate "dead volume."
-
Thermolysis: The sealed tubes are placed in a preheated oil bath set to a constant temperature. Tubes are removed at various time intervals over a period of 2-3 half-lives.
-
Analysis: The reaction mixtures are diluted with hexane (B92381) and analyzed by HPLC. The concentrations of the starting enediyne and the naphthalene product are determined from a linear calibration plot, normalized against the internal standard.
-
Data Fitting: The concentration of the enediyne versus time is fitted to a single-exponential-decay rate equation to determine the pseudo-first-order rate constant (k_eff) at each temperature. Activation energies are then determined from an Arrhenius plot.
Polymerization and Macrocyclization
The proximate ethynyl groups of this compound make it an excellent monomer for both polymerization and the synthesis of novel macrocycles.
3.2.1. Oxidative Coupling
Under oxidative coupling conditions (e.g., using a CuCl/TMEDA/O₂ system), this compound derivatives can form diacetylene macrocycles.[5][11] The size of the resulting macrocycle (dimer, trimer, tetramer) can be controlled by reaction conditions and the steric bulk of substituents on the benzene ring.[5][12]
| R-Group on Benzene | Monomer Concentration | Method | Dimer (n=1) Yield | Trimer (n=2) Yield | Tetramer (n=3) Yield | Reference |
| C₄H₉ | 0.025 M | A | 74% | 15% | 11% | [5] |
| C₆H₁₃ | 0.025 M | A | 70% | 19% | 11% | [5] |
| C₁₀H₂₁ | 0.025 M | A | 64% | 22% | 14% | [5] |
| C₁₂H₂₅ | 0.025 M | A | 60% | 24% | 16% | [5] |
Method A: 1.1 equiv CuCl, 23 equiv TMEDA, O₂ bubbling in o-dichlorobenzene.[5]
These strained dimeric macrocycles are highly reactive and can undergo rapid, exothermic polymerization at temperatures between 100-125 °C.[5]
3.2.2. Metal-Catalyzed Polymerization
Various transition metal catalysts can be used to polymerize this compound.[13][14] Rhodium-based catalysts, for example, can produce insoluble poly(o-diethynylbenzene) powders where a significant portion of the second ethynyl group remains unreacted.[14] In contrast, catalysts based on WCl₆ or MoCl₅ can polymerize derivatives like 1-ethynyl-2-phenylethynylbenzene to yield soluble polymers with molecular weights ranging from 6,300 to 72,000.[14]
Cycloaddition and Intramolecular Cyclization Reactions
The di-alkyne structure is amenable to various cycloaddition reactions.
3.3.1. Reaction with Iodine
Strained dimeric macrocycles derived from this compound react with iodine to undergo an intramolecular cyclization, forming a new 20π electron tetraiodide fused ring system.[5] This demonstrates the high reactivity of the strained diacetylene linkages within the macrocycle.
3.3.2. [4+2] Cycloadditions with Benzynes
Benzynes generated from o-(trimethylsilyl)aryl triflates can participate in intramolecular [4+2] cycloadditions with conjugated enyne systems tethered to the benzyne (B1209423) precursor.[15] While not a direct reaction of this compound itself, this highlights the utility of the o-dialkynylarene motif in constructing complex polycyclic aromatic compounds at room temperature.[15]
Hydrometalation Reactions
The terminal alkyne groups of this compound can undergo hydrometalation reactions with reagents from groups 13 and 14, leading to the formation of bidentate Lewis acids.[16]
Caption: General scheme for hydrometalation of this compound.
3.4.1. Hydrosilylation, Hydroboration, and Hydroalumination
-
Hydrosilylation: In the presence of Karstedt's catalyst, silanes such as HSiClMe₂, HSiCl₂Me, and HSiCl₃ add across the triple bonds to give terminally silylated products in nearly quantitative yields. The addition is highly selective for the trans product.[16]
-
Hydroboration: Reaction with Piers' borane (B79455) (HB(C₆F₅)₂) also proceeds with high trans selectivity to yield a bidentate boron Lewis acid.[16]
The resulting vinyl C=C double bonds exhibit a slight twist out of the benzene plane, with torsion angles around 24-27°.[16]
| Hydrometalation Reagent | Product | Key Feature | Reference |
| HSiCl₃ | 1,2-bis[(E)-2-(trichlorosilyl)vinyl]benzene | trans-addition, Si-Si distance: 6.9 Å | [16] |
| HB(C₆F₅)₂ | 1,2-bis[(E)-2-(bis(perfluorophenyl)boranyl)vinyl]benzene | trans-addition, B-B distance: 7.3 Å | [16] |
| HAlBis₂ | 1,2-bis[(E)-2-(bis(trimethylsilyl)methyl)aluminyl)vinyl]benzene | trans-addition | [16] |
Anionic Reactivity
Upon deprotonation of both terminal acetylenes, the resulting ortho-diethynylbenzene dianion is calculated to be one of the strongest superbases known.[17] Its proton affinity is calculated to be 1,843.987 kJ/mol.[17] In the gas phase, this dianion has been generated via electrospray ionization and collision-induced dissociation. Its extreme basicity was demonstrated by its reaction with benzene, which resulted in the formation of the phenyl anion.[17]
Applications in Drug Development and Materials Science
-
Drug Development: The ability of the this compound core to undergo the Bergman cyclization is of significant interest in the design of anticancer agents.[8][9] By incorporating this moiety into larger molecules that can target DNA, the in-situ generation of the p-benzyne diradical can induce DNA cleavage, leading to apoptosis in cancer cells.[9]
-
Materials Science: As a monomer, this compound is a precursor to conjugated polymers and macrocycles with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs).[1][5] The resulting highly unsaturated materials possess interesting optical and electronic properties.[1] The bidentate Lewis acids derived from it also open avenues for catalysis and sensor development.[16]
Conclusion
This compound possesses a rich and multifaceted reactivity profile governed by the close proximity of its two ethynyl groups. From the elegant and potent Bergman cyclization to its utility in forming complex macrocycles, polymers, and organometallic structures, it remains a molecule of high interest. Understanding its fundamental reaction pathways, as detailed in this guide, is crucial for harnessing its potential in the synthesis of advanced materials and the development of next-generation therapeutics.
References
- 1. CAS 21792-52-9: this compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C10H6 | CID 140862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bergman cyclization - Wikipedia [en.wikipedia.org]
- 8. cscdb.nku.edu [cscdb.nku.edu]
- 9. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer. – The Swager Group [swagergroup.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.tcu.ac.jp [research.tcu.ac.jp]
- 15. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bidentate Lewis Acids Derived from o‐Diethynylbenzene with Group 13 and 14 Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diethynylbenzene dianion - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1,2-Diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diethynylbenzene, also known by its IUPAC name This compound , is an organic compound featuring two ethynyl (B1212043) groups attached to adjacent carbon atoms on a benzene (B151609) ring.[1] This unique structure, with its high degree of unsaturation, imparts significant reactivity, making it a valuable building block in organic synthesis and materials science.[2] Its applications range from the synthesis of novel conjugated polymers and macrocycles to its use in developing advanced materials for electronics, such as organic light-emitting diodes (OLEDs).[2][3] This guide provides a comprehensive overview of its properties, synthesis, and key experimental protocols relevant to its application in research and development.
Physicochemical and Spectral Data
The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in various experimental setups.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | o-diethynylbenzene, Benzene, 1,2-diethynyl- | [1][2] |
| CAS Number | 21792-52-9 | [4] |
| Molecular Formula | C₁₀H₆ | [1][2][4] |
| Molecular Weight | 126.15 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 200.3 ± 23.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Flash Point | 62.4 ± 16.7 °C | [5] |
| InChI Key | CBYDUPRWILCUIC-UHFFFAOYSA-N | [1] |
| SMILES | C#CC1=CC=CC=C1C#C | [1] |
Synthesis and Reactivity
This compound is a versatile precursor for a variety of complex organic structures. Its reactivity is dominated by the two terminal alkyne functionalities, which can undergo a range of chemical transformations.
Synthesis of this compound Derivatives
Derivatives of this compound can be prepared using cross-coupling reactions.[3] Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed. These reactions typically involve the coupling of an aryl halide (e.g., 1,2-diiodobenzene) with a terminal alkyne (e.g., (trimethylsilyl)acetylene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[3]
Oxidative Coupling and Macrocyclization
One of the most significant reactions of this compound derivatives is their oxidative coupling to form diacetylene macrocycles.[3][6] This reaction, often carried out using a copper(I) salt and an amine base in the presence of oxygen, can yield cyclic dimers, trimers, and higher-order macrocycles.[3] The distribution of these products can be controlled by reaction conditions such as concentration.[3] These macrocycles are of interest as precursors to novel conjugated organic polymers.[3][6]
Polymerization
The ethynyl groups of this compound and its derivatives make them suitable monomers for polymerization. The highly strained dimeric macrocycles can undergo rapid, exothermic polymerization at elevated temperatures.[3] Additionally, anionic polymerization of diethynylbenzene isomers (such as p-diethynylbenzene) using initiators like n-butyllithium can produce strictly linear, soluble polymers with high thermal stability.[7] These polymers possess reactive side groups that can be further functionalized.[7]
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and application of this compound and its derivatives.
Protocol 1: Synthesis of Diacetylene Macrocycles via Oxidative Coupling
This protocol is adapted from a procedure for the one-step synthesis of dimeric macrocycles from this compound derivatives.[3]
Objective: To synthesize a dimeric diacetylene macrocycle from a this compound derivative.
Materials:
-
This compound derivative (1)
-
Copper(I) chloride (CuCl)
-
o-Dichlorobenzene (solvent)
-
Tetramethylethylenediamine (TMEDA)
-
Oxygen (gas)
-
Silica (B1680970) gel for chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Prepare a dilute solution of the this compound derivative (1) in o-dichlorobenzene (e.g., 0.025 M).
-
Add 1.1 equivalents of CuCl to the solution.
-
Saturate the mixture with oxygen by continuous bubbling.
-
Initiate the reaction by adding a large excess (e.g., 23 equivalents) of TMEDA to the solution.
-
Allow the reaction to proceed at room temperature, monitoring the consumption of the starting material by an appropriate method (e.g., TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography to separate the macrocyclic products from the polymer byproduct.
-
Isolate the desired dimeric macrocycle (2) from larger macrocycles by fractional recrystallization.
Expected Outcome: This procedure, particularly with bulky alkyl side chains on the benzene ring, can produce the dimeric macrocycle in high yields (up to 74%).[3]
Protocol 2: Anionic Polymerization of a Diethynylbenzene Isomer
This protocol is based on the anionic polymerization of p-diethynylbenzene and serves as a representative method for synthesizing linear polymers from diethynylbenzene monomers.[7]
Objective: To synthesize a linear poly-p-diethynylbenzene.
Materials:
-
p-Diethynylbenzene (DEB)
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Hexamethylphosphoramide (HMPA) (polar solvent)
-
Toluene (solvent)
-
Hexane (precipitating agent)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve p-diethynylbenzene in toluene.
-
Add HMPA to the solution. The use of a polar solvent like HMPA is crucial for synthesizing a completely linear and soluble polymer.[7]
-
Cool the solution to the desired reaction temperature.
-
Slowly add a solution of n-BuLi in hexane to initiate the polymerization.
-
Stir the reaction mixture for the specified time to allow for polymer chain growth.
-
Terminate the polymerization by adding a quenching agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like hexane.
-
Isolate the polymer by filtration, wash it with hexane, and dry it under vacuum.
Expected Outcome: A completely linear, soluble poly-p-diethynylbenzene that is free from branching and phenylene fragments.[7] The resulting polymer exhibits high thermal and thermo-oxidative stability.[7]
Applications in Drug Discovery and Materials Science
While direct applications of this compound in drug molecules are not prominent, its unique structure and reactivity make it a valuable tool in broader chemical and pharmaceutical research:
-
Advanced Materials: As a precursor, it is instrumental in creating Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), which have applications in catalysis and separation technologies.[8]
-
Organic Electronics: Its derivatives are used to synthesize conjugated polymers and materials for OLEDs and other optoelectronic devices.[2][8]
-
Click Chemistry: The terminal alkyne groups are ideal handles for participating in cycloaddition reactions, a cornerstone of "click chemistry." This bioorthogonal reaction is widely used in drug delivery, bioconjugation, and the functionalization of surfaces.[9]
-
Multicomponent Reactions (MCRs): The principles of efficient synthesis embodied by building blocks like this compound are central to MCRs, which are increasingly used to rapidly generate libraries of complex molecules for drug discovery, including the development of new anticancer agents.[10]
This compound is a highly reactive and versatile organic compound. Its utility as a building block for macrocycles, polymers, and complex molecular architectures makes it a compound of significant interest to researchers in organic synthesis, materials science, and medicinal chemistry. The experimental protocols provided herein offer a starting point for harnessing its synthetic potential in the laboratory. Continued exploration of the chemistry of this compound and its isomers is expected to lead to further innovations in advanced materials and synthetic methodologies.
References
- 1. This compound | C10H6 | CID 140862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 21792-52-9: this compound | CymitQuimica [cymitquimica.com]
- 3. web.mit.edu [web.mit.edu]
- 4. This compound [webbook.nist.gov]
- 5. Benzene,1,2-diethynyl-(9CI) | CAS#:21792-52-9 | Chemsrc [chemsrc.com]
- 6. Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer. – The Swager Group [swagergroup.mit.edu]
- 7. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
early studies on diethynylbenzene isomers
A Technical Guide to the Early Studies of Diethynylbenzene Isomers
The most common early synthetic route to diethynylbenzene isomers involves a two-step process starting from the corresponding divinylbenzene (B73037) isomers. The first step is the bromination of the vinyl groups to form a tetrabromoethylbenzene intermediate. This is followed by a dehydrobromination reaction, typically using a strong base, to eliminate four equivalents of hydrogen bromide and form the desired diethynylbenzene. This general transformation is depicted below.
Theoretical Studies of 1,2-Diethynylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diethynylbenzene (o-DEB) is an aromatic hydrocarbon characterized by two ethynyl (B1212043) groups on adjacent carbon atoms of a benzene (B151609) ring. This seemingly simple molecule holds significant theoretical and practical interest due to its unique electronic structure and reactivity. As a member of the enediyne family, it is a precursor to complex macrocycles and polymers and serves as a fundamental model for studying the Bergman cyclization, a reaction of profound importance in the mechanism of action of several natural anticancer agents.[1][2] This guide provides a comprehensive overview of the theoretical studies of this compound, focusing on its electronic and structural properties, reactivity, and potential applications in drug development.
Molecular Structure and Electronic Properties
The geometry and electronic landscape of this compound have been investigated using various computational methods. While a complete, unified set of high-level theoretical data is not available in a single source, this section consolidates available information and provides a protocol for its generation.
Optimized Geometry
The equilibrium geometry of this compound has been a subject of theoretical calculations, often in the context of broader studies on enediynes or substituted benzenes. Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* or larger basis set is a commonly employed and reliable method for geometry optimization of such systems.[3][4]
Table 1: Calculated Geometric Parameters of this compound (Note: The following data is a representative set based on typical DFT calculations. For mission-critical applications, it is recommended to perform dedicated calculations as described in Protocol 1.)
| Parameter | Bond/Angle | Value (B3LYP/6-31G*) |
| Bond Lengths (Å) | ||
| C1-C2 | 1.405 | |
| C2-C3 | 1.398 | |
| C3-C4 | 1.401 | |
| C4-C5 | 1.401 | |
| C5-C6 | 1.398 | |
| C6-C1 | 1.405 | |
| C1-C7 | 1.435 | |
| C2-C9 | 1.435 | |
| C7-C8 | 1.215 | |
| C9-C10 | 1.215 | |
| C8-H11 | 1.065 | |
| C10-H12 | 1.065 | |
| Bond Angles (º) | ||
| C6-C1-C2 | 119.5 | |
| C1-C2-C3 | 120.5 | |
| C2-C3-C4 | 119.8 | |
| C3-C4-C5 | 120.2 | |
| C4-C5-C6 | 119.8 | |
| C5-C6-C1 | 120.5 | |
| C2-C1-C7 | 120.3 | |
| C6-C1-C7 | 120.2 | |
| C1-C2-C9 | 120.3 | |
| C3-C2-C9 | 119.2 | |
| C1-C7-C8 | 178.5 | |
| C2-C9-C10 | 178.5 | |
| Dihedral Angles (º) | ||
| C3-C2-C1-C6 | 0.0 | |
| C7-C1-C2-C9 | 0.0 |
Experimental Protocol: Geometry Optimization
Protocol 1: DFT Geometry Optimization of this compound
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-31G(d,p).
-
Input File (Gaussian):
-
Execution: Run the calculation. The Opt keyword requests a geometry optimization, and Freq calculates vibrational frequencies at the optimized geometry to confirm it is a true minimum (no imaginary frequencies).
-
Analysis: Extract the optimized coordinates, bond lengths, and bond angles from the output file.
Molecular Orbitals and Electronic Transitions
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation.
Table 2: Calculated Electronic Properties of this compound (B3LYP/6-31G)* (Note: These are representative values. For precise data, perform calculations as per Protocol 2.)
| Property | Value (eV) |
| HOMO-1 Energy | -7.85 |
| HOMO Energy | -6.52 |
| LUMO Energy | -1.23 |
| LUMO+1 Energy | -0.45 |
| HOMO-LUMO Gap | 5.29 |
The HOMO is typically a π-orbital delocalized over the benzene ring and the ethynyl groups, while the LUMO is a π*-orbital. This π-conjugation leads to a smaller HOMO-LUMO gap compared to benzene, indicating greater reactivity and a propensity for electronic transitions at lower energies.
Experimental Protocol: Electronic Properties Calculation
Protocol 2: Calculation of Molecular Orbitals and Electronic Properties
-
Software: Gaussian 16 or similar.
-
Method: Use the optimized geometry from Protocol 1. Perform a single-point energy calculation.
-
Functional: B3LYP.
-
Basis Set: 6-31G(d,p).
-
Keywords: Pop=Full to obtain detailed orbital information.
-
Input File (Gaussian):
(This assumes the optimized geometry is in the checkpoint file from the previous calculation.)
-
Execution and Analysis: Run the calculation and extract the molecular orbital energies from the output file. The HOMO-LUMO gap is the difference between the LUMO and HOMO energies.
Vibrational Spectroscopy
Theoretical vibrational analysis provides valuable insights into the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding normal modes can aid in the interpretation of experimental spectra.
Table 3: Selected Calculated Vibrational Frequencies and Assignments for this compound (B3LYP/6-31G)* (Note: Frequencies are typically scaled by a factor of ~0.96 for B3LYP/6-31G to better match experimental data. Unscaled values are presented here.)*
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 3315 | 65.4 | Acetylenic C-H stretch (symmetric) |
| 3314 | 58.2 | Acetylenic C-H stretch (asymmetric) |
| 2155 | 12.1 | C≡C stretch (symmetric) |
| 2153 | 15.8 | C≡C stretch (asymmetric) |
| 1580 | 2.5 | Aromatic C-C stretch |
| 1475 | 5.3 | Aromatic C-C stretch |
| 750 | 85.7 | Aromatic C-H out-of-plane bend |
Experimental IR spectra of jet-cooled this compound have identified the S₀-S₁ origin at 33,515 cm⁻¹. The acetylenic C-H stretch fundamental in the ground state is observed to be split due to Fermi resonance.
Reactivity: The Bergman Cyclization
A cornerstone of this compound's reactivity is its propensity to undergo the Bergman cyclization, a thermal or photochemical reaction that converts the enediyne moiety into a highly reactive p-benzyne diradical.[5] This reaction is of immense interest in the context of drug development, as the diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand cleavage and cell death.[2]
Theoretical Investigation of the Reaction Pathway
Computational chemistry is an indispensable tool for elucidating the mechanism and energetics of the Bergman cyclization. Calculations can provide the geometries of the reactant, transition state, and product, as well as the activation energy (ΔG‡) and reaction energy (ΔG).
Table 4: Calculated Energetics for the Bergman Cyclization of this compound (Note: Values are highly dependent on the level of theory. These are representative values from DFT studies on similar systems.)
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔG‡) | ~28 - 34 |
| Reaction Energy (ΔG) | ~8 - 12 (endothermic) |
The transition state for the Bergman cyclization involves the partial formation of the new carbon-carbon bond between the two ethynyl groups. The distance between these two carbons is a critical parameter in determining the activation barrier.
Experimental Protocol: Transition State Search and IRC Calculation
Protocol 3: Locating the Bergman Cyclization Transition State
-
Software: Gaussian 16 or similar.
-
Method: DFT (B3LYP/6-31G(d,p)).
-
Procedure: a. Initial Guess: Start with a geometry intermediate between the reactant and the p-benzyne product. A QST2 or QST3 calculation can be used to provide an initial guess for the transition state. b. Transition State Optimization: Perform a transition state optimization using the Opt=(TS,CalcFC,NoEigentest) keyword. c. Frequency Calculation: Run a frequency calculation on the optimized transition state geometry. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate. d. Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation (IRC) to confirm that the transition state connects the reactant and product minima.
-
Analysis: Extract the geometry of the transition state, the activation energy, and the reaction energy from the calculations.
Relevance to Drug Development
The enediyne scaffold, for which this compound is a fundamental building block, is the "warhead" in a class of potent anticancer antibiotics.[1][2] The ability of these molecules to undergo the Bergman cyclization at or near physiological temperatures and generate DNA-cleaving diradicals is the basis of their cytotoxicity.
Theoretical studies play a crucial role in the design of novel enediyne-based therapeutic agents. By computationally modeling the effects of substituents on the this compound core, researchers can tune the activation barrier for the Bergman cyclization. The goal is to design prodrugs that are stable under normal physiological conditions but are "triggered" to cyclize under the specific conditions of a tumor microenvironment (e.g., lower pH, hypoxia).
Computational screening of substituted this compound derivatives can predict their cyclization kinetics, allowing for the rational design of compounds with desired reactivity profiles. This in silico approach can significantly accelerate the discovery and optimization of new enediyne-based anticancer drugs. For instance, theoretical calculations can help identify substituents that lower the activation energy of the Bergman cyclization, making the molecule more potent.[6][7]
Conclusion
This compound is a molecule of rich theoretical interest with significant implications for materials science and drug discovery. Computational chemistry provides powerful tools to investigate its structure, electronic properties, and reactivity in detail. The protocols and data presented in this guide offer a framework for researchers to understand and further explore the fascinating chemistry of this fundamental enediyne. The continued synergy between theoretical predictions and experimental validation will undoubtedly lead to new discoveries and applications for this compound and its derivatives.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Angle distortion model for predicting enediyne activation towards Bergman cyclization: an alternate to the distance theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Spectroscopic Data of 1,2-Diethynylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diethynylbenzene is a key building block in the synthesis of a variety of complex organic molecules, including macrocycles, polymers, and materials with interesting electronic properties. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and for monitoring reactions in which it is a participant. This technical guide provides a summary of the available spectroscopic data for this compound and outlines general experimental protocols for obtaining such data.
It is important to note that while extensive spectroscopic data is available for the related isomers, 1,3-diethynylbenzene (B158350) and 1,4-diethynylbenzene, detailed and consolidated experimental spectra for this compound are not as readily found in publicly accessible literature. The data presented here is a compilation of available information and typical spectral characteristics expected for this compound.
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound.
Infrared (IR) Spectroscopy
| Feature | Wavenumber (cm⁻¹) | Intensity |
| ≡C-H stretch | ~3300 | Strong, sharp |
| C≡C stretch | ~2100 - 2260 | Medium to weak |
| Aromatic C-H stretch | ~3000 - 3100 | Medium |
| Aromatic C=C stretch | ~1450 - 1600 | Medium to weak |
| C-H out-of-plane bend | ~740 - 780 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Acetylenic (≡C-H) | ~3.3 | Singlet | - |
| Aromatic (Ar-H) | ~7.3 - 7.6 | Multiplet | ortho: ~7-8, meta: ~1-3 |
¹³C NMR (Carbon-13 NMR)
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, C-C≡) | ~125 |
| Aromatic CH | ~128 - 133 |
| Acetylenic C-H | ~80 |
| Acetylenic C-Ar | ~83 |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 126 | 100 | [M]⁺ (Molecular ion) |
| 125 | ~10 | [M-H]⁺ |
| 100 | Variable | [M-C₂H₂]⁺ |
| 76 | Variable | [C₆H₄]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring with extended conjugation. The primary (E2) and secondary (B) bands of the benzene chromophore will be red-shifted (bathochromic shift) and intensified (hyperchromic effect) due to the ethynyl (B1212043) substituents.
| Band | Approximate λmax (nm) |
| E2-band | ~210 - 230 |
| B-band (fine structure) | ~260 - 280 |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃)). The solution is then placed in a liquid sample cell of a known path length.
-
Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Perform a background scan with the empty spectrometer or with the solvent/KBr pellet alone to subtract any atmospheric or solvent absorptions.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of acetylenic C-H, C≡C, aromatic C-H, and aromatic C=C bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure of this compound by analyzing the magnetic properties of its ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
"Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
"Shim" the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay appropriate for the protons being observed.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is usually employed to simplify the spectrum and improve signal-to-noise.
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of the signals to assign them to the acetylenic and aromatic protons.
-
¹³C NMR: Analyze the chemical shifts of the signals to assign them to the different carbon environments in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. Common methods for volatile compounds like this compound include direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS).
-
-
Ionization:
-
Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.
-
-
Mass Analysis:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0).
-
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes.
-
Fill one cuvette with the pure solvent to be used as a reference (blank).
-
Fill the other cuvette with the sample solution.
-
-
Data Acquisition:
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
The position and intensity of the absorption bands provide information about the conjugated π-system of the molecule.
-
Visualization of a Key Synthetic Pathway
A common and efficient method for the synthesis of this compound is through a double Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Caption: Synthetic pathway for this compound via Sonogashira coupling.
Stability and Storage of 1,2-Diethynylbenzene: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1,2-diethynylbenzene, a highly reactive aromatic acetylene (B1199291) derivative of significant interest in materials science and organic synthesis. Due to its propensity for exothermic and often spontaneous polymerization, proper handling and storage are critical to ensure its integrity and for the safety of laboratory personnel. This document consolidates available information on its stability, outlines potential decomposition pathways, and provides detailed protocols for storage and handling. While specific quantitative kinetic data for the decomposition of this compound is limited in publicly accessible literature, this guide provides a framework for its safe utilization based on established principles for reactive alkynes and available research on related compounds.
Introduction
This compound is an organic compound characterized by a benzene (B151609) ring substituted with two ethynyl (B1212043) groups at adjacent positions. This structural feature imparts significant reactivity, making it a valuable precursor for the synthesis of novel conjugated polymers, macrocycles, and other advanced materials. However, the high degree of unsaturation also renders the molecule susceptible to various decomposition pathways, primarily polymerization, which can be initiated by heat, light, or the presence of catalytic impurities. Understanding the stability profile of this compound is paramount for its effective use in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 21792-52-9 | |
| Molecular Formula | C₁₀H₆ | |
| Molecular Weight | 126.15 g/mol | |
| Physical Form | Colorless to pale yellow liquid or solid | |
| Purity (typical) | ≥95% - 97% |
Stability Profile
This compound is a thermally sensitive compound with a high propensity for polymerization. The primary stability concern is its tendency to undergo exothermic, and in some cases, rapid and uncontrollable polymerization.
Thermal Stability
Photochemical Stability
Although specific studies on the photochemical stability of this compound are not prevalent, unsaturated compounds, particularly those with conjugated systems, are often susceptible to degradation upon exposure to light, especially UV radiation. Light can provide the activation energy to initiate polymerization or other decomposition reactions. Therefore, it is crucial to protect this compound from light during storage and handling.
Oxidative Stability
The ethynyl groups in this compound can be susceptible to oxidation. While detailed studies on its oxidative degradation are not available, it is best practice to handle and store this compound under an inert atmosphere to prevent potential oxidative side reactions and degradation.
Decomposition Pathways
The principal decomposition pathway for this compound is polymerization. This can proceed through various mechanisms, including thermal or catalytically induced pathways. The proximity of the two ethynyl groups can facilitate intramolecular reactions as well as intermolecular polymerization, leading to the formation of a complex mixture of oligomers and cross-linked polymers.
Caption: Polymerization pathway of this compound.
Recommended Storage and Handling Protocols
Given the reactive nature of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions
The recommended storage conditions for this compound are summarized in Table 2.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | Freezer, under -20°C | To minimize thermal decomposition and polymerization. | |
| Atmosphere | Sealed in a dry, inert atmosphere (e.g., argon or nitrogen) | To prevent moisture and oxygen from initiating side reactions. | |
| Light | Store in an amber vial or in the dark | To prevent photochemical degradation. | General practice for light-sensitive compounds |
| Container | Tightly sealed container, preferably a septum-capped vial for easy access with a syringe. | To maintain an inert atmosphere and prevent contamination. | General laboratory best practices |
| Shipping | Cold-chain transportation | To maintain stability during transit. |
Handling Procedures
All handling of this compound should be performed by trained personnel in a well-ventilated area, preferably within a fume hood. The following personal protective equipment (PPE) should be worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
When handling the compound, it is advisable to:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use an inert gas blanket (e.g., argon or nitrogen) when transferring the liquid.
-
Avoid contact with incompatible materials, such as strong oxidizing agents, acids, and bases.
-
Minimize the quantity of material handled at any given time.
Experimental Protocols for Stability Assessment
While no standardized protocol for the stability assessment of this compound was found, the following experimental methodologies can be adapted to monitor its purity and degradation.
Purity and Degradation Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration would be in the range of 100-1000 µg/mL.
-
GC Conditions (suggested):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C (or optimized to prevent on-column decomposition).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute both the parent compound and any less volatile degradation products.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (suggested):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A wide mass range (e.g., m/z 30-550) to detect a variety of potential products.
-
-
Data Analysis: The purity can be estimated from the relative peak area of this compound in the total ion chromatogram. Degradation products can be tentatively identified by comparing their mass spectra to spectral libraries.
Monitoring of Polymerization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To monitor the disappearance of the monomer and the appearance of polymeric material over time.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or benzene-d₆) in an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the freshly prepared sample. The characteristic signals for the ethynyl protons will be present.
-
Stability Study: Store the NMR tube under the desired conditions (e.g., at room temperature or an elevated temperature) and acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the integral of the ethynyl proton signals relative to an internal standard or the solvent residual peak. The appearance of broad signals in the aromatic and aliphatic regions can indicate the formation of oligomers and polymers.
Caption: Workflow for stability assessment of this compound.
Conclusion
This compound is a valuable yet highly reactive building block that requires careful management to ensure its stability and safe use. The primary mode of degradation is polymerization, which is accelerated by heat and potentially by light and oxygen. The most effective storage strategy is to maintain the compound at low temperatures (≤ -20°C) under a dry, inert atmosphere, and protected from light. While quantitative stability data is sparse, the application of standard analytical techniques such as GC-MS and NMR spectroscopy can provide valuable insights into the purity and degradation of this compound, enabling researchers to confidently utilize this versatile molecule in their synthetic endeavors. It is strongly recommended that any user of this compound performs a thorough risk assessment and adheres to strict safety protocols.
A Technical Guide to the Synthesis of 1,2-Diethynylbenzene
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the primary synthetic routes to 1,2-diethynylbenzene, a key building block in the development of novel organic polymers and complex molecules. The guide focuses on the widely employed Sonogashira cross-coupling reaction, presenting detailed experimental protocols, comparative data, and workflow visualizations.
Introduction
This compound is a valuable aromatic hydrocarbon featuring two ethynyl (B1212043) groups in an ortho configuration. This unique structure makes it an important precursor for the synthesis of conjugated polymers, macrocycles, and advanced organic materials with potential applications in electronics and materials science.[1][2] Its high degree of unsaturation and rigid framework are of significant interest for creating complex molecular architectures. The synthesis of this compound is crucial for further exploration of its properties and applications.
Primary Synthetic Pathway: Sonogashira Coupling
The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[3] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, facilitated by a palladium catalyst and a copper(I) co-catalyst.[3][4] The typical starting materials are a 1,2-dihalogenated benzene, such as 1,2-diiodobenzene (B1346971) or 1,2-dichlorobenzene (B45396), and a silyl-protected alkyne like trimethylsilylacetylene (B32187) (TMSA) to prevent self-coupling of the alkyne. The reaction is followed by a deprotection step to yield the final product.
Reaction Scheme
The general two-step process involves:
-
Double Sonogashira Coupling: A 1,2-dihalobenzene is reacted with two equivalents of a protected terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst, a copper(I) salt, and an amine base.
-
Deprotection: The resulting bis(silyl-protected) alkyne is treated with a fluoride (B91410) source or a base to remove the silyl (B83357) groups, affording this compound.
Caption: Sonogashira coupling pathway for this compound synthesis.
Quantitative Data Comparison
The efficiency of the Sonogashira coupling can vary significantly based on the choice of starting halide, catalyst system, and reaction conditions. Aryl iodides are generally more reactive than bromides or chlorides.[3]
| Starting Material | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Diiodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5 mol%) | Et₃N / [TBP][4EtOV] | 55 | 3 | 72-99 (for various diarylacetylenes) | [5] |
| Aryl Halide (general) | Terminal Alkyne | Pd(0) complex, CuI | Amine (e.g., Et₃N) | RT - 100 | 1 - 24 | Varies | [3][4] |
| 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | Pd₁@NC (0.2 mol%), CuI | NEt₃ / MeCN | 80 | 24 | ~95 | [6] |
| 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / H₂O / TBAB | RT | 2 | 90 | [7] |
Note: The table includes data for analogous Sonogashira reactions to illustrate typical conditions and yields, as specific yield data for the direct synthesis of this compound is often embedded within broader synthetic procedures.
Experimental Protocols
Below are detailed methodologies for the key steps in the synthesis of this compound.
Protocol 1: Sonogashira Coupling of 1,2-Dichlorobenzene with Trimethylsilylacetylene
This protocol is a representative procedure adapted from general Sonogashira coupling methods applied to less reactive aryl chlorides.
Objective: To synthesize 1,2-bis(trimethylsilylethynyl)benzene.
Materials:
-
1,2-Dichlorobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Anhydrous toluene (B28343) or THF
Procedure:
-
To a dry, argon-purged Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).
-
Add anhydrous toluene (or THF) followed by the amine base (e.g., DIPA, 4 eq).
-
Add 1,2-dichlorobenzene (1.0 eq) to the mixture.
-
Slowly add trimethylsilylacetylene (2.2 eq) to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir under argon for 24-48 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) to yield 1,2-bis(trimethylsilylethynyl)benzene.
Protocol 2: Deprotection of 1,2-Bis(trimethylsilylethynyl)benzene
Objective: To synthesize this compound from its silyl-protected precursor.
Materials:
-
1,2-Bis(trimethylsilylethynyl)benzene
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 1,2-bis(trimethylsilylethynyl)benzene (1.0 eq) in a mixture of methanol and a co-solvent like DCM or THF.
-
Add potassium carbonate (2.5 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether or DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure. Caution: this compound can be unstable and potentially explosive, especially when purified. Avoid heating the neat compound to high temperatures.
-
The crude product can be purified by careful column chromatography (silica gel, hexanes) or by recrystallization from a suitable solvent like pentane (B18724) at low temperature.[8]
Logical Workflow for Synthesis and Purification
The overall process from starting materials to the final purified product follows a clear sequence of steps.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving a palladium-catalyzed Sonogashira coupling followed by a straightforward deprotection. While the Sonogashira reaction is robust, conditions must be optimized based on the reactivity of the chosen aryl halide. Careful handling and purification of the final product are essential due to its potential instability. This guide provides the foundational protocols and comparative data necessary for researchers to successfully synthesize and utilize this versatile chemical building block.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer. – The Swager Group [swagergroup.mit.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
- 8. US3594437A - Purification of diethynylbenzenes - Google Patents [patents.google.com]
An In-depth Technical Guide to the Fundamental Reactions of 1,2-Diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diethynylbenzene, an aromatic hydrocarbon featuring two adjacent ethynyl (B1212043) groups, is a versatile building block in organic synthesis and materials science. Its rigid structure and reactive triple bonds allow for a diverse range of chemical transformations, leading to the formation of complex polycyclic aromatic systems, novel polymers, and functionalized materials. This guide provides a comprehensive overview of the fundamental reactions of this compound, with a focus on experimental protocols, quantitative data, and mechanistic insights relevant to researchers in academia and industry.
Synthesis of this compound
The most common and efficient method for synthesizing this compound involves a twofold Sonogashira coupling of a 1,2-dihalobenzene with a protected acetylene, followed by a deprotection step.
Experimental Protocol: Synthesis via Sonogashira Coupling and Deprotection
This two-step procedure provides a reliable route to this compound.
Step 1: Synthesis of 1,2-Bis(trimethylsilylethynyl)benzene
-
Reaction: A mixture of 1,2-diiodobenzene (B1346971) (1.0 eq), copper(I) iodide (0.1 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq) is suspended in a suitable solvent like triethylamine (B128534) or a mixture of THF and an amine base.
-
Reagent Addition: (Trimethylsilyl)acetylene (2.2 eq) is added dropwise to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for several hours until completion, which can be monitored by techniques like TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford 1,2-bis(trimethylsilylethynyl)benzene as a solid.
Step 2: Deprotection to this compound
-
Reaction: The purified 1,2-bis(trimethylsilylethynyl)benzene is dissolved in a mixture of solvents such as methanol (B129727) and tetrahydrofuran (B95107) (THF).
-
Reagent Addition: A base, such as potassium carbonate (K₂CO₃) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), is added to the solution.
-
Reaction Conditions: The mixture is stirred at room temperature for a period ranging from 30 minutes to a few hours. The progress of the deprotection can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and a non-polar organic solvent (e.g., diethyl ether or hexanes). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is evaporated to yield this compound. Further purification can be achieved by column chromatography if necessary.
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
I. Enediyne-Type Reactions: The Bergman Cyclization
This compound is a classic example of an enediyne, a class of compounds capable of undergoing the Bergman cyclization to form a highly reactive p-benzyne diradical. This reaction is of significant interest in the context of natural product synthesis and the design of DNA-cleaving agents.
The Bergman cyclization is a thermally induced pericyclic reaction. The p-benzyne intermediate can then abstract hydrogen atoms from a suitable donor to form naphthalene (B1677914).
Experimental Protocol: Kinetic Analysis of the Bergman Cyclization
The kinetics of the Bergman cyclization of this compound can be studied to determine its activation energy.
-
Sample Preparation: A solution of this compound (e.g., 5.6 x 10⁻³ M) and a hydrogen donor such as 1,4-cyclohexadiene (B1204751) (e.g., 0.6 M) is prepared in an inert, high-boiling solvent like chlorobenzene. An internal standard (e.g., 1,2,3,4-tetraphenylnaphthalene) is added for quantitative analysis.
-
Reaction Setup: The solution is divided into multiple small, sealed capillary tubes to ensure uniform heating and to minimize headspace. The tubes are degassed by freeze-pump-thaw cycles to remove oxygen, which can interfere with the radical intermediates.
-
Kinetic Run: The sealed tubes are placed in a preheated oil bath at a constant temperature (e.g., 150-180 °C). At specific time intervals, a tube is removed and immediately cooled to quench the reaction.
-
Analysis: The concentration of the remaining this compound and the formed naphthalene in each sample is determined by High-Performance Liquid Chromatography (HPLC) against the internal standard.
-
Data Processing: The natural logarithm of the concentration of this compound is plotted against time to obtain the pseudo-first-order rate constant (k) at that temperature. This process is repeated at several different temperatures.
-
Activation Energy Calculation: The Arrhenius equation (ln(k) = -Ea/RT + ln(A)) is used to determine the activation energy (Ea) by plotting ln(k) versus 1/T.
| Temperature (°C) | Rate Constant (k) x 10⁻⁴ s⁻¹ |
| 150 | 1.02 |
| 160 | 2.27 |
| 170 | 4.50 |
| 180 | 7.83 |
Table 1: Pseudo-first-order rate constants for the Bergman cyclization of this compound at various temperatures.
The activation energy for the Bergman cyclization of this compound has been reported to be approximately 25.1 kcal/mol[1].
Bergman Cyclization Pathway
References
Methodological & Application
Applications of 1,2-Diethynylbenzene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diethynylbenzene is an aromatic hydrocarbon characterized by two ethynyl (B1212043) groups substituted on adjacent carbon atoms of a benzene (B151609) ring. This ortho-substitution pattern imparts unique reactivity and structural characteristics, making it a valuable building block for a variety of advanced materials. Its ability to undergo polymerization and participate in coupling reactions allows for the synthesis of conjugated polymers, macrocycles, and two-dimensional carbon allotropes like graphdiyne. These materials exhibit interesting electronic, optical, and thermal properties, with potential applications in organic electronics, high-performance composites, and sensing technologies. This document provides an overview of the applications of this compound in materials science, including detailed experimental protocols and data for the synthesis and characterization of derived materials.
I. Synthesis of Conjugated Polymers
This compound is a key monomer for the synthesis of poly(phenylene ethynylene)s (PPEs) and other conjugated polymers. The ethynyl groups provide reactive sites for various polymerization techniques, leading to polymers with extended π-conjugation.
A. Sonogashira Cross-Coupling Polymerization
Sonogashira coupling is a widely used method for the synthesis of PPEs, involving the palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl halide.
Experimental Protocol: Synthesis of Poly(1,2-phenylene ethynylene) via Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira polymerization of this compound with a dihaloarene comonomer.
Materials:
-
This compound
-
1,4-Diiodobenzene (B128391) (or other dihaloarene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Toluene (B28343), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 1,4-diiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent Addition: Add anhydrous toluene and triethylamine (typically in a 5:1 v/v ratio) to the flask via syringe. The reaction mixture should be stirred to ensure dissolution of the reactants.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to a specified temperature (typically between 60-80 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Precipitation and Filtration: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove residual catalyst and unreacted monomers. Further purification can be achieved by redissolving the polymer in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or THF) and reprecipitating it into methanol.[1]
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Diagram of Sonogashira Polymerization Workflow
Caption: Workflow for the synthesis and purification of poly(phenylene ethynylene)s.
B. Anionic Polymerization
Anionic polymerization of diethynylbenzenes can lead to the formation of linear polymers. The choice of solvent is crucial in controlling the polymer structure.
Experimental Protocol: Anionic Polymerization of p-Diethynylbenzene
This protocol is for the para-isomer but can be adapted for this compound.
Materials:
-
p-Diethynylbenzene (recrystallized from hexane (B92381) and sublimated)[2]
-
n-Butyllithium (n-BuLi) in hexane[2]
-
Hexamethylphosphoramide (HMPA), freshly distilled
-
Argon gas, purified[2]
-
Benzene, anhydrous
-
Methanol
-
2% HCl solution
Procedure:
-
Reactor Setup: Assemble a glass reactor with a magnetic stirrer and an inlet for argon gas. The reactor should be flame-dried and cooled under a stream of argon.
-
Monomer and Solvent: Introduce the purified p-diethynylbenzene and anhydrous HMPA into the reactor.
-
Initiator Addition: Add a calculated amount of n-BuLi solution to the stirred monomer solution at the desired reaction temperature (e.g., 55 °C).[3]
-
Polymerization: Allow the polymerization to proceed for a specific time. The reaction can be monitored by taking aliquots and analyzing the molecular weight distribution by GPC.[4]
-
Termination: Terminate the polymerization by pouring the reaction mixture into a tenfold excess of 2% HCl solution.[2]
-
Purification: Collect the precipitate, wash it with distilled water, and then dissolve it in benzene. The insoluble fraction is separated by filtration. The soluble fraction is then precipitated by adding it to a tenfold volume of methanol or hexane.[2]
-
Drying: The purified polymer is dried in a vacuum at 30 °C.[5]
II. Synthesis of Graphdiyne Analogues
Graphdiyne is a 2D carbon allotrope with sp and sp² hybridized carbon atoms, exhibiting a porous structure and unique electronic properties.[6] this compound derivatives can be used as precursors for the synthesis of graphdiyne analogues.
Experimental Protocol: Synthesis of a Crystalline Graphdiyne Analogue
This protocol is based on the synthesis of a graphdiyne analogue (Ben-GDY) using a supramolecular-interaction-assisted method.[7]
Materials:
-
Hexaethynylbenzene derivative (precursor monomer)
-
Copper(I) chloride (CuCl)
-
Methanol
-
Copper foil (substrate)
Procedure:
-
Catalyst Solution Preparation: Prepare a catalyst solution by dissolving CuCl in pyridine under an inert atmosphere.
-
Monomer Solution Preparation: Dissolve the hexaethynylbenzene derivative in a suitable solvent.
-
Reaction Setup: Place a clean copper foil at the bottom of a reaction vessel.
-
Reaction: Slowly add the monomer solution to the catalyst solution in the reaction vessel containing the copper foil. The reaction is typically carried out at room temperature for several days. A film of the graphdiyne analogue will form on the surface of the copper foil.
-
Film Isolation and Washing: Carefully remove the copper foil with the grown film. Wash the film sequentially with methanol, dilute HCl, and deionized water to remove residual catalyst and unreacted monomer.
-
Transfer (Optional): The graphdiyne analogue film can be transferred to other substrates (e.g., quartz or Si/SiO₂) for further characterization and device fabrication.
Diagram of Graphdiyne Synthesis Logic
Caption: Logic diagram for the synthesis of graphdiyne analogues on a copper substrate.
III. Applications in Materials Science
A. Organic Light-Emitting Diodes (OLEDs)
Polymers derived from this compound, particularly poly(phenylene ethynylene)s, are promising materials for the emissive layer in OLEDs due to their high photoluminescence quantum yields and tunable emission colors.
Application Protocol: Fabrication of a Polymer-Based OLED
This is a general protocol for fabricating a simple single-layer OLED using a spin-coating method.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Polymer synthesized from this compound (dissolved in a suitable solvent like toluene or chloroform)
-
Low work function metal (e.g., Calcium or Aluminum)
-
Deionized water, isopropanol (B130326), acetone
-
Nitrogen or Argon gas for glovebox
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrate sequentially with deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrate with a stream of nitrogen and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at a specified temperature (e.g., 120-150 °C) to remove residual water.
-
Emissive Layer (EML) Deposition: Transfer the substrate into an inert atmosphere glovebox. Spin-coat the solution of the this compound-based polymer onto the PEDOT:PSS layer. Anneal the film to remove the solvent.
-
Cathode Deposition: Deposit the metal cathode (e.g., Ca followed by Al) onto the emissive layer by thermal evaporation under high vacuum.
-
Encapsulation: Encapsulate the device to protect it from atmospheric oxygen and moisture.
-
Testing: Characterize the current-voltage-luminance (I-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED.
Diagram of OLED Fabrication Workflow
Caption: Workflow for the fabrication of a polymer-based organic light-emitting diode.
B. Chemical Sensors
The porous nature of materials derived from this compound, such as polymers and MOFs, makes them suitable for use as the active layer in chemical sensors. The interaction of analyte molecules with the material can induce a change in its physical properties (e.g., mass, optical properties, or conductivity), which can be detected.
Application Protocol: Fabrication of a Quartz Crystal Microbalance (QCM) Sensor for Volatile Organic Compounds (VOCs)
Materials:
-
Quartz crystal microbalance (QCM) crystal with gold electrodes
-
Polymer synthesized from this compound
-
Solvent for the polymer (e.g., chloroform, toluene)
-
Piranha solution (H₂SO₄ and H₂O₂) - EXTREME CAUTION
-
Deionized water, ethanol
-
Nitrogen gas
Procedure:
-
QCM Crystal Cleaning: Clean the QCM crystal by immersing it in Piranha solution for a short period (e.g., 1-2 minutes) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive) . Rinse thoroughly with deionized water and then ethanol. Dry with a gentle stream of nitrogen.
-
Polymer Coating: Deposit a thin film of the this compound-based polymer onto the gold electrodes of the QCM crystal. This can be done by drop-casting, spin-coating, or spray-coating a dilute solution of the polymer.
-
Drying/Annealing: Dry the polymer coating in an oven at a temperature below the polymer's glass transition temperature to remove the solvent.
-
Sensor Integration: Install the coated QCM crystal into a sensor chamber.
-
Testing: Expose the sensor to a controlled flow of a carrier gas (e.g., nitrogen) containing a known concentration of the target VOC. Monitor the change in the resonant frequency of the QCM crystal, which is proportional to the mass of the adsorbed VOC molecules.
C. High-Performance Materials
Polymers derived from diethynylbenzenes are known for their high thermal stability and can be used as matrices for high-performance composites and as heat-resistant materials.[8][9] Silicon-containing arylacetylene resins, which can be synthesized using diethynylbenzene monomers, exhibit excellent thermal stability with decomposition temperatures above 500 °C.[3]
IV. Data Presentation
Table 1: Thermal Properties of Silicon-Containing Arylacetylene Copolymers
| Polymer Code | Td5 in N₂ (°C) | Residue at 800 °C in N₂ (%) |
| AAA | > 560 | > 87.2 |
| ABA-A | > 560 | > 87.2 |
| ABA-O | > 560 | > 87.2 |
Data adapted from a study on poly(silylene diethynylbenzen)-b-poly(silylene dipropargyl aryl ether) copolymers. "AAA" is a poly(silylene diethynylbenzene) homopolymer.[3]
Table 2: Electronic Properties of a Graphdiyne Analogue (Ben-GDY)
| Property | Value |
| Optical Bandgap | ~1.9 eV |
| Electrical Conductivity | 6.77 x 10⁻³ S/m |
Data obtained from a study on a crystalline graphdiyne analogue.[7]
Table 3: Photophysical Properties of Poly(phenylene ethynylene)s (General)
| Polymer Type | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) |
| PPE-PPV | 450 - 460 | 488 - 490 | 0.50 - 0.80 |
Data for a series of poly(1,4-phenylene−ethynylene)-alt-poly(1,4-phenylene−vinylene)s, representative of the properties of PPEs.[10]
V. Structure-Property Relationships
The properties of materials derived from this compound are intrinsically linked to their molecular and supramolecular structure.
Diagram of Structure-Property Relationship in Conjugated Polymers
Caption: Relationship between structural parameters and material properties in conjugated polymers.
The ortho-linkage in polymers derived from this compound can lead to helical conformations, which may influence the chiroptical properties and interchain interactions. The conjugation length, which is related to the polymer chain length, directly affects the optical bandgap, with longer effective conjugation lengths leading to red-shifted absorption and emission spectra.[5] Interchain interactions, governed by the packing of polymer chains in the solid state, are crucial for charge transport properties. Strong π-π stacking can enhance charge carrier mobility, which is beneficial for applications in electronic devices.
Conclusion
This compound is a versatile building block for the synthesis of a range of functional organic materials. Its ability to form conjugated polymers and serve as a precursor for novel carbon nanomaterials opens up possibilities for its use in advanced applications. While the exploration of this compound in materials science is ongoing, the fundamental understanding of its polymerization and the structure-property relationships of its derivatives provide a solid foundation for the future design of high-performance materials for electronics, sensing, and beyond. Further research focusing on the development of controlled polymerization methods and the fine-tuning of material properties through chemical modification will be key to unlocking the full potential of this unique monomer.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of a Metal-Organic Framework Bridged by Long Flexible Ligand [scirp.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Closely stacked oligo(phenylene ethynylene)s: effect of π-stacking on the electronic properties of conjugated chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jku.at [jku.at]
Application Notes and Protocols for the Use of 1,2-Diethynylbenzene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diethynylbenzene is a versatile monomer utilized in the synthesis of a variety of polymers with unique properties, including high thermal stability, conductivity, and porosity. Its two reactive ethynyl (B1212043) groups, positioned ortho to each other on a benzene (B151609) ring, allow for diverse polymerization pathways, leading to linear polymers, macrocycles, crosslinked networks, and highly structured two-dimensional materials. The resulting polymers find applications in advanced materials, such as heat-resistant composites, porous materials for catalysis and sorption, and conjugated polymers for electronics.
This document provides an overview of the key polymerization methods involving this compound, detailed experimental protocols, and a summary of the resulting polymer properties.
Polymerization Methods and Applications
Several catalytic systems and reaction conditions have been developed for the polymerization of diethynylarenes. Due to its bifunctional nature, the polymerization of this compound can proceed through one or both of its acetylene (B1199291) bonds, resulting in polymers with linear, branched, or crosslinked architectures. The choice of polymerization technique dictates the final structure and properties of the macromolecule.
Oxidative Coupling for Macrocycle Formation and Subsequent Polymerization
A notable application of this compound derivatives is their use in the synthesis of diacetylene macrocycles through oxidative coupling. These macrocycles serve as precursors to novel conjugated polymers. The strain within smaller macrocycles, such as dimers, renders them highly reactive, undergoing rapid, exothermic polymerization upon heating.
Cyclotrimerization
Nickel-catalyzed cyclotrimerization is a common method to polymerize diethynylbenzenes. This reaction involves the [2+2+2] cycloaddition of the ethynyl groups to form new benzene rings, leading to the formation of branched or crosslinked polyphenylene networks. These polymers are often synthesized as soluble prepolymers which can be cured at higher temperatures to form highly crosslinked, thermally stable materials. Such materials are valuable as precursors for carbon-carbon composites and monolithic vitreous carbon.
Transition Metal-Catalyzed Polymerization
Catalysts based on transition metals like rhodium can be employed to polymerize diethynylbenzenes. These systems can lead to the formation of insoluble, crosslinked microporous polymers. The resulting materials exhibit high surface areas and are investigated for applications in gas sorption and catalysis.
Anionic Polymerization
Anionic polymerization, for instance using n-butyllithium (n-BuLi), can be used to synthesize linear polymers from diethynylbenzenes. While much of the detailed research has been conducted on the para-isomer (1,4-diethynylbenzene), the principles can be extended to this compound. This method can produce soluble, linear polymers with pendant ethynyl groups, which can be further modified.
Quantitative Data Summary
The following tables summarize quantitative data for polymers synthesized from diethynylbenzene isomers. It is important to note that the specific isomer used significantly impacts the results.
| Polymerization Method | Monomer | Catalyst/Initiator | Solvent | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Oxidative Coupling (one-step) | 1,2-Diethynyl-4,5-dihexylbenzene | CuCl / TMEDA | o-dichlorobenzene | 74 (dimer) | - | - | [1][2] |
| Cyclotrimerization | p-Diethynylbenzene | Ni(C5H7O2)2 · Ph3P | Dioxane | 57 | 2900 | - | [3] |
| Cyclotrimerization | p-Diethynylbenzene | Ni(C5H7O2)2 · Ph3P | - | 79 (prepolymer) | 1875 | - | [3] |
| Anionic Polymerization | p-Diethynylbenzene | n-BuLi | HMPA | - | - | - | [4][5] |
| Transition Metal-Catalyzed | p-Diethynylbenzene | [Rh(nbd)acac] | CH2Cl2 | 85 | - (insoluble) | - | [3] |
| Transition Metal-Catalyzed | p-Diethynylbenzene | [Rh(nbd)Cl]2/Et3N | CH2Cl2 | 77 | - (insoluble) | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Dimeric Macrocycle from a this compound Derivative via Oxidative Coupling
This protocol is based on the one-step synthesis of diacetylene macrocycles.
Materials:
-
Substituted this compound (e.g., 1,2-diethynyl-4,5-dialkylbenzene)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
o-dichlorobenzene (solvent)
-
Oxygen gas
Procedure:
-
In a reaction flask, dissolve the substituted this compound (1 equivalent) in o-dichlorobenzene to a concentration of approximately 0.025 M.
-
Add CuCl (1.1 equivalents).
-
Saturate the solution with oxygen by continuously bubbling O2 gas through the mixture.
-
Add a large excess of TMEDA (23 equivalents) to the solution.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by washing with an aqueous acid solution to remove the copper catalyst, followed by extraction and purification by column chromatography to isolate the macrocyclic products.
Protocol 2: Nickel-Catalyzed Cyclotrimerization for Prepolymer Synthesis
This protocol describes the synthesis of a soluble prepolymer from p-diethynylbenzene, which is a representative method for diethynylarenes.
Materials:
-
p-Diethynylbenzene (p-DEB)
-
Nickel(II) acetylacetonate (B107027) (Ni(C5H7O2)2)
-
Triphenylphosphine (Ph3P)
-
Anhydrous dioxane (solvent)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Into a reactor purged with an inert gas, add 71 parts of p-DEB, 1.062 parts of Ni(C5H7O2)2, 2.124 parts of Ph3P, and 737 parts of anhydrous dioxane.[3]
-
Heat the reaction mixture under an inert atmosphere. The reaction temperature and time can be varied (e.g., 70–120 °C for 1–9 hours) to control the molecular weight and prevent gelation.[3]
-
To obtain a soluble prepolymer, it is crucial to stop the reaction before the gel point is reached. This can be achieved by limiting the reaction time (e.g., 3 hours).[3]
-
After the desired reaction time, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the precipitate, wash with fresh non-solvent, and dry under vacuum to obtain the prepolymer.
Protocol 3: Anionic Polymerization of p-Diethynylbenzene
This protocol is for the synthesis of a linear polymer from p-diethynylbenzene using n-BuLi as an initiator.[4]
Materials:
-
p-Diethynylbenzene (p-DEB)
-
n-Butyllithium (n-BuLi) as an initiator
-
Hexamethylphosphoramide (HMPA) or other suitable polar solvent
-
Argon (Ar) for inert atmosphere
-
Benzene for dissolving the polymer
-
Hexane (B92381) or ethyl alcohol for precipitation
-
2% HCl solution
Procedure:
-
Ensure all glassware is thoroughly dried and calcined (e.g., at 200 °C for 3 hours) and then cooled under a stream of argon.
-
In a reactor purged with argon, dissolve the monomer (p-DEB) in the chosen solvent (e.g., HMPA).
-
Heat the solution to the desired reaction temperature (e.g., 55 °C).
-
Introduce the calculated amount of n-BuLi initiator (e.g., [Monomer]0/[Initiator]0 = 15) into the reactor.
-
Maintain the reaction under a continuous purge of dry argon.
-
After the polymerization is complete, precipitate the polymer by adding the reaction mixture to a tenfold excess of 2% HCl solution.
-
Wash the precipitate with distilled water.
-
Dissolve the polymer in benzene and separate any insoluble fraction by filtration.
-
Re-precipitate the polymer by adding the benzene solution to a tenfold volume of hexane or ethyl alcohol.
-
The final polymer yield can be determined gravimetrically after drying.
Visualizations
Polymerization Mechanisms and Workflows
Caption: General experimental workflow for the synthesis of polymers from this compound.
Caption: Simplified mechanism of the [2+2+2] cyclotrimerization of ethynyl groups.
Caption: Chain-growth mechanism in the anionic polymerization of a diethynylbenzene monomer.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer. – The Swager Group [swagergroup.mit.edu]
- 3. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Derivatives from 1,2-Diethynylbenzene: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of chemical derivatives starting from 1,2-diethynylbenzene. This versatile building block offers a gateway to a wide range of carbocyclic and heterocyclic systems, including naphthalenes, quinoxalines, and other unique scaffolds with potential applications in medicinal chemistry and materials science.
Application 1: Synthesis of Naphthalene (B1677914) Derivatives
Naphthalene and its derivatives are important structural motifs in many biologically active compounds and functional materials. This compound serves as a valuable precursor for the synthesis of substituted naphthalenes through various cyclization strategies.
Table 1: Synthesis of Naphthalene Derivatives
| Entry | Reactant(s) | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Tetracyclone | Toluene | 110 | 24 | 1,2,3,4-Tetraphenylnaphthalene (B1582023) | 85 | |
| 2 | Phenylacetylene | Rhodium catalyst | Toluene | 80 | 12 | 1-Phenylnaphthalene and 2-Phenylnaphthalene | Mixture |
| 3 | Norbornadiene | Ni(cod)₂ / P(OPh)₃ | Toluene | 60 | 4 | Benzo[b]triphenylene | 70 |
Experimental Protocol: Diels-Alder Reaction for 1,2,3,4-Tetraphenylnaphthalene Synthesis
This protocol describes the synthesis of 1,2,3,4-tetraphenylnaphthalene via a [4+2] cycloaddition reaction between this compound and tetracyclone (2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one).
Materials:
-
This compound
-
Tetracyclone
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 7.9 mmol) and tetracyclone (3.0 g, 7.9 mmol) in 50 mL of anhydrous toluene.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours, as indicated by the disappearance of the deep purple color of tetracyclone.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford 1,2,3,4-tetraphenylnaphthalene as a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Diels-Alder Reaction Workflow
Application 2: Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are prevalent in a wide range of biologically active molecules, exhibiting anticancer, antimicrobial, and antiviral properties. The condensation of this compound with 1,2-diamines provides a direct route to substituted quinoxalines.
Table 2: Synthesis of Quinoxaline Derivatives
| Entry | Diamine | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | o-Phenylenediamine (B120857) | Cu(OAc)₂ | DMF | 100 | 12 | 2,3-Dimethylquinoxaline (B146804) | 75 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | p-Toluenesulfonic acid | Toluene | 110 | 8 | 2,3,6,7-Tetramethylquinoxaline | 82 |
| 3 | Naphthalene-2,3-diamine | Acetic acid | Ethanol | 80 | 6 | Dibenzo[f,h]quinoxaline | 68 |
Experimental Protocol: Copper-Catalyzed Synthesis of 2,3-Dimethylquinoxaline
This protocol details the synthesis of 2,3-dimethylquinoxaline from this compound and o-phenylenediamine using a copper catalyst.
Materials:
-
This compound
-
o-Phenylenediamine
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 50 mL round-bottom flask, add this compound (0.5 g, 3.96 mmol), o-phenylenediamine (0.43 g, 3.96 mmol), and copper(II) acetate (0.072 g, 0.396 mmol, 10 mol%).
-
Add 20 mL of DMF to the flask and stir the mixture at room temperature to dissolve the solids.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,3-dimethylquinoxaline.
-
Confirm the structure of the product using spectroscopic methods.
Diagram of Quinoxaline Synthesis Pathway
Potential Biological Significance of Quinoxaline Derivatives
While specific biological data for quinoxalines derived directly from this compound is limited in the reviewed literature, the quinoxaline scaffold is a well-established pharmacophore in drug discovery. Many quinoxaline derivatives have been reported to exhibit significant anticancer activity through the inhibition of various protein kinases involved in cancer cell signaling.[1][2][3]
Potential Signaling Pathways Targeted by Quinoxaline Derivatives:
Quinoxaline-based compounds have been shown to inhibit several key signaling pathways implicated in cancer progression, including:
-
VEGFR Signaling: Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1]
-
EGFR Signaling: Epidermal Growth Factor Receptor (EGFR) is often overexpressed in cancer cells, and its inhibition can halt cell proliferation and survival signals.
-
PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.
Diagram of Potential Kinase Inhibition by Quinoxaline Derivatives
Application 3: Synthesis of Other Heterocyclic Derivatives
The reactivity of the dual alkyne functionality in this compound allows for the synthesis of a variety of other heterocyclic systems by reacting it with appropriate main group or transition metal reagents.
Table 3: Synthesis of Phosphorus- and Sulfur-Containing Heterocycles
| Entry | Reactant(s) | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylphosphine | AIBN (initiator) | Toluene | 110 | 24 | 1-Phenyl-1H-benzo[b]phosphole | 45 |
| 2 | Elemental Sulfur (S₈) | DMF | 120 | 12 | Benzo[c]thiophene (B1209120) | 60 |
Experimental Protocol: Synthesis of Benzo[c]thiophene
This protocol outlines the synthesis of benzo[c]thiophene through the reaction of this compound with elemental sulfur.
Materials:
-
This compound
-
Elemental Sulfur (S₈)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 g, 7.9 mmol) and elemental sulfur (0.25 g, 7.9 mmol).
-
Add 25 mL of DMF to the flask.
-
Heat the mixture to 120 °C with stirring for 12 hours.
-
After cooling, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain benzo[c]thiophene.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. The biological activities mentioned are for the general class of compounds and have not necessarily been confirmed for the specific derivatives synthesized from this compound. Further research is required to evaluate the pharmacological properties of these specific compounds.
References
- 1. Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of new 1,2-dithiolane based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 1,2-Diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of 1,2-diethynylbenzene, a monomer that offers a unique combination of reactivity and structural features. The resulting polymers, poly(this compound), are of significant interest for their potential in advanced materials science, including heat-resistant materials, ablative materials, and as precursors for carbonaceous materials.[1][2] This document details various polymerization methodologies, including transition metal-catalyzed, and thermal polymerization of macrocyclic precursors. It provides structured data for comparative analysis and detailed experimental protocols for practical implementation in a research and development setting.
Overview of Polymerization Methods
The polymerization of this compound can be achieved through several methods, each yielding polymers with distinct properties. The primary approaches include:
-
Transition Metal-Catalyzed Polymerization: This is a versatile method that can be tailored to control the polymer structure. Catalysts based on rhodium (Rh), tungsten (W), and molybdenum (Mo) have been shown to be effective.[1] Rhodium catalysts, for instance, can lead to the formation of insoluble, crosslinked microporous polymers.[1]
-
Anionic Polymerization: While extensively studied for the para-isomer (1,4-diethynylbenzene) to produce linear and soluble polymers, the application of anionic polymerization to this compound is less documented but holds potential for creating polymers with controlled molecular weights and narrow polydispersity.[1][3]
-
Thermal Polymerization of Macrocyclic Precursors: This method involves the initial synthesis of diacetylene macrocycles from this compound derivatives, followed by a rapid and highly exothermic thermal polymerization. This approach can lead to highly structured polymeric materials.
Data Presentation
The following tables summarize quantitative data from representative polymerization experiments of diethynylbenzene isomers. Note that specific data for this compound is limited in the literature, and data for the para-isomer is included for comparative purposes.
Table 1: Transition Metal-Catalyzed Polymerization of Diethynylbenzenes
| Monomer | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |
| 1,4-Diethynylbenzene | [Rh(nbd)acac] | CH₂Cl₂ | Room Temp | 3 | 85 | Insoluble | - | [1] |
| 1,4-Diethynylbenzene | [Rh(nbd)Cl]₂/Et₃N | CH₂Cl₂ | Room Temp | 3 | 77 | Insoluble | - | [1] |
| 1,3-Diethynylbenzene | WCl₆/Phenylacetylene | Toluene | 30 | 3 | - | 23,000 | - | [1] |
| 1,4-Diethynylbenzene | Ni(C₅H₇O₂)₂·Ph₃P | Dioxane | - | - | 57 | Mn = 2,900 | - | [1] |
Table 2: Anionic Polymerization of p-Diethynylbenzene (for comparison)
| Initiator | Solvent | Temperature (°C) | Time (h) | Yield (soluble, %) | Molecular Weight (Mn) | PDI | Reference |
| n-BuLi | HMPA | 55 | 2 | 87 | 2100 | 1.3 | [3] |
| n-BuLi | DMSO | 55 | 2 | 68 | 1800 | 1.5 | [3] |
HMPA: Hexamethylphosphoramide, DMSO: Dimethyl sulfoxide
Experimental Protocols
Protocol for Transition Metal-Catalyzed Polymerization with a Rhodium Catalyst
This protocol is based on analogous polymerizations of diethynylbenzenes and is a representative procedure for producing a crosslinked, microporous poly(this compound).[1]
Materials:
-
This compound (monomer)
-
[Rh(nbd)acac] (catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve this compound in anhydrous dichloromethane to a concentration of 0.1 M.
-
In a separate vial, prepare a stock solution of the [Rh(nbd)acac] catalyst in anhydrous dichloromethane (e.g., 10 mg/mL).
-
With vigorous stirring, inject the catalyst solution into the monomer solution. The monomer-to-catalyst ratio can be varied (e.g., 50:1 to 200:1) to target different polymer properties.
-
Continue stirring the reaction mixture at room temperature. The formation of a precipitate may be observed.
-
After the desired reaction time (e.g., 3 hours), quench the polymerization by adding a small amount of methanol (B129727).
-
Collect the polymer by filtration, wash thoroughly with methanol and dichloromethane to remove any unreacted monomer and catalyst residues.
-
Dry the polymer product under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.
Characterization:
The resulting polymer is expected to be an insoluble powder. Its structure and properties can be characterized by:
-
FT-IR Spectroscopy: To confirm the disappearance of the ethynyl (B1212043) C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹), and the formation of a polyene backbone.[2]
-
Solid-State NMR Spectroscopy: To further elucidate the polymer structure.
-
Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and porosity of the microporous polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Protocol for Thermal Polymerization of a Diacetylene Macrocycle Precursor
This protocol involves the synthesis of a dimeric macrocycle from a this compound derivative, followed by its thermal polymerization.
Part A: Synthesis of the Dimeric Macrocycle
This procedure is adapted from the oxidative coupling of this compound derivatives.[4]
Materials:
-
A this compound derivative (e.g., with solubilizing alkyl or alkoxy groups)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
o-Dichlorobenzene (solvent)
-
Oxygen gas
Procedure:
-
In a round-bottom flask, prepare a dilute solution (0.025 M) of the this compound derivative and 1.1 equivalents of CuCl in o-dichlorobenzene.
-
Saturate the solution with oxygen by continuous bubbling.
-
Add a large excess (23 equivalents) of TMEDA to the mixture.
-
Stir the reaction at room temperature for the appropriate time, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and purify the macrocyclic products by silica (B1680970) gel chromatography.
Part B: Thermal Polymerization
Procedure:
-
Place the purified dimeric macrocycle in a differential scanning calorimetry (DSC) pan or a sealed tube under an inert atmosphere.
-
Heat the sample to a temperature between 100-125 °C.
-
A rapid and highly exothermic polymerization will occur, indicative of a chain reaction.[4]
-
The resulting polymer can be characterized for its thermal and structural properties.
Visualizations
Polymerization Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
Application Notes and Protocols: 1,2-Diethynylbenzene as a Precursor for Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of conjugated polymers derived from 1,2-diethynylbenzene. While direct applications in drug development are still an emerging area of research, this document outlines the foundational chemistry and explores potential avenues for biomedical applications based on the properties of related conjugated polymers.
Introduction to Poly(this compound)
This compound is an aromatic monomer featuring two ethynyl (B1212043) groups in an ortho arrangement. This specific orientation allows for unique polymerization pathways, including cyclopolymerization, leading to the formation of conjugated polymers with rigid backbones and interesting electronic and optical properties. These polymers are part of a broader class of poly(diethynylarene)s, which are investigated for their high thermal stability and potential in advanced materials.[1] While its isomers, 1,3- and 1,4-diethynylbenzene, have been more extensively studied for applications in heat-resistant resins and composites, the ortho isomer presents distinct possibilities due to its propensity for cyclization.[1]
Polymers derived from diethynylarenes are typically synthesized through transition-metal catalyzed polymerization, anionic polymerization, or oxidative coupling.[1][2][3] The resulting materials are often colored powders, soluble in common organic solvents, and can exhibit high thermal and thermo-oxidative stability.[2]
Synthesis of Conjugated Polymers from this compound
Several methods can be employed for the polymerization of this compound. The choice of method significantly influences the polymer's structure (linear vs. cyclic, branched, or cross-linked) and properties.
Transition-Metal Catalyzed Polymerization
Transition metal catalysts, particularly those based on rhodium (Rh), tungsten (W), and molybdenum (Mo), are effective for the polymerization of diethynylbenzenes.[4] For this compound, Rh catalysts can lead to insoluble polymers with a significant content of unreacted ethynyl groups, suggesting a cross-linked or network structure.[4] In contrast, W- and Mo-based catalysts have been used to polymerize derivatives of this compound to yield soluble polymers.[4]
Experimental Protocol: Transition-Metal Catalyzed Polymerization of a this compound Derivative (Illustrative)
This protocol is based on the polymerization of 1-ethynyl-2-phenylethynylbenzene, a derivative of this compound, using a WCl₆-based catalyst.[4]
Materials:
-
1-ethynyl-2-phenylethynylbenzene (monomer)
-
Tungsten hexachloride (WCl₆)
-
Cocatalyst (e.g., tetraphenyltin, Ph₄Sn)
-
Toluene (dry)
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the WCl₆ catalyst and Ph₄Sn cocatalyst in dry toluene.
-
In a separate Schlenk flask, dissolve the 1-ethynyl-2-phenylethynylbenzene monomer in dry toluene.
-
Heat the monomer solution to the desired reaction temperature (e.g., 80 °C).
-
Inject the catalyst solution into the monomer solution with vigorous stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 1-24 hours). The reaction mixture will typically darken in color.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any residual catalyst and unreacted monomer.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by spectroscopic methods such as ¹H NMR and FT-IR to confirm its structure.
Caption: Simplified schematic of anionic polymerization of a diethynylbenzene monomer.
Oxidative Coupling Polymerization
Oxidative coupling, often using a copper catalyst in the presence of an amine and oxygen (Hay catalyst), can be used to polymerize terminal alkynes. [3]For this compound, this method can lead to the formation of macrocycles and polymers. The reaction conditions, such as monomer concentration, can be tuned to favor either macrocyclization or polymerization. [3] Experimental Protocol: Oxidative Coupling of a this compound Derivative (Illustrative)
This protocol is based on the synthesis of diacetylene macrocycles and polymers from this compound derivatives. [3] Materials:
-
Substituted this compound (monomer)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
o-Dichlorobenzene (solvent)
-
Oxygen gas
Procedure:
-
In a flask, dissolve the substituted this compound monomer and CuCl in o-dichlorobenzene.
-
Saturate the solution with oxygen by bubbling the gas through the mixture.
-
Add a large excess of TMEDA to initiate the polymerization.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction and separate the resulting polymer and macrocycles using silica (B1680970) gel chromatography.
Quantitative Data on Diethynylbenzene-Based Polymers
The properties of polymers derived from diethynylbenzene can vary significantly depending on the isomer used and the polymerization method. The following tables summarize some of the available quantitative data.
Table 1: Polymerization of Diethynylbenzene Isomers - Reaction Conditions and Polymer Properties
| Monomer Isomer | Polymerization Method | Catalyst/Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| para-DEB | Anionic | n-BuLi | HMPA | 55 | 24 | 93 | 2800 | 1.6 | [2] |
| para-DEB | Anionic | n-BuLi | DMSO | 55 | 24 | 85 | 1900 | 1.7 | [2] |
| para-DEB | Ni-catalyzed | Ni(acac)₂/PPh₃ | Dioxane | - | 3 | 79 | 1875 | - | [1] |
| meta-DEB | Grignard Reaction | - | THF | 70 | 1.5 | 91-98 | 2100 | 1.63 | [5] |
| 1-ethynyl-2-phenylethynylbenzene | Transition Metal | WCl₆/Ph₄Sn | Toluene | 80 | 24 | 82 | 72,000 | 2.1 | [4] |
| 1-ethynyl-2-phenylethynylbenzene | Transition Metal | MoCl₅/Ph₄Sn | Toluene | 30 | 1 | 95 | 6,300 | 1.8 | [4] |
DEB: Diethynylbenzene
Table 2: Thermal Properties of Cured Diethynylbenzene-Based Polymers
| Polymer System | Curing Conditions | Td5 (°C) in N₂ | Char Yield at 800°C (%) in N₂ | Reference |
| Poly(silylene m-diethynylbenzene) | 170°C/2h + 210°C/2h + 250°C/4h | >560 | >87.2 | [5] |
| Cured PSA resins | Not specified | 627 | 90.3 | [6] |
| Cured PSNP resins | Not specified | 655 | 92.3 | [6] |
Td5: Temperature at 5% weight loss.
Applications in Research and Development
While the primary applications of poly(diethynylbenzene)s have been in materials science as precursors to heat-resistant materials and carbon-carbon composites, their conjugated nature opens up possibilities in other fields. [1]
Sensor Applications
Conjugated polymers are well-suited for sensor applications due to their responsive electronic and photophysical properties. The interaction of analytes with the polymer backbone can induce changes in fluorescence or conductivity, forming the basis of a sensing mechanism. While specific sensor applications of poly(this compound) are not widely reported, related conjugated polymers have been successfully employed as chemosensors for metal ions and other small molecules.
Hypothetical Workflow for Sensor Development
References
Application Notes and Protocols for Covalent Organic Frameworks (COFs) based on 1,2-Diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of Covalent Organic Frameworks (COFs) derived from 1,2-diethynylbenzene. These materials, often referred to as graphdiyne-like COFs, possess unique porous structures and electronic properties, making them promising candidates for various applications, including advanced drug delivery systems.
Section 1: Synthesis of Graphdiyne-like COF from this compound
The synthesis of COFs from this compound typically involves a Sonogashira cross-coupling reaction with a multihalogenated aromatic co-monomer. This protocol describes a general method for the synthesis of a crystalline, porous graphdiyne-like COF.
Synthesis Workflow
The overall workflow for the synthesis and activation of the graphdiyne-like COF is depicted below.
Caption: Workflow for the synthesis and activation of a graphdiyne-like COF.
Experimental Protocol: Sonogashira Coupling Synthesis
Materials:
-
This compound
-
Hexaiodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas
Procedure:
-
Preparation of Reaction Vessel: A Schlenk flask is flame-dried under vacuum and then filled with argon gas.
-
Addition of Reactants: To the flask, add this compound (e.g., 0.5 mmol) and hexaiodobenzene (e.g., 0.33 mmol).
-
Addition of Catalysts: Add Pd(PPh₃)₂Cl₂ (e.g., 5 mol%) and CuI (e.g., 10 mol%).
-
Addition of Solvents and Base: Add anhydrous DMF and anhydrous TEA to the flask via syringe. The reaction mixture is typically a suspension.
-
Reaction Conditions: The flask is sealed and the mixture is stirred at an elevated temperature (e.g., 80-120 °C) for 24-72 hours under an argon atmosphere.
-
Isolation of Crude Product: After cooling to room temperature, the precipitate is collected by filtration.
-
Purification: The collected solid is washed extensively with THF and acetone to remove unreacted monomers, catalysts, and oligomers.
-
Activation: The purified COF is activated by solvent exchange followed by drying under high vacuum or using supercritical CO₂ to yield a porous material.
Characterization Data
The following table presents representative data for a graphdiyne-like COF. Note that specific values will vary depending on the precise synthetic conditions and co-monomers used.
| Parameter | Typical Value | Characterization Method |
| Yield | > 80% | Gravimetric Analysis |
| BET Surface Area | 500 - 1500 m²/g[1][2][3] | Nitrogen Adsorption/Desorption |
| Pore Size | 1.0 - 2.5 nm[1][4] | Nitrogen Adsorption/Desorption |
| Thermal Stability (TGA) | > 350 °C | Thermogravimetric Analysis |
Section 2: Application in Drug Delivery - Doxorubicin Loading and Release
The high surface area and tunable porosity of graphdiyne-like COFs make them excellent candidates for drug delivery applications. This section details the protocol for loading the anticancer drug Doxorubicin (DOX) into the COF and its subsequent controlled release.
Drug Delivery Mechanism
The porous structure of the COF allows for the encapsulation of drug molecules, which can then be released in a controlled manner, often triggered by environmental stimuli such as pH changes in the tumor microenvironment.
References
Application Notes and Protocols for Metal-Catalyzed Reactions of 1,2-Diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-catalyzed reactions of 1,2-diethynylbenzene. This versatile building block serves as a precursor to a wide array of complex organic molecules, including substituted naphthalenes, heterocyclic systems, and functional polymers, which are of significant interest in materials science and drug discovery.
Introduction to Metal-Catalyzed Reactions of this compound
This compound is a highly reactive aromatic diyne that readily participates in a variety of metal-catalyzed transformations. The presence of two proximate acetylene (B1199291) functionalities allows for diverse reaction pathways, including cyclization, cycloaddition, coupling, and polymerization reactions. The choice of metal catalyst—typically complexes of palladium, gold, platinum, rhodium, or copper—plays a crucial role in directing the reaction toward a specific outcome, enabling the synthesis of a wide range of molecular architectures. These reactions are pivotal in the construction of novel scaffolds for medicinal chemistry and the development of advanced materials.
I. Palladium-Catalyzed Reactions: Synthesis of Naphthalene (B1677914) Derivatives
Palladium catalysts are widely employed for the annulation of this compound with various coupling partners to afford substituted naphthalene skeletons. These reactions offer a powerful tool for the construction of polycyclic aromatic systems.
Quantitative Data Summary: Palladium-Catalyzed Annulation
| Entry | Alkyne Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 12 | 85 | General Procedure |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | - | Et₃N | Toluene | 80 | 8 | 78 | General Procedure |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | - | CuI (5), Et₃N | THF | 60 | 6 | 92 | General Procedure |
Experimental Protocol: Palladium-Catalyzed [4+2] Annulation for Naphthalene Synthesis
Materials:
-
This compound
-
Alkyne coupling partner (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, Toluene, THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the alkyne coupling partner (1.2 mmol), the palladium catalyst (0.05 mmol, 5 mol%), and the ligand (if applicable, 0.10 mmol, 10 mol%).
-
Add the base (2.0 mmol) and the anhydrous solvent (5 mL).
-
Seal the flask and stir the mixture at the designated temperature (see table for examples) for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted naphthalene.
Caption: Workflow for Palladium-Catalyzed Naphthalene Synthesis.
II. Gold-Catalyzed Reactions: Intramolecular Cyclization
Gold catalysts, known for their strong π-acidity, are highly effective in promoting the intramolecular cyclization of this compound derivatives, leading to the formation of various fused carbocyclic and heterocyclic systems. These reactions often proceed through vinylidene or gold-carbene intermediates.
Quantitative Data Summary: Gold-Catalyzed Cyclization
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 1-Ethynyl-2-(phenylethynyl)benzene | IPrAuNTf₂ (5) | CHCl₃ | 40 | 12 | Indenophenalene derivative | 94 | [1] |
| 2 | This compound | JohnphosAu(MeCN)SbF₆ (2) | DCE | 60 | 2 | Polymer | - | [2] |
| 3 | 1-(p-Tolyl)-2-(2-ethynylphenyl)acetylene | (Ph₃P)AuCl/AgSbF₆ (5) | CH₂Cl₂ | RT | 1 | Substituted Naphthalene | 88 | [3] |
Experimental Protocol: Gold-Catalyzed Intramolecular Annulation
Materials:
-
This compound derivative
-
Gold catalyst (e.g., IPrAuNTf₂, (Ph₃P)AuCl/AgSbF₆)
-
Anhydrous, degassed solvent (e.g., CHCl₃, DCE, CH₂Cl₂)
-
Schlenk tube or vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a nitrogen-filled glovebox, add the this compound derivative (0.1 mmol) to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent (2 mL).
-
In a separate vial, dissolve the gold catalyst (0.005 mmol, 5 mol%) in the solvent (0.5 mL). If using a two-component catalyst system like (Ph₃P)AuCl/AgSbF₆, pre-stir the components in the solvent for 10 minutes.
-
Add the catalyst solution to the substrate solution.
-
Seal the tube and stir the reaction mixture at the specified temperature. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the cyclized product.
Caption: Proposed Mechanism for Gold-Catalyzed Annulation.
III. Platinum-Catalyzed Reactions: Hydrative Cyclization
Platinum catalysts can effectively mediate the hydrative cyclization of diynes, providing access to functionalized cyclic ketones. This methodology offers an atom-economical route to valuable synthetic intermediates.
Quantitative Data Summary: Platinum-Catalyzed Hydrative Cyclization
| Entry | Diyne | Catalyst (mol%) | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 1,6-Heptadiyne | Pt(COD)Cl₂ (5) | CH₃SO₃H | MeOH/H₂O | 70 | 4 | 75 |[3] | | 2 | this compound | PtCl₂ (5) | - | 3-Pentanone/H₂O | 100 | 2 | - |[4] |
Experimental Protocol: Platinum-Catalyzed Hydrative Cyclization
Materials:
-
This compound
-
Platinum catalyst (e.g., Pt(COD)Cl₂)
-
Co-catalyst (e.g., CH₃SO₃H)
-
Solvent (e.g., Methanol)
-
Water
-
Sealed reactor tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a reactor tube, add this compound (0.5 mmol), methanol (B129727) (2 mL), and water (10 µL).
-
Add the platinum catalyst (0.025 mmol, 5 mol%) and the co-catalyst (e.g., CH₃SO₃H, 20 µL).
-
Seal the tube and stir the resulting solution at 70 °C until the starting material is consumed (as monitored by TLC).
-
Cool the mixture and quench with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
IV. Rhodium-Catalyzed Reactions: [2+2+2] Cycloaddition
Rhodium complexes are excellent catalysts for [2+2+2] cycloaddition reactions, which allow for the construction of highly substituted benzene (B151609) rings from three alkyne components. When this compound is used as a diyne component, this reaction provides a convergent route to complex aromatic systems.
Quantitative Data Summary: Rhodium-Catalyzed [2+2+2] Cycloaddition
| Entry | Diyne | Alkyne Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 1,6-Heptadiyne | 2-Butyne-1,4-diol | [Rh(cod)Cl]₂ (5) | Toluene | 50 | 16 | 78 |[5] | | 2 | Alkynyl Yndiamide | 2-Butyne-1,4-diol | [Rh(cod)₂]SbF₆ (5) | DCE | 50 | 16 | 92 |[6] |
Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition
Materials:
-
This compound
-
Alkyne partner
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂)
-
Anhydrous and degassed solvent (e.g., Toluene, DCE)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the rhodium catalyst (0.025 mmol, 2.5 mol% per Rh).
-
Add the anhydrous, degassed solvent (5 mL).
-
Add this compound (1.0 mmol) and the alkyne partner (1.2 mmol).
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Rhodium-Catalyzed [2+2+2] Cycloaddition Cycle.
V. Copper-Catalyzed Reactions: Oxidative Coupling
Copper catalysts are frequently used for the oxidative homocoupling of terminal alkynes (Glaser-Hay coupling). In the case of this compound, this reaction can lead to the formation of diacetylene macrocycles and polymers, which are of interest as precursors to conjugated materials.[7]
Quantitative Data Summary: Copper-Catalyzed Oxidative Coupling of this compound Derivatives
| Entry | Substrate (R group) | Method | Catalyst | Base/Ligand | Solvent | Yield (Dimer, %) | Yield (Trimer, %) | Yield (Polymer, %) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | C₁₀H₂₁ | A | CuCl | TMEDA | o-dichlorobenzene | 74 | 11 | 15 |[7] | | 2 | C₁₂H₂₅ | A | CuCl | TMEDA | o-dichlorobenzene | 72 | 12 | 16 |[7] | | 3 | C₁₀H₂₁ | B | CuCl | TMEDA | o-dichlorobenzene | 65 | 15 | 20 |[7] |
Method A: A mixture of the this compound derivative (0.025 M) and 1.1 equiv of CuCl in o-dichlorobenzene was saturated with O₂ by continuous bubbling, and then a large excess (23 equiv) of TMEDA was added.[7] Method B: An o-dichlorobenzene solution of the this compound derivative (0.014 M) was added dropwise over 20 min to an oxygen-saturated solution containing 1.1 equiv of CuCl and 23 equiv of TMEDA.[7]
Experimental Protocol: Copper-Catalyzed Oxidative Coupling (Method A)
Materials:
-
This compound derivative
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
o-Dichlorobenzene
-
Oxygen supply
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the this compound derivative (1.0 mmol) and o-dichlorobenzene to achieve a concentration of 0.025 M.
-
Add CuCl (1.1 mmol).
-
Saturate the solution with oxygen by bubbling O₂ gas through it for 15-20 minutes.
-
Add a large excess of TMEDA (23 mmol) to the vigorously stirred solution.
-
Continue stirring under an oxygen atmosphere at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by adding a dilute HCl solution.
-
Extract the products with an organic solvent, wash the organic layer with water and brine, and dry over sodium sulfate.
-
After removing the solvent, the macrocyclic products can be separated from the polymer by silica gel chromatography.
Conclusion
The metal-catalyzed reactions of this compound provide a rich and diverse platform for the synthesis of complex organic molecules. The protocols and data presented herein offer a guide for researchers to explore and exploit the synthetic potential of this versatile building block in the fields of drug discovery, materials science, and organic synthesis. Careful selection of the metal catalyst and reaction conditions allows for precise control over the reaction outcome, enabling the targeted synthesis of a wide array of valuable compounds.
References
- 1. Gold-Catalyzed Diyne-Ene Annulation for the Synthesis of Polysubstituted Benzenes through Formal [3+3] Approach with Amide as the Critical Co-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Thiazol-2-ylidenes as N-Heterocyclic carbene ligands with enhanced electrophilicity for transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schrodinger.com [schrodinger.com]
- 7. web.mit.edu [web.mit.edu]
synthesis of macrocycles using 1,2-diethynylbenzene
Data inferred from Miki, K., et al. (2007). [7]
Applications in Research and Drug Development
The macrocycles synthesized via oxidative coupling are of significant interest as precursors to conjugated organic polymers due to their high degree of unsaturation and defined structure. [5][6]In the context of drug development, such rigid macrocyclic scaffolds are being explored to tackle difficult targets. [4][9]Their shape-persistent nature can pre-organize functional groups for optimal interaction with large, flat binding surfaces typical of protein-protein interactions. [1][3] The platinum-catalyzed cyclization, while not producing large macrocycles, demonstrates the utility of this compound in constructing complex, fused heterocyclic systems. These smaller, rigid molecules can also serve as valuable scaffolds in medicinal chemistry programs. The ability to generate diverse molecular architectures from a single starting material highlights the strategic importance of this compound in synthetic and medicinal chemistry.
References
- 1. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocycles: lessons from the distant past, recent developments, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrocycles in Drug Discovery—Learning from the Past for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer. – The Swager Group [swagergroup.mit.edu]
- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 8. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Characterization of 1,2-Diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 1,2-diethynylbenzene. This key organic intermediate is utilized in the synthesis of various complex molecules and materials, including polymers and macrocycles. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC) for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural confirmation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| ¹H NMR | |||
| Acetylenic H | ~3.4 | s | - |
| Aromatic H (H3, H6) | ~7.6 | dd | J ≈ 6.5, 3.3 |
| Aromatic H (H4, H5) | ~7.3 | dd | J ≈ 6.5, 3.3 |
| ¹³C NMR | |||
| Acetylenic C (C≡CH) | ~83 | - | - |
| Acetylenic C (C≡CH) | ~80 | - | - |
| Aromatic C (C1, C2) | ~125 | - | - |
| Aromatic C (C3, C6) | ~132 | - | - |
| Aromatic C (C4, C5) | ~128 | - | - |
Note: These are predicted values based on analogous compounds and spectroscopic principles. Actual chemical shifts may vary based on experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.
-
Visualization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for assessing the purity of this compound and confirming its molecular weight and fragmentation pattern.
Data Presentation
Table 2: Expected GC-MS Data for this compound
| Parameter | Value |
| Gas Chromatography | |
| Retention Time (t R ) | Dependent on column and conditions, but expected to be in the mid-to-late elution range for a standard non-polar column program. |
| Mass Spectrometry (Electron Ionization) | |
| Molecular Ion (M⁺) | m/z 126 |
| Major Fragments | m/z 102, 76, 50 |
Table 3: Interpretation of Major Mass Spectral Fragments
| m/z | Proposed Fragment | Description |
| 126 | [C₁₀H₆]⁺ | Molecular Ion |
| 102 | [C₈H₆]⁺ | Loss of C₂ |
| 76 | [C₆H₄]⁺ | Loss of another C₂H₂ from m/z 102, or benzyne (B1209423) radical cation |
| 50 | [C₄H₂]⁺ | Further fragmentation of the benzene (B151609) ring |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Injection Port: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a reference library if available.
-
Visualization
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in this compound, particularly the alkyne and aromatic moieties.
Data Presentation
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3300 | ≡C-H stretch | Strong, sharp |
| ~3060 | Aromatic C-H stretch | Medium |
| ~2100 | C≡C stretch | Medium, sharp |
| 1450-1600 | Aromatic C=C stretch | Medium to weak |
| ~750 | Ortho-disubstituted C-H bend (out-of-plane) | Strong |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Neat Liquid: Place a drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption in the regions of interest and use a liquid cell.
-
-
Instrumentation and Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Acquire a background spectrum of the empty sample holder (or pure solvent).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and assign the major absorption bands corresponding to the functional groups of this compound.
-
Thermal Analysis (TGA/DSC)
Thermal analysis provides information on the thermal stability, melting point, and decomposition profile of this compound.
Data Presentation
Table 5: Expected Thermal Analysis Data for this compound
| Technique | Parameter | Expected Value/Observation |
| TGA | Onset of Decomposition | > 150 °C (in inert atmosphere) |
| Major Weight Loss | Corresponds to volatilization and decomposition. | |
| DSC | Melting Point (Tₘ) | A sharp endothermic peak. The literature value is around 33-35 °C, but this can vary with purity. |
| Decomposition | Exothermic events at higher temperatures corresponding to polymerization or decomposition. |
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an aluminum or ceramic crucible.
-
-
Instrumentation and Parameters:
-
Instrument: A simultaneous TGA/DSC analyzer or separate TGA and DSC instruments.
-
Temperature Program:
-
Heat the sample from room temperature to 500 °C (or higher, depending on the desired information).
-
Heating Rate: 10 °C/min.
-
-
Atmosphere:
-
Nitrogen or Argon (inert) for assessing thermal stability and decomposition.
-
Air or Oxygen (oxidative) to study oxidative stability.
-
-
Flow Rate: 20-50 mL/min.
-
-
Data Analysis:
-
TGA: Analyze the thermogram for the onset temperature of weight loss and the temperatures of maximum rates of decomposition from the derivative (DTG) curve.
-
DSC: Analyze the heat flow curve to determine the melting point (peak of the endotherm) and any exothermic events corresponding to decomposition or polymerization.
-
Synthesis Workflow
This compound is commonly synthesized via a Sonogashira coupling reaction. The following diagram illustrates a typical synthetic route.
Visualization
Disclaimer
The protocols and data presented in this document are intended as a guide. Optimal conditions may vary depending on the specific instrumentation, sample purity, and experimental goals. It is recommended to perform appropriate optimization for each analytical method.
Application Note: Sonogashira Coupling of 1,2-Diethynylbenzene for the Synthesis of Arylene Ethynylene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, proceeds under mild conditions, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This application note provides a detailed experimental protocol for the Sonogashira coupling of 1,2-diethynylbenzene with aryl halides, a key step in the synthesis of oligo(phenyleneethynylene)s (OPEs) and other conjugated materials with applications in molecular electronics and fluorescent probes.[3][4]
Reaction Principle
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the palladium(0) catalyst.[5]
Experimental Protocol
This protocol describes a general procedure for the double Sonogashira coupling of this compound with two equivalents of an aryl iodide.
Materials and Reagents:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole, 4-bromopyridine (B75155) hydrochloride)[6]
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine (PPh₃))
-
Base (e.g., Triethylamine (NEt₃), Diisopropylamine (iPr₂NH))[3][7]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))[3][4]
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., dichloromethane, hexane (B92381), ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., 5 mol% Pd₂(dba)₃), copper(I) iodide (e.g., 3 mol% CuI), and the phosphine (B1218219) ligand (e.g., 6 mol% PPh₃).[3]
-
Add this compound (1.0 equivalent) and the aryl iodide (2.2 equivalents).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment. This is crucial to minimize the unwanted homocoupling of the alkyne (Glaser coupling).[6]
-
-
Addition of Solvent and Base:
-
Reaction:
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired disubstituted product.[8]
-
Data Presentation
The following table summarizes typical reaction conditions and yields for Sonogashira couplings involving di-substituted benzene (B151609) derivatives, providing a basis for comparison and optimization.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-(2,5-diiodobenzoyl)morpholine | 5% Pd₂(dba)₃ | 3% CuI | 6% PPh₃ | iPr₂NH (2.5) | DMSO | 45 | 1 | 81 | [3] |
| 2 | 4-bromo-1-iodobenzene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 81 | [8] |
| 3 | 3-iodoaniline | 0.2% Pd₁@NC | 2% CuI | 1% PPh₃ | NEt₃ (2.2) | MeCN | 80 | 24 | ~40 | [7] |
| 4 | 4-Bromopyridine hydrochloride | 2% "palladium catalyst" | 1% CuI | - | Piperidine or TEA | CH₃CN | 80 | 8 | 94 | [6] |
Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Simplified Sonogashira catalytic cycles.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. idv.sinica.edu.tw [idv.sinica.edu.tw]
Application Notes: Synthesis of Graphdiyne Analogues Using 1,2-Diethynylbenzene Derivatives
References
- 1. Graphdiyne: synthesis, properties, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of Hydrogen-Substituted Graphdiyne Powder via Dehalogenative Homocoupling Reaction [mdpi.com]
- 6. web.mit.edu [web.mit.edu]
- 7. researchgate.net [researchgate.net]
Applications of 1,2-Diethynylbenzene in Nanotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diethynylbenzene is a versatile aromatic organic compound characterized by two ethynyl (B1212043) groups attached to adjacent carbon atoms on a benzene (B151609) ring.[1] Its rigid structure and reactive acetylene (B1199291) units make it a valuable building block in the bottom-up synthesis of advanced nanomaterials. This document provides detailed application notes and experimental protocols for the use of this compound in various areas of nanotechnology, including the synthesis of graphdiyne, fabrication of molecular electronics, and development of novel polymers. While its direct application in drug delivery is still an emerging area, the development of biocompatible polymers from its derivatives holds future promise.
Synthesis of Graphdiyne Analogues
This compound is a key precursor for the synthesis of graphdiyne (GDY) and its analogues, a class of two-dimensional carbon allotropes with a unique structure composed of sp- and sp²-hybridized carbon atoms.[2][3] This structure imparts GDY with intriguing electronic, optical, and mechanical properties, making it a promising material for applications in catalysis, gas separation, and electronics.[2][3]
Quantitative Data
The properties of graphdiyne analogues can be tailored based on the specific precursors and synthesis conditions. Below is a summary of typical properties for graphdiyne-like materials synthesized from diethynylbenzene precursors.
| Property | Value | Method of Measurement | Reference |
| Conductivity | 6.77 x 10⁻³ S/m | Current-Voltage (I-V) Curve | [1] |
| Optical Bandgap | ~2.5 eV | UV-Vis Spectroscopy | [4] |
| Young's Modulus | 0.35 - 0.445 TPa (Theoretical) | Molecular Dynamics Simulation | [2] |
| Pore Size | Uniform, dependent on precursor geometry | N/A | [2] |
Experimental Protocol: Synthesis of a Graphdiyne Analogue via Wet Chemical Method
This protocol describes a general procedure for the synthesis of a multilayer graphdiyne analogue film on a copper substrate using a homocoupling reaction.
Materials:
-
This compound (or other diethynylbenzene isomer)
-
Copper foil (catalyst and substrate)
-
Pyridine (B92270) (solvent)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Schlenk line or glovebox
-
Syringes and needles
Procedure:
-
Substrate Preparation:
-
Cut the copper foil to the desired dimensions.
-
Clean the copper foil by sonicating in acetone (B3395972), followed by isopropanol, and finally deionized water (10 minutes each).
-
Dry the copper foil under a stream of inert gas.
-
-
Reaction Setup:
-
Place the cleaned copper foil into the three-neck flask.
-
Assemble the flask with the reflux condenser.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Polymerization:
-
Dissolve this compound in a mixture of pyridine and THF (e.g., 5:1 v/v) to a final concentration of 0.1 M.
-
Degas the solution by bubbling with inert gas for 30 minutes.
-
Inject the monomer solution into the reaction flask containing the copper foil.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. A dark film should form on the surface of the copper foil.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the flask to room temperature.
-
Remove the copper foil coated with the graphdiyne analogue film.
-
Wash the film sequentially with THF, chloroform, and acetone to remove unreacted monomer and oligomers.
-
Dry the film under vacuum.
-
Experimental Workflow: Graphdiyne Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a graphdiyne analogue.
Molecular Electronics
The defined length and π-conjugated system of this compound make it an interesting candidate for use as a molecular wire in single-molecule electronic devices. By trapping a single molecule between two electrodes, it is possible to study its electrical conductance.
Application Note
This compound can be used to form molecular junctions where the molecule bridges two metallic electrodes, often gold or platinum. The ethynyl groups can deprotonate and form a direct covalent bond with the metal atoms, providing a stable and conductive pathway for electrons. The conductance of such a junction is highly dependent on the orientation of the molecule relative to the electrodes.
Experimental Protocol: Fabrication of a Single-Molecule Junction (Mechanically Controlled Break Junction)
This protocol outlines a general method for creating single-molecule junctions using a mechanically controlled break junction (MCBJ) setup at low temperatures.
Materials:
-
Notched gold or platinum wire (to be broken)
-
Solution of this compound in a suitable solvent (e.g., toluene, mesitylene) at low concentration (e.g., 1 mM)
-
Cryogenic liquid (e.g., liquid helium)
Equipment:
-
Mechanically Controlled Break Junction (MCBJ) setup
-
Low-noise current amplifier
-
Voltage source
-
Cryostat
Procedure:
-
Setup Preparation:
-
Mount the notched metal wire in the MCBJ setup.
-
Place the setup in the cryostat and cool to the desired temperature (e.g., 4.2 K).
-
Evacuate the chamber to high vacuum.
-
-
Junction Formation:
-
Break the metal wire by mechanical bending to create two atomically sharp electrodes.
-
Introduce a small amount of the this compound solution into the chamber. The molecules will adsorb onto the electrode surfaces.
-
Slowly bring the two electrodes closer together until a current is detected, indicating the formation of a junction.
-
Repeatedly form and break the junction by moving the electrodes apart and together. During the breaking process, a single molecule may bridge the gap between the electrodes.
-
-
Data Acquisition:
-
Record the current as a function of electrode displacement during the breaking process.
-
Plateaus in the conductance trace at values below the conductance quantum (G₀) are indicative of single-molecule junction formation.
-
Construct conductance histograms from thousands of individual traces to identify the most probable conductance values for the single-molecule junction.
-
Logical Diagram: Molecular Junction
Caption: this compound as a molecular wire between two metal electrodes.
Conductive Polymers
Polymerization of this compound can lead to the formation of conjugated polymers with interesting electronic and thermal properties. These polymers can be synthesized through various catalytic systems.
Application Note
Polymers derived from this compound can exhibit electrical conductivity, although typically lower than that of graphdiyne. The properties of these polymers, such as solubility and molecular weight, can be controlled by the polymerization conditions. These materials have potential applications as heat-resistant materials, sorbents, and in sensor technology.[5]
Quantitative Data
The conductivity of polymers derived from diethynylarenes can vary significantly depending on the specific monomer, catalyst, and polymerization conditions.
| Polymer Type | Conductivity (S/cm) | Polymerization Method | Reference |
| Poly(p-diethynylbenzene) derivative | 10⁻⁵ - 10⁻³ | Anionic Polymerization | [6] |
| Poly(diethynylbenzene) (general) | 10⁻¹⁷ - 10⁻¹⁵ m²/Vs (mobility) | Not specified | [7] |
Note: Data for poly(this compound) is limited; values for related diethynylbenzene polymers are provided for context.
Experimental Protocol: Anionic Polymerization of this compound
This protocol describes a general procedure for the anionic polymerization of this compound to form a soluble polymer.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Anhydrous polar solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Methanol (for quenching)
-
Hexane (for precipitation)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Monomer and Solvent Preparation:
-
Purify this compound by distillation or column chromatography.
-
Dry the polar solvent over a suitable drying agent and distill under inert atmosphere.
-
-
Polymerization:
-
Add the dry solvent and this compound to a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a low-temperature bath.
-
Slowly add a solution of n-BuLi in hexane to the stirred monomer solution via syringe. The molar ratio of monomer to initiator can be varied to control the molecular weight.
-
Allow the reaction to proceed at -78 °C for several hours. The solution may change color, indicating the formation of the polymer.
-
-
Termination and Isolation:
-
Quench the polymerization by adding a small amount of degassed methanol.
-
Warm the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as hexane.
-
Filter the precipitated polymer and wash with fresh non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
Diagram: Polymerization of this compound
Caption: Schematic of the anionic polymerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]
- 3. Graphdiyne: synthesis, properties, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BJNANO - Induced electric conductivity in organic polymers [beilstein-journals.org]
Application Notes and Protocols for Click Chemistry Reactions with 1,2-Diethynylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of click chemistry reactions involving 1,2-diethynylbenzene derivatives, with a focus on their applications in polymer synthesis, bioconjugation, and as scaffolds in drug discovery. The following sections include experimental protocols, quantitative data, and visualizations to guide researchers in utilizing these versatile building blocks.
Introduction to Click Chemistry with this compound
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for various applications in materials science and drug discovery. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. This compound and its derivatives are valuable building blocks in this context, offering two alkyne functionalities for the construction of polymers, macrocycles, and complex molecular architectures. The resulting triazole-containing structures are of significant interest in medicinal chemistry due to their ability to mimic amide bonds and participate in hydrogen bonding, making them valuable pharmacophores.
Applications in Polymer Synthesis
The bifunctional nature of this compound derivatives makes them excellent monomers for step-growth polymerization with diazide compounds via CuAAC, leading to the formation of polytriazoles. These polymers are gaining attention for their potential applications in various fields due to their thermal stability and tunable properties.
Experimental Protocol: Synthesis of a Polytriazole via CuAAC Polymerization
This protocol describes a general procedure for the synthesis of a polytriazole from a this compound derivative and a diazide monomer.
Materials:
-
This compound derivative (1.0 eq)
-
Diazide monomer (e.g., 1,4-diazidobutane) (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium ascorbate (B8700270) (10 mol%)
-
Solvent (e.g., a 1:1 mixture of THF and water)
-
Nitrogen or Argon gas
Procedure:
-
Reactant Setup: In a Schlenk flask, dissolve the this compound derivative (1.0 eq) and the diazide monomer (1.0 eq) in the chosen solvent.
-
Degassing: Bubble nitrogen or argon gas through the solution for 20-30 minutes to remove dissolved oxygen, which can interfere with the catalyst.
-
Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a small amount of water.
-
Reaction Initiation: Add the catalyst solution to the stirring monomer solution under an inert atmosphere.
-
Polymerization: Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as infrared (IR) spectroscopy (disappearance of the azide (B81097) peak at ~2100 cm⁻¹) or by observing the precipitation of the polymer. Reaction times can vary from a few hours to overnight.
-
Polymer Isolation: Once the reaction is complete, isolate the polymer by precipitation in a non-solvent (e.g., methanol (B129727) or water).
-
Purification: Wash the precipitated polymer several times with the non-solvent to remove any unreacted monomers and catalyst residues.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI), and by NMR and IR spectroscopy to confirm the structure.
Quantitative Data for Polymer Synthesis
The molecular weight and polydispersity of polytriazoles synthesized via click polymerization can be influenced by factors such as monomer purity, stoichiometry, and reaction conditions.
| Monomer A (this compound derivative) | Monomer B (Diazide) | Catalyst System | Solvent | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| This compound | 1,4-Diazidobutane | CuSO₄/NaAsc | THF/H₂O | 15,000 | 28,500 | 1.9 | >90 |
| 1,2-Diethynyl-4,5-dimethylbenzene | 1,3-Diazidopropane | CuBr/PMDETA | DMF | 22,000 | 41,800 | 1.9 | >95 |
Note: The data in this table is representative and may vary based on specific experimental conditions. The polydispersity index (PDI), also known as dispersity (Đ), is a measure of the uniformity of chain lengths in a polymer sample.
Applications in Bioconjugation
Click chemistry provides an efficient and bioorthogonal method for conjugating molecules to biomolecules such as peptides, proteins, and nucleic acids. This compound derivatives can be used as linkers in bioconjugation, allowing for the attachment of two different molecular entities to a central scaffold.
Experimental Protocol: Bioconjugation of a Peptide to a this compound Scaffold
This protocol outlines the conjugation of an azide-modified peptide to one alkyne group of a this compound derivative, leaving the second alkyne available for further functionalization.
Materials:
-
This compound derivative (1.0 eq)
-
Azide-modified peptide (e.g., containing an azido-lysine residue) (0.9 eq to favor mono-conjugation)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium ascorbate (10 mol%)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (25 mol%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the diethynylbenzene derivative)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound derivative in a minimal amount of DMSO.
-
Dissolve the azide-modified peptide in PBS.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions and let them stand for 5 minutes to form the copper-ligand complex.
-
Reaction Mixture: In a separate tube, combine the solution of the this compound derivative and the azide-modified peptide.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the premixed catalyst solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Purify the mono-conjugated product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Applications in Drug Discovery
The 1,2,3-triazole core formed through click chemistry is a valuable scaffold in drug discovery. Triazole-containing compounds have been shown to exhibit a wide range of biological activities, including the inhibition of enzymes such as kinases and the modulation of signaling pathways.
Wnt/β-Catenin Signaling Pathway and its Inhibition
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and development. Aberrant activation of this pathway is implicated in various diseases, including cancer. Small molecules that inhibit this pathway are therefore of significant therapeutic interest. Several triazole-based compounds have been identified as inhibitors of the Wnt/β-catenin pathway. These inhibitors can act at different points in the pathway, for example, by promoting the degradation of β-catenin.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Diethynylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-diethynylbenzene, a critical building block in advanced materials and complex organic molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Sonogashira Coupling: This is a widely used cross-coupling reaction involving a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple terminal alkynes with aryl or vinyl halides.[1][2] Copper-free variations of the Sonogashira reaction have also been developed to minimize side reactions.[3][4]
-
Deprotection of Silyl-Protected Precursors: This method often follows a Sonogashira coupling where a silyl-protected alkyne, such as (trimethylsilyl)acetylene, is coupled with a 1,2-dihalo- or 1-halo-2-ethynylbenzene derivative. The silyl (B83357) groups are then removed in a subsequent deprotection step.[5][6]
-
Dehydrobromination of a Divinylbenzene Precursor: This "one-pot" procedure involves the bromination of mixed isomers of divinylbenzene, followed by dehydrobromination to yield diethynylbenzene.[7]
Q2: What are the key advantages of using a silyl-protecting group for the acetylene (B1199291) in the Sonogashira coupling?
A2: Utilizing a silyl protecting group, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS), offers several advantages:
-
Prevention of Homocoupling: It prevents the undesired homocoupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction, especially in the presence of copper catalysts.[4]
-
Improved Handling: Silyl-protected acetylenes are often less volatile and easier to handle than acetylene gas itself.
-
Enhanced Stability: The protecting group can increase the stability of the alkyne under various reaction conditions.
Q3: What are some common impurities I might encounter when synthesizing this compound?
A3: Common impurities can include:
-
Mono-ethynylbenzene derivatives: Resulting from incomplete reaction at one of the halogen sites.
-
Homocoupled products (diynes): Arising from the oxidative coupling of the terminal alkyne.
-
Residual starting materials: Such as 1,2-dihalobenzene.
-
Solvent and base residues: Depending on the workup procedure.
-
Polymerized byproducts: Diethynylbenzenes can be prone to polymerization, especially at elevated temperatures.[5]
Q4: How can I purify crude this compound?
A4: A common and effective method for purifying diethynylbenzenes is through recrystallization. One documented procedure involves dissolving the impure material in a liquid alkane and cooling the solution to a low temperature (at least -50 °C) to precipitate the purified diethynylbenzene.[8] Column chromatography on silica (B1680970) gel can also be employed, though care must be taken to avoid polymerization on the stationary phase.
Troubleshooting Guides
Issue 1: Low Yield in Sonogashira Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. - Consider using a different palladium source (e.g., [Pd(PPh₃)₄] or [Pd(PPh₃)₂Cl₂]) or ligand.[2] - For challenging substrates, increasing the catalyst loading (e.g., from 0.25 mol% to 1-2 mol%) may be beneficial.[9] |
| Ineffective Base | - Triethylamine is a common choice, but other amine bases like diisopropylethylamine (DIPEA) or piperidine (B6355638) can be more effective for certain substrates.[9] - Ensure the base is dry and of high purity. |
| Copper Co-catalyst Issues | - Use a fresh, high-purity source of CuI. - For sensitive substrates prone to homocoupling, consider a copper-free Sonogashira protocol.[3] |
| Reaction Temperature | - While many Sonogashira reactions proceed at room temperature, some may require gentle heating (e.g., 50 °C) to go to completion.[3][9] Monitor for potential byproduct formation at higher temperatures. |
| Inert Atmosphere | - The reaction is typically sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[1] |
Issue 2: Incomplete Deprotection of Silyl Groups
| Potential Cause | Troubleshooting Step |
| Inefficient Deprotection Reagent | - For TMS groups, a mild base like K₂CO₃ in methanol (B129727) is often sufficient. - For more robust silyl groups like TBS or TIPS, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) is commonly used.[10][11] - Alternative, milder methods include using catalytic amounts of FeCl₃ in methanol, which can be particularly effective for TES groups.[6] |
| Steric Hindrance | - Sterically hindered silyl ethers may require longer reaction times or elevated temperatures for deprotection.[6] |
| Reagent Stoichiometry | - Ensure a sufficient excess of the deprotection reagent is used, especially if there are other functional groups in the molecule that might react with it. |
Issue 3: Significant Homocoupling (Glaser Coupling) Byproduct
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | - Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas. |
| High Copper Concentration | - Reduce the amount of the copper(I) co-catalyst. |
| Reaction Conditions | - Consider switching to a copper-free Sonogashira protocol. Several have been developed that are more environmentally friendly and avoid the issue of homocoupling.[3][4] |
Quantitative Data Summary
Table 1: Reported Yields for Reactions Involving this compound Derivatives
| Reaction Type | Starting Material | Product | Yield | Reference |
| Macrocycle Synthesis (One-Step) | This compound derivative | Dimeric Macrocycle | up to 74% | [5] |
| Macrocycle Synthesis (Multistep) | This compound derivative | Tetrameric Macrocycle | 45% | [5] |
| Sonogashira-type Coupling | Diphenyl sulfoxonium triflate and p-tolyacetylene | Coupling product | 99% (NMR) | [3] |
| Purification by Recrystallization | Impure Diethynylbenzene | Purified Diethynylbenzene | 82% (overall recovery) | [8] |
| Palladium-Catalyzed Cross-Coupling | Aryl iodide and (trimethylsilyl)acetylene | Silyl-protected diethynylbenzene derivative | >90% | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Bis((trimethylsilyl)ethynyl)benzene via Sonogashira Coupling
This protocol is adapted from general Sonogashira coupling procedures.[1][2][5]
-
Materials:
-
(Trimethylsilyl)acetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂])
-
Copper(I) iodide (CuI)
-
Diisopropylamine (iPr₂NH)
-
Toluene (B28343) (anhydrous)
-
Procedure: a. To a dry Schlenk flask under an argon atmosphere, add 1,2-diiodobenzene (1.0 eq), [Pd(PPh₃)₂Cl₂] (0.05 eq), and CuI (0.05 eq). b. Add anhydrous toluene and diisopropylamine. c. Add (trimethylsilyl)acetylene (2.2 eq) dropwise to the mixture at room temperature. d. Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC or GC-MS. e. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. f. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 1,2-bis((trimethylsilyl)ethynyl)benzene.
Protocol 2: Deprotection of 1,2-Bis((trimethylsilyl)ethynyl)benzene
This protocol is based on standard deprotection methods.[6][11]
-
Materials:
-
1,2-Bis((trimethylsilyl)ethynyl)benzene
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane (DCM)
-
-
Procedure: a. Dissolve 1,2-bis((trimethylsilyl)ethynyl)benzene (1.0 eq) in a mixture of methanol and dichloromethane. b. Add potassium carbonate (2.5 eq) to the solution. c. Stir the mixture at room temperature for 3-5 hours, monitoring the deprotection by TLC. d. Once the reaction is complete, neutralize the mixture with dilute HCl. e. Extract the product with dichloromethane. f. Wash the combined organic layers with water and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Caption: General synthetic workflow for this compound.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. web.mit.edu [web.mit.edu]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. EP0450318A1 - An improved synthesis of diethynylbenzene - Google Patents [patents.google.com]
- 8. US3594437A - Purification of diethynylbenzenes - Google Patents [patents.google.com]
- 9. DSpace [repository.kaust.edu.sa]
- 10. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Polymerization of 1,2-Diethynylbenzene
Welcome to the Technical Support Center for the polymerization of 1,2-diethynylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the side reactions encountered during the synthesis of poly(this compound).
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Insoluble polymer formation / Gelation | Cyclotrimerization: This is a major side reaction, especially with transition metal catalysts (e.g., Ni, Co, Rh), leading to highly branched and cross-linked networks.[1] | - Catalyst Choice: Consider using an anionic polymerization initiator (e.g., n-BuLi in a polar solvent like HMPA) which has been shown to produce linear, soluble polymers of p-diethynylbenzene.[2][3][4] - Reaction Conditions: Lower monomer concentration can disfavor intermolecular cross-linking reactions. - Reaction Time: For some catalytic systems, shorter reaction times can yield a soluble prepolymer before significant cross-linking occurs. For instance, with a Ni-based catalyst, a soluble prepolymer was obtained after 3 hours, but gelation occurred after 3.5 hours.[1] |
| Low polymer yield | Formation of Macrocycles: Under dilute conditions, especially during oxidative coupling reactions, intramolecular cyclization to form diacetylene macrocycles can be a significant competing reaction.[5][6][7] | - Concentration: Increase the monomer concentration to favor intermolecular polymerization over intramolecular macrocyclization. - Catalyst System: The choice of catalyst and ligands can influence the selectivity towards polymerization. For oxidative coupling, conditions should be optimized to promote polymer chain growth. |
| Broad molecular weight distribution (PDI) | Chain transfer reactions: In anionic polymerization, chain transfer to the polymer can occur, leading to branching and a broader PDI.[3] Multiple active species: Some catalyst systems may have multiple active species with different propagation rates. | - Solvent Choice: In anionic polymerization, the choice of a highly polar solvent like HMPA can help in the synthesis of a strictly linear polymer.[2][3][4] - Catalyst Purity and Preparation: Ensure the use of a well-defined, single-site catalyst to promote uniform chain growth. |
| Unreacted ethynyl (B1212043) groups in the polymer | Incomplete polymerization: The polymerization may not have gone to completion. Steric hindrance: In some polymer structures, pendant ethynyl groups may be sterically hindered from further reaction. | - Reaction Time and Temperature: Optimize the reaction time and temperature to drive the polymerization to higher conversion. - Monomer to Catalyst Ratio: Adjust the monomer to catalyst ratio to ensure a sufficient number of active sites for complete conversion. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the polymerization of this compound?
A1: The two most significant side reactions are:
-
Cyclotrimerization: This is a [2+2+2] cycloaddition of three ethynyl groups to form a substituted benzene (B151609) ring. This reaction is often catalyzed by transition metals like nickel and cobalt and leads to branching and cross-linking, frequently resulting in insoluble polymers.[1][8]
-
Macrocyclization: This involves the intramolecular or intermolecular oxidative coupling of the diethynylbenzene monomers to form cyclic oligomers, known as diacetylene macrocycles. This side reaction is particularly favored under high dilution conditions. For instance, dimeric macrocycles can be formed in yields as high as 74% under specific oxidative coupling conditions.[5][6]
Q2: How can I control the solubility of the resulting polymer?
A2: Controlling polymer solubility is primarily about minimizing cross-linking. Key strategies include:
-
Choosing the right polymerization method: Anionic polymerization has been reported to produce soluble, linear polymers of the related p-diethynylbenzene, suggesting it could be a viable strategy for the 1,2-isomer.[2][3][4]
-
Optimizing reaction conditions: Lowering the monomer concentration can reduce the probability of intermolecular reactions that lead to cross-linking.
-
Controlling reaction time: In some cases, polymerization can be stopped before the gel point is reached to obtain a soluble prepolymer.[1]
Q3: What is the influence of the catalyst on side reactions?
A3: The catalyst plays a crucial role in determining the extent and type of side reactions.
-
Nickel and Cobalt catalysts are known to promote cyclotrimerization, leading to branched and often insoluble polymers.[1]
-
Rhodium catalysts are also effective for the polymerization of diethynylarenes but can also lead to the formation of cross-linked, insoluble networks.[1]
-
Oxidative coupling catalysts (e.g., copper-based systems) can lead to the formation of macrocycles as significant side products, especially at low monomer concentrations.[5][6]
Q4: Are there any quantitative data on the yield of side products?
A4: Quantifying side products can be challenging, especially for insoluble, cross-linked materials. However, some data is available:
-
Macrocycles: In the oxidative coupling of a this compound derivative with large R groups, the dimeric macrocycle was prepared in as high as 74% yield in a one-step procedure. A tetrameric macrocycle was also produced in 45% yield via a multi-step process.[5]
| Side Product | Polymerization Method | Catalyst/Conditions | Yield | Reference |
| Dimeric Macrocycle | Oxidative Coupling | CuCl, TMEDA, O2 | up to 74% | [5] |
| Tetrameric Macrocycle | Oxidative Coupling | Multi-step synthesis | 45% | [5] |
Q5: How can I characterize the side products?
A5: Characterization depends on the nature of the side product.
-
Soluble side products (e.g., macrocycles, oligomers): These can be separated by chromatography (e.g., silica (B1680970) gel) and characterized by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Insoluble, cross-linked polymer: Characterization is more limited. Solid-state NMR and FTIR can provide information about the chemical structure and the disappearance of ethynyl groups. Elemental analysis can also be used to confirm the composition.
Experimental Protocols
Protocol 1: Synthesis of a Soluble Prepolymer using a Nickel Catalyst (Illustrative)
This protocol is adapted from procedures for diethynylbenzenes and aims to produce a soluble prepolymer by controlling the reaction time.
Materials:
-
This compound (monomer)
-
Nickel(II) acetylacetonate (B107027) [Ni(acac)₂] (catalyst)
-
Triphenylphosphine (PPh₃) (ligand)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous toluene.
-
In a separate flask, prepare the catalyst solution by dissolving Ni(acac)₂ and PPh₃ in anhydrous toluene.
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
Maintain the reaction at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress closely by taking aliquots and analyzing the viscosity or by techniques like GPC if the polymer is soluble.
-
After a predetermined time (e.g., 2-3 hours, before gelation occurs), quench the polymerization by cooling the reaction mixture and adding a small amount of hydrochloric acid.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
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Filter the polymer, wash it with methanol, and dry it under vacuum.
Note: The optimal reaction time to obtain a soluble prepolymer needs to be determined experimentally and will depend on the specific reaction conditions (catalyst loading, monomer concentration, temperature).
Visualizations
Diagram 1: Key Reaction Pathways in the Polymerization of this compound
Caption: Main polymerization and side reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Insoluble Polymer Formation
Caption: Troubleshooting guide for addressing insoluble polymer formation.
References
- 1. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mit.edu [web.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer. – The Swager Group [swagergroup.mit.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions for 1,2-Diethynylbenzene Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges encountered during the synthesis and modification of 1,2-diethynylbenzene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues in Sonogashira coupling reactions with this compound derivatives?
A1: The most frequently encountered problems include low to no yield of the desired product, significant formation of alkyne homocoupling (Glaser) byproducts, and decomposition of the palladium catalyst. Initial checks should always focus on the quality of the catalysts (both palladium and copper), the purity of the reactants, and ensuring reaction conditions are strictly anhydrous and anaerobic.[1]
Q2: How can I minimize the formation of homocoupled diynes (Glaser coupling)?
A2: Alkyne homocoupling is a major side reaction, often promoted by the presence of oxygen and the copper co-catalyst.[1][2] To minimize it, ensure the reaction setup is thoroughly degassed to remove all oxygen. Running the reaction under a dilute hydrogen atmosphere has also been shown to drastically reduce homocoupling.[2] In some cases, copper-free Sonogashira protocols may be a suitable alternative.
Q3: My reaction mixture turns black. What does this signify and how can I prevent it?
A3: A black precipitate in a Sonogashira reaction typically indicates the decomposition of the Pd(0) catalyst to palladium black.[3] This can be caused by the presence of oxygen, moisture, or impurities in the solvent or reagents. Using high-purity, anhydrous, and properly degassed solvents and reagents is crucial.[1] Some anecdotal evidence suggests that certain solvents, like THF, may promote the formation of palladium black under some conditions.[3]
Q4: Which protecting groups are recommended for the terminal alkynes of this compound?
A4: Silyl (B83357) groups are the most common and effective protecting groups for terminal alkynes. Trimethylsilyl (TMS) is widely used and can be removed under mild basic conditions (e.g., K₂CO₃ in methanol/THF) or with a fluoride (B91410) source.[4][5][6] For greater stability to a wider range of reaction conditions, bulkier silyl groups like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS) are excellent choices.[6][7]
Q5: What are the most effective methods for purifying this compound derivatives?
A5: Purification is highly dependent on the specific derivative's properties. Standard column chromatography on silica (B1680970) gel is a common first step. For nonpolar derivatives, recrystallization from an alkane solvent, such as n-pentane, at low temperatures (e.g., -50 °C or below) can be a highly effective method to remove impurities.[8] Other techniques like centrifugation or decantation can be used to isolate the precipitated product.[8]
Troubleshooting Guide
Problem: Low or No Yield in Sonogashira Coupling
Q: I've set up my Sonogashira reaction but see little to no product formation on TLC or LC-MS. What are the critical parameters to investigate?
A: When a Sonogashira reaction fails, a systematic check of the foundational components is necessary:
-
Catalyst Integrity: Palladium(0) catalysts, like Pd(PPh₃)₄, are sensitive to air and can degrade over time. Ensure you are using a fresh or properly stored catalyst. The copper(I) co-catalyst (e.g., CuI) can oxidize; it should ideally be a white to light tan powder.[1]
-
Solvents and Base: Use anhydrous solvents and ensure they have been rigorously degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) to remove dissolved oxygen.[1][9] The amine base (e.g., triethylamine (B128534) or diisopropylethylamine) must also be anhydrous and distilled if necessary.
-
Reactant Purity: Impurities in either the aryl halide or the alkyne can act as catalyst poisons. Verify the purity of your starting materials.
-
Temperature: While many Sonogashira reactions proceed at room temperature, some less reactive aryl halides (especially chlorides and bromides) may require elevated temperatures (e.g., 50-100 °C) to achieve a reasonable reaction rate.[9][10]
Problem: Poor Reaction Kinetics or Stalled Reaction
Q: My reaction starts but appears to stall before the limiting reagent is fully consumed. What can I do?
A: A stalled reaction often points to catalyst deactivation.
-
Degassing: Insufficient degassing is a primary cause of catalyst death. Ensure your degassing procedure is robust.[9]
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading of both the palladium source (e.g., from 1-5 mol% to 10 mol%) and the copper co-catalyst can be beneficial.[3]
-
Solvent Choice: The solvent plays a critical role in solubility and reaction rate.[11][12] If reactants have poor solubility, consider a different solvent system. Non-polar solvents like toluene (B28343) can sometimes lead to faster kinetics, while polar aprotic solvents like DMF or NMP may be needed for poorly soluble substrates.[11]
Problem: Difficult Purification
Q: My crude reaction mixture is complex, and I'm struggling to isolate the desired product.
A: Purification challenges often arise from side products with similar polarity to the desired compound.
-
Minimize Side Reactions: The best approach to purification is to first optimize the reaction to minimize byproducts. Address issues like homocoupling (see FAQ 2) before scaling up.
-
Protecting Groups: If you are performing a mono-coupling on the symmetric this compound, using a protecting group strategy is essential. Reacting the mono-protected species will prevent the formation of the di-coupled byproduct.
-
Alternative Chromatography: If silica gel chromatography is ineffective, consider alternative stationary phases like alumina (B75360) or reverse-phase chromatography for more polar compounds.
-
Recrystallization: As mentioned, low-temperature recrystallization from alkanes is a powerful technique for purifying these types of compounds.[8]
Data Presentation
Table 1: Optimization of Reaction Conditions for Sonogashira Coupling
| Entry | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aryl Iodide | Pd(PPh₃)₄ (2) | 5 | Et₃N | THF | 25 | 4 | 95 |
| 2 | Aryl Iodide | PdCl₂(PPh₃)₂ (2) | 5 | Et₃N | Toluene | 60 | 6 | 92 |
| 3 | Aryl Bromide | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF/Et₃N | 60 | 12 | 75 |
| 4 | Aryl Bromide | PdCl₂(dppf) (3) | 5 | Cs₂CO₃ | Dioxane | 100 | 16 | 85 |
| 5 | Aryl Chloride | Pd₂(dba)₃ (4) / XPhos (8) | 10 | K₃PO₄ | Toluene | 110 | 24 | 60 |
This table presents typical conditions and should be used as a starting point for optimization.
Table 2: Effect of Substituents on Oxidative Coupling Yields for Macrocycle Formation[4][13]
| R Group in Derivative | Method | Yield of Dimer (%) | Yield of Trimer (%) | Yield of Tetramer (%) |
| C₄H₉ | A | 48 | 20 | - |
| C₆H₁₃ | A | 61 | 15 | - |
| C₁₀H₂₁ | A | 74 | 11 | - |
| C₁₂H₂₅ | A | 74 | 11 | - |
| C₆H₁₃ | B | 25 | 26 | 13 |
Method A: One-pot coupling. Method B: Stepwise addition. Data adapted from Zhou et al., J. Org. Chem. 1994.[4]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Cross-Coupling
-
To a dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., THF or toluene) and anhydrous, degassed amine base (e.g., Et₃N, 2-3 equiv).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the this compound derivative (1.1-1.2 equiv) via syringe.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter it through a pad of celite to remove catalyst residues, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization.
Protocol 2: Hay Oxidative Coupling for Macrocycle Synthesis[4]
-
Prepare a solution of the this compound derivative (1.0 equiv) in a suitable solvent like o-dichlorobenzene (final concentration ~0.025 M) in a round-bottom flask.
-
Add CuCl (1.1 equiv) to the solution.
-
Saturate the solution with oxygen by bubbling O₂ gas through it.
-
Add a large excess of N,N,N',N'-tetramethylethylenediamine (TMEDA) (approx. 23 equiv).
-
Stir the reaction vigorously at room temperature, maintaining the oxygen atmosphere. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by pouring it into a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the resulting macrocycles by column chromatography.
Visualizations
Caption: General experimental workflow for a Sonogashira coupling reaction.
Caption: Decision tree for troubleshooting low yield in coupling reactions.
Caption: Simplified diagram of the Sonogashira catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. reddit.com [reddit.com]
- 4. web.mit.edu [web.mit.edu]
- 5. synarchive.com [synarchive.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 8. US3594437A - Purification of diethynylbenzenes - Google Patents [patents.google.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. books.lucp.net [books.lucp.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer. – The Swager Group [swagergroup.mit.edu]
preventing decomposition of 1,2-diethynylbenzene during reactions
Welcome to the technical support center for 1,2-diethynylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this highly reactive monomer during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous, solidifies, or forms insoluble precipitates. | 1. Thermal Polymerization: The reaction temperature may be too high, initiating uncontrolled polymerization. This compound is susceptible to thermally induced decomposition. 2. Radical Polymerization: Trace impurities, exposure to air (oxygen), or light can generate radicals that initiate polymerization. 3. Catalyst-Induced Polymerization: Certain transition metals (e.g., Ni, Rh) are known to catalyze the polymerization of diethynylarenes. | 1. Temperature Control: Maintain strict temperature control. Run reactions at the lowest effective temperature. Consider cooling the reaction vessel in an ice bath during exothermic additions. 2. Add a Polymerization Inhibitor: Introduce a radical scavenger to the reaction mixture. See the FAQ and Protocols sections for inhibitor selection. 3. Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction to exclude oxygen. 4. Avoid Incompatible Catalysts: If the desired transformation does not require them, avoid using catalysts known to promote alkyne polymerization. |
| Low yield of the desired product with significant formation of a dark, tarry substance. | 1. Extensive Decomposition: This indicates severe, uncontrolled polymerization or other side reactions. 2. High Concentration: High concentrations of this compound can increase the rate of bimolecular decomposition pathways. | 1. Implement All Polymerization Prevention Steps: Combine low temperature, an inert atmosphere, and an appropriate inhibitor. 2. Use High-Purity Monomer: Purify this compound immediately before use if its purity is questionable. 3. Slow Addition: If the reaction allows, add the this compound solution slowly (e.g., via syringe pump) to keep its instantaneous concentration low. |
| In copper-catalyzed reactions (e.g., click chemistry, Sonogashira), a significant amount of a diyne byproduct is observed. | 1. Oxidative Homo-coupling (Glaser-Hay Coupling): This is a common side reaction for terminal alkynes in the presence of Cu(I) and an oxidant (typically O₂ from air). | 1. Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove dissolved oxygen. 2. Maintain Inert Atmosphere: Strictly maintain an inert atmosphere throughout the entire process. 3. Add a Reducing Agent: Introduce a mild reducing agent like sodium ascorbate (B8700270) or tin(II) 2-ethylhexanoate (B8288628) to the reaction mixture to keep the copper in the Cu(I) state and prevent the oxidative cycle.[1] 4. Low Temperature Workup: If possible, cool the reaction mixture (e.g., below 0°C) before exposing it to air during the workup procedure to minimize post-reaction coupling.[1][2] |
| Reaction fails to initiate or proceeds very slowly. | 1. Catalyst Poisoning: While this compound itself can coordinate to and potentially deactivate a catalyst center, impurities are a more common cause. Sulfur or phosphorus compounds are known poisons for many transition metal catalysts.[3][4] 2. Inhibitor Interference: The added polymerization inhibitor may interact with the catalyst. | 1. Purify Starting Materials: Ensure the purity of this compound and all other reagents and solvents. 2. Select a Compatible Inhibitor: Choose an inhibitor that is less likely to coordinate to the catalyst. For example, a sterically hindered phenol (B47542) (like BHT) may be less likely to interfere than a nitrogen-based ligand if using a late transition metal catalyst. 3. Catalyst and Ligand Screening: Experiment with different catalysts or ligands that may be more robust to potential poisons. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The primary decomposition pathway is polymerization. The two terminal alkyne groups are highly reactive and can readily undergo reactions to form oligomers and polymers. This can be initiated by heat, light, radical initiators, or certain metal catalysts.[2] In copper-catalyzed reactions, a specific and common side reaction is oxidative homo-coupling (Glaser-Hay coupling) to form diynes.[5][6]
Q2: What types of polymerization inhibitors are effective for this compound?
A2: While data specific to this compound is limited, inhibitors effective for other unsaturated monomers like styrenes and acrylates are recommended. These generally act as free radical scavengers.[7][8] They fall into several classes:
-
Phenolic Compounds: These are widely used and effective. They work by donating a hydrogen atom to a growing polymer radical. Examples include 4-methoxyphenol (B1676288) (MEHQ), butylated hydroxytoluene (BHT), and 4-tert-butylcatechol (B165716) (TBC).[7][]
-
Stable Free Radicals (Nitroxides): Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are extremely effective radical traps.[7]
-
Amines/Hydroxylamines: Certain amines and hydroxylamines can also act as inhibitors.[]
The choice depends on the reaction conditions, as some inhibitors can interfere with the desired chemistry.
Q3: How much inhibitor should I use?
A3: The effective concentration of an inhibitor is typically in the parts-per-million (ppm) range. A general starting point is 50-200 ppm. It is crucial to use the minimum amount necessary, as excess inhibitor can sometimes slow down or poison the desired reaction.
Q4: My reaction involves a copper catalyst. Are there special precautions?
A4: Yes. Copper catalysts are notorious for promoting the Glaser-Hay coupling of terminal alkynes. To prevent this, it is critical to exclude oxygen by working under a strictly inert atmosphere (Argon or Nitrogen). Additionally, adding a mild reducing agent, such as sodium ascorbate, can help maintain the copper in the necessary Cu(I) oxidation state and prevent the oxidative coupling mechanism.[1][5]
Q5: How should I store this compound to prevent decomposition?
A5: this compound should be stored in a cool, dark place. It is advisable to store it under an inert atmosphere. For long-term storage, adding a suitable inhibitor like BHT or MEHQ at a concentration of 50-100 ppm is recommended.
Data Summary
The following table summarizes common polymerization inhibitors and their typical usage.
| Inhibitor Class | Example Inhibitor | Chemical Structure | Typical Concentration (ppm) | Solubility | Notes |
| Phenolic | 4-methoxyphenol (MEHQ) |
| 50 - 500 | Organic Solvents | Requires trace O₂ to be effective; easily removed by basic wash.[7] |
| Phenolic | Butylated hydroxytoluene (BHT) |
| 100 - 200 | Organic Solvents | Sterically hindered, may be less likely to coordinate to catalysts. |
| Nitroxide | TEMPO |
| 10 - 100 | Organic Solvents | Highly effective "true inhibitor"; does not require oxygen.[7] |
Key Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reaction
This protocol outlines the fundamental steps for setting up a reaction to minimize oxygen- and moisture-driven decomposition.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C) overnight and cooled in a desiccator.
-
System Assembly: Assemble the glassware (e.g., round-bottom flask with condenser and nitrogen/argon inlet) while hot and immediately place it under a positive pressure of inert gas.
-
Solvent Degassing: Use a high-purity, anhydrous solvent. Degas the solvent by sparging with argon or nitrogen for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Addition: Add reagents via syringe through rubber septa or as solids under a strong flow of inert gas.
-
Inhibitor Addition: If used, add the polymerization inhibitor to the solvent before adding this compound.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon or a bubbler system.
-
Monitoring: Monitor the reaction by TLC or LC-MS by withdrawing aliquots via syringe.
Protocol 2: Preventing Glaser-Hay Coupling in Copper-Catalyzed Reactions
This protocol provides specific steps to suppress the formation of diyne byproducts.
-
Follow Protocol 1: Execute all steps for a general inert atmosphere reaction. Rigorous exclusion of oxygen is paramount.
-
Prepare a Reducing Agent Stock: Prepare a stock solution of sodium ascorbate in degassed water or an appropriate solvent.
-
Reaction Setup: To the reaction flask containing the solvent, substrate (other than 1,2-DEB), and ligand, add the sodium ascorbate solution (typically 10-20 mol% relative to the substrate).
-
Add Catalyst: Add the Cu(I) catalyst (e.g., CuI, CuBr).
-
Add this compound: Add the this compound solution to the reaction mixture.
-
Maintain Conditions: Stir the reaction under inert gas at the desired temperature.
-
Workup: Upon completion, cool the reaction mixture before opening it to the atmosphere. Proceed with catalyst removal (e.g., filtration through a pad of silica (B1680970) gel) and extraction.[1]
Visual Guides
The following diagrams illustrate the key decomposition pathways and the logic of the preventative workflow.
Caption: Major decomposition pathways for this compound.
Caption: Decision workflow for preventing decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1,2-Diethynylbenzene-Based Polymers
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of polymers derived from 1,2-diethynylbenzene.
Troubleshooting Guides
This section addresses common challenges encountered during the polymerization of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My polymerization reaction resulted in an insoluble gel or a polymer with very poor solubility. How can I obtain a soluble polymer?
Answer:
The formation of insoluble products is a frequent issue in this compound polymerization, primarily due to the bifunctional nature of the monomer, which can lead to extensive cross-linking.
Potential Causes:
-
Uncontrolled Polymerization: Spontaneous or overly rapid polymerization can lead to a highly cross-linked network.
-
High Monomer Concentration: Higher concentrations of the monomer increase the probability of intermolecular reactions, leading to cross-linking.
-
Inappropriate Catalyst System: Some catalyst systems, particularly those that promote cyclotrimerization or reactions at both ethynyl (B1212043) groups, can favor the formation of insoluble networks.[1][2]
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Prolonged Reaction Time: Allowing the polymerization to proceed for too long can result in the formation of a gel, even with catalyst systems that initially produce soluble prepolymers.[1][2]
Solutions & Experimental Protocols:
-
Anionic Polymerization for Linear Polymers: Anionic polymerization has been successfully employed to synthesize strictly linear, soluble polymers from diethynylbenzene monomers.[3] This method selectively polymerizes one of the ethynyl groups, leaving the other as a pendant group on the polymer chain.
-
Protocol for Anionic Polymerization:
-
Glassware Preparation: Thoroughly wash all glassware and bake at 200°C for at least three hours. Cool under a stream of dry argon.
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound in a dry, polar aprotic solvent such as hexamethylphosphoramide (B148902) (HMPA) or dimethyl sulfoxide (B87167) (DMSO).
-
Initiation: Cool the solution to the desired temperature (e.g., 55°C) and add a solution of n-butyllithium (n-BuLi) as the initiator. The monomer-to-initiator ratio is critical for controlling molecular weight.
-
Polymerization: Allow the reaction to proceed for a controlled period. Shorter reaction times are generally preferred to minimize side reactions.
-
Termination: Quench the reaction by adding a proton source, such as degassed methanol (B129727) or water.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or hexane. The soluble polymer can then be collected by filtration and dried under vacuum.
-
-
-
Control of Reaction Conditions with Transition Metal Catalysts:
-
Lower Monomer Concentration: Reducing the initial monomer concentration can decrease the likelihood of intermolecular cross-linking.
-
Catalyst Selection: Utilize catalysts known to favor the formation of linear or soluble prepolymers. For instance, certain nickel-phosphine complexes have been used to generate soluble prepolymers.[1][2]
-
Reaction Time Optimization: Monitor the reaction closely and terminate it before the gel point is reached. This can be determined through small-scale pilot reactions at different time intervals. A study on a diethynylbenzene system showed that a soluble prepolymer was formed after 3 hours, but gelation occurred at 3.5 hours.[1][2]
-
Question 2: The yield of my soluble polymer is consistently low. What factors could be contributing to this, and how can I improve it?
Answer:
Low yields of the desired soluble polymer can be attributed to several factors, ranging from monomer purity to suboptimal reaction conditions.
Potential Causes:
-
Monomer Impurities: Impurities in the this compound monomer can inhibit the polymerization or lead to undesired side reactions.
-
Inefficient Catalyst System: The chosen catalyst may have low activity or may be promoting the formation of insoluble byproducts.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient polymerization or too high, leading to catalyst decomposition or side reactions.
-
Premature Termination: The reaction may be terminated before a significant amount of soluble polymer has formed.
Solutions & Experimental Protocols:
-
Monomer Purification:
-
Protocol for Monomer Purification:
-
Sublimation or Recrystallization: Purify the this compound monomer by sublimation or recrystallization from a suitable solvent (e.g., hexane) to remove non-volatile impurities.
-
Column Chromatography: For removal of polar impurities, column chromatography on silica (B1680970) gel may be effective.
-
-
-
Optimization of Reaction Conditions:
-
Catalyst Screening: Experiment with different catalyst systems. For transition metal-catalyzed polymerizations, rhodium and cobalt complexes have shown high activity for diethynylarenes.
-
Temperature and Time Studies: Conduct a series of small-scale reactions at different temperatures and for varying durations to identify the optimal conditions for yield without sacrificing solubility.
-
Monomer-to-Catalyst Ratio: The ratio of monomer to catalyst can significantly impact the polymerization. A systematic variation of this ratio can help in identifying the optimal loading for maximizing the yield of the soluble fraction.
-
Question 3: My GPC results show a very broad molecular weight distribution (high polydispersity index, PDI). What are the reasons for this, and how can I achieve a narrower distribution?
Answer:
A high PDI suggests a lack of control over the polymerization process, with multiple competing reaction pathways or termination events occurring.
Potential Causes:
-
Chain Transfer Reactions: Transfer of the active center to the monomer, solvent, or another polymer chain can lead to the formation of new chains of varying lengths.
-
Multiple Active Sites: The catalyst used may have multiple types of active sites with different reactivities.
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be initiated throughout the reaction, leading to a broad distribution of chain lengths.
-
Side Reactions: Side reactions such as cyclotrimerization can consume monomer and lead to the formation of oligomers, contributing to a broader molecular weight distribution.
Solutions & Experimental Protocols:
-
Living Polymerization Techniques: Anionic polymerization, when performed under stringent conditions (high purity reagents, anhydrous and oxygen-free environment), can proceed in a "living" manner, which allows for the synthesis of polymers with narrow molecular weight distributions.
-
Catalyst and Ligand Design: In transition metal catalysis, the choice of ligands can significantly influence the catalyst's stability and selectivity, potentially leading to a more controlled polymerization and a narrower PDI.
-
Controlled Monomer Addition: A slow or stepwise addition of the monomer can sometimes help to maintain a low and constant monomer concentration, which can favor chain growth over chain transfer and lead to a narrower PDI.
Frequently Asked Questions (FAQs)
Q1: What are the key side reactions to be aware of during this compound polymerization?
A1: The most significant side reaction is [2+2+2] cyclotrimerization, where three alkyne groups react to form a benzene (B151609) ring. This can occur intramolecularly or intermolecularly, with the latter leading to branching and cross-linking. Other potential side reactions include oxidative coupling of the terminal acetylenes if oxygen is not rigorously excluded.
Q2: How can I confirm the structure of my synthesized poly(this compound)?
A2: Spectroscopic techniques are essential for structural characterization.
-
FT-IR Spectroscopy: Look for the disappearance or significant reduction of the characteristic C≡C-H stretching vibration (around 3300 cm⁻¹) and the C≡C stretching vibration (around 2100 cm⁻¹) of the terminal alkyne groups. The appearance of peaks corresponding to a polyene backbone would be expected.
-
NMR Spectroscopy (¹H and ¹³C): ¹H NMR can show the disappearance of the acetylenic proton signal. The aromatic and vinylic protons of the polymer backbone will appear in the downfield region. ¹³C NMR is particularly useful for identifying the carbons of the polymer backbone and any remaining unreacted ethynyl groups. Broadened peaks in the NMR spectra are common for polymers due to restricted molecular motion.
Q3: My poly(this compound) is soluble, but the NMR peaks are very broad. What can I do to get a better-resolved spectrum?
A3: Broad NMR peaks in conjugated polymers are often due to aggregation in solution (π-π stacking). To improve resolution, you can try:
-
Acquiring the spectrum at a higher temperature: This can disrupt intermolecular aggregation.
-
Using a different solvent: A more strongly coordinating solvent might help to break up aggregates.
-
Diluting the sample: Lowering the concentration can reduce aggregation.
Q4: What are suitable solvents for poly(this compound)?
A4: The solubility of poly(this compound) will depend on its molecular weight and structure (linear vs. branched). Generally, soluble polymers of diethynylbenzenes are soluble in common organic solvents such as tetrahydrofuran (B95107) (THF), chloroform, toluene, and N,N-dimethylformamide (DMF). It is advisable to test the solubility in a range of solvents to find the most suitable one for characterization and processing.
Quantitative Data Summary
The following table summarizes key parameters that can influence the outcome of this compound polymerization. Note that optimal values may vary depending on the specific catalyst system and desired polymer properties, and the data below is compiled from studies on diethynylbenzene isomers and should be used as a starting point for optimization.
| Parameter | Typical Range/Value | Expected Outcome/Rationale |
| Monomer Purity | > 99% | Minimizes side reactions and catalyst inhibition. |
| Solvent | Anhydrous, degassed polar aprotic (e.g., HMPA, DMSO for anionic), or aromatic (e.g., Toluene for transition metal catalysis) | Ensures catalyst activity and prevents quenching of active species. |
| Monomer-to-Initiator Ratio (Anionic) | 10:1 to 100:1 | Controls the molecular weight of the resulting polymer. |
| Monomer-to-Catalyst Ratio (Transition Metal) | 50:1 to 500:1 | Affects polymerization rate and can influence polymer structure. |
| Reaction Temperature | 25°C to 80°C | Influences reaction rate, catalyst stability, and potential for side reactions. |
| Reaction Time | 1 to 24 hours | Shorter times may be necessary to prevent gelation, especially at higher concentrations and temperatures.[1][2] |
Visualizations
Troubleshooting Workflow for Insoluble Polymer Formation
Caption: A flowchart for troubleshooting the formation of insoluble polymers.
Logical Relationship of Polymerization Parameters and Outcomes
Caption: Key experimental parameters influencing polymer properties.
References
Technical Support Center: Scale-Up Synthesis of 1,2-Diethynylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the scale-up synthesis of 1,2-diethynylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound on a larger scale? A1: The most prevalent method involves a two-step process:
-
A double Sonogashira cross-coupling reaction between a 1,2-dihalo-benzene (e.g., 1,2-dibromobenzene (B107964) or 1,2-diiodobenzene) and a silyl-protected acetylene, such as trimethylsilylacetylene (B32187) (TMSA). This reaction is typically catalyzed by palladium and copper complexes.[1][2]
-
Deprotection of the resulting silyl-protected this compound intermediate to yield the final product.[3][4]
Q2: How stable is this compound and what are the recommended storage conditions? A2: this compound is known to be unstable, particularly when unsubstituted, and can decompose or polymerize, especially at room temperature.[5] For storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures, ideally in a freezer at or below -20°C. It is also sensitive to light.[6][7]
Q3: What are the primary safety hazards associated with this compound and its synthesis? A3: this compound is classified as a flammable liquid and vapor.[8] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[8] Key safety precautions include:
-
Handling the compound in a well-ventilated area or fume hood.[9]
-
Using explosion-proof electrical equipment.[8]
-
Keeping it away from heat, sparks, open flames, and other ignition sources.[8]
-
Wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles with a face shield.[6]
-
Grounding equipment to prevent static discharge.[8]
Q4: What purification methods are suitable for this compound on a large scale? A4: Purification can be challenging due to the compound's instability.
-
Column Chromatography: While effective for removing impurities, it may be impractical for very large quantities and can lead to product loss on the stationary phase.[10]
-
Recrystallization: For related diethynylbenzene isomers, recrystallization from alkane solvents (e.g., n-pentane) at very low temperatures (e.g., -80°C) has proven effective for achieving high purity.[11]
-
Distillation: Due to its potential for thermal decomposition, distillation should be performed under high vacuum and at the lowest possible temperature.
Troubleshooting Guide
Problem Area 1: Sonogashira Coupling Reaction
Q: Why is my Sonogashira coupling reaction failing or giving very low yields? (No product or only starting material recovered) A: This is a common issue and can be attributed to several factors:
-
Inactive Catalyst: The palladium catalyst may have decomposed. A color change in the reaction mixture to black (palladium black) is a strong indicator.[12] Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which deactivates the catalyst.[1]
-
Low Reaction Temperature: For less reactive aryl halides like aryl bromides, higher temperatures (e.g., 80-100°C) may be necessary to facilitate the oxidative addition step, which is often rate-limiting.[13]
-
Inappropriate Ligand/Catalyst: The choice of phosphine (B1218219) ligand is critical. For sterically hindered substrates, bulky, electron-rich phosphines like P(t-Bu)₃ or PCy₃ may be required.[14]
-
Reagent Volatility: If using a low-boiling point alkyne like TMS-acetylene (boiling point ~53°C), ensure the reaction is performed in a sealed vessel or with an efficient condenser to prevent its evaporation, especially at elevated temperatures.[12]
Q: My reaction is producing a significant amount of homocoupled alkyne (Glaser coupling) side product. How can I minimize this? A: Homocoupling of the terminal alkyne is a major side reaction, often promoted by oxygen and the copper co-catalyst.
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen) and maintain an inert atmosphere throughout the reaction.[1]
-
Control Catalyst Concentration: The amount of homocoupling can be influenced by the concentration of both the catalyst and oxygen.[1]
-
Use a Reducing Atmosphere: Some protocols suggest using a dilute hydrogen gas atmosphere (mixed with nitrogen or argon) to suppress the oxidative homocoupling pathway.[1]
-
Amine Choice: The choice of amine base can influence the reaction outcome. Diisopropylamine or triethylamine (B128534) are common, but their purity and dryness are essential.[13]
Problem Area 2: Silyl (B83357) Group Deprotection
Q: The deprotection of my silyl-protected intermediate is incomplete or not working. A: The efficiency of silyl group removal depends on the specific silyl group and the chosen reagent.
-
Reagent Choice: For TMS groups, mild conditions like potassium carbonate in methanol (B129727) are often sufficient.[4] For more robust groups like TIPS or TBDPS, a stronger fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF is typically required.[15][16]
-
Steric Hindrance: If the silyl group is sterically hindered, longer reaction times or elevated temperatures may be needed.
-
Reagent Quality: Ensure your deprotection reagent (e.g., TBAF) has not degraded. Commercial TBAF solutions contain water, which can affect the reaction; for sensitive substrates, anhydrous TBAF may be necessary.
Q: My product is decomposing during the deprotection workup. How can I prevent this? A: this compound is sensitive to both acidic and strongly basic conditions, as well as prolonged exposure to air.
-
Mild Conditions: Use the mildest possible conditions that effectively remove the silyl group. For example, a fluoride-based deprotection is generally milder than harsh acidic or basic hydrolysis.
-
Quenching and Extraction: After deprotection, neutralize the reaction mixture carefully. Perform aqueous workup and extractions quickly and at low temperatures if possible.
-
Inert Atmosphere: Conduct the workup under an inert atmosphere to prevent oxidative degradation of the final product.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 1,2-Bis(trimethylsilylethynyl)benzene
-
Hazard Note: This reaction should be conducted in a well-ventilated fume hood. All reagents are flammable and/or toxic. Wear appropriate PPE.
-
Reaction Setup: To a flame-dried, multi-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 1,2-diiodobenzene (B1346971) (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.02 eq.), and copper(I) iodide (CuI) (0.04 eq.).
-
Solvent and Reagents: Add degassed anhydrous triethylamine (Et₃N) or a mixture of degassed toluene (B28343) and diisopropylamine.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Addition of Alkyne: Add trimethylsilylacetylene (TMSA) (2.2 eq.) via syringe.
-
Reaction: Heat the mixture to 60-70°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction typically takes 12-24 hours.
-
Workup: After cooling to room temperature, filter the mixture through a pad of celite to remove the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of hexane (B92381) and purify by column chromatography on silica (B1680970) gel to yield the product as a solid or oil.
Protocol 2: Deprotection to Yield this compound
-
Hazard Note: The product is unstable and volatile. Handle with care under an inert atmosphere.
-
Reaction Setup: Dissolve 1,2-bis(trimethylsilylethynyl)benzene (1.0 eq.) in a mixture of methanol (MeOH) and tetrahydrofuran (B95107) (THF) in a flask under a nitrogen atmosphere.
-
Deprotection: Add potassium carbonate (K₂CO₃) (2.5 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until all starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether or pentane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Isolation: Carefully remove the solvent under reduced pressure at low temperature to avoid product loss or decomposition. The resulting this compound should be used immediately or stored under an inert atmosphere at -20°C.
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for the Sonogashira coupling step in the synthesis of diethynylbenzene derivatives. Note that yields can vary significantly with scale and substrate.[17]
| Parameter | Typical Range / Condition | Notes |
| Substrate | 1,2-Diiodobenzene or 1,2-Dibromobenzene | Iodides are more reactive than bromides. |
| Alkyne | Trimethylsilylacetylene (TMSA) | 2.1 - 2.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-5 mol% |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 2-10 mol% |
| Base | Triethylamine, Diisopropylamine | Used as solvent or co-solvent. |
| Solvent | Toluene, THF, DMF | Must be anhydrous and degassed. |
| Temperature | 25 - 80 °C | Higher temperatures for less reactive bromides. |
| Reaction Time | 4 - 24 hours | Monitored by TLC/GC-MS. |
| Typical Yield | 60 - 90% (for protected intermediate) | Highly dependent on reaction scale and purity of reagents. |
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the critical Sonogashira coupling step of the synthesis.
Caption: Troubleshooting workflow for the Sonogashira coupling reaction.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. utsi.edu [utsi.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US3594437A - Purification of diethynylbenzenes - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. web.mit.edu [web.mit.edu]
stability issues of 1,2-diethynylbenzene under acidic conditions
Welcome to the technical support center for 1,2-diethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the stability of this compound under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic solutions?
A1: this compound is susceptible to reaction under acidic conditions, particularly in the presence of water or other nucleophiles. The terminal alkyne groups are reactive towards electrophilic addition. The stability is dependent on the acid concentration, temperature, and the presence of nucleophiles. While the terminal protons on the ethynyl (B1212043) groups are weakly acidic, the molecule as a whole is reactive towards strong acids.
Q2: Can this compound undergo polymerization in the presence of acid?
A2: Yes, acid-catalyzed polymerization is a potential side reaction. While other methods like anionic and transition-metal-catalyzed polymerization are more common for diethynylbenzenes, strong acids can induce oligomerization or polymerization of the acetylenic groups. This can lead to the formation of insoluble materials and a decrease in the yield of the desired product.
Q3: What are the likely products of this compound in an aqueous acidic medium?
A3: In an aqueous acidic environment, this compound is expected to undergo acid-catalyzed hydration. This reaction typically follows Markovnikov's rule, where a proton adds to one of the sp-hybridized carbons, and a water molecule adds to the other, leading to an enol intermediate that tautomerizes to a ketone. For this compound, this can result in a mixture of products, including mono- and di-ketones.
Q4: Are there any specific acids that should be avoided when working with this compound?
A4: Strong Brønsted acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), especially in the presence of water, can promote hydration and polymerization.[1][2] Strong Lewis acids should also be used with caution as they can catalyze addition reactions to the alkyne moieties.[3][4] The choice of acid should be carefully considered based on the desired reaction, and anhydrous conditions should be maintained if hydration is to be avoided.
Q5: How should I store this compound to ensure its stability?
A5: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, light, and oxygen, which can contribute to degradation and polymerization. It is advisable to store it away from strong acids and bases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product in an acidic reaction medium | Acid-catalyzed hydration of one or both ethynyl groups. | If hydration is not the desired reaction, use anhydrous acidic conditions. Consider using a non-aqueous solvent and a carefully dried acid source. |
| Acid-catalyzed polymerization of this compound. | Lower the reaction temperature. Use the minimum required concentration of the acid catalyst. Monitor the reaction closely and stop it as soon as the starting material is consumed. | |
| Formation of an insoluble precipitate | Polymerization of this compound. | Filter the reaction mixture to remove the polymer. To avoid this, consider alternative, non-acidic catalysts for your transformation if possible. If an acid is necessary, use it at a lower concentration and temperature. |
| Unexpected ketone peaks in NMR or IR spectra | Acid-catalyzed hydration of the alkyne functional groups. | Confirm the presence of ketones using characteristic spectroscopic signals (e.g., C=O stretch in IR, characteristic shifts in ¹H and ¹³C NMR). If this is an undesired side product, ensure strictly anhydrous conditions for your reaction. |
| Reaction mixture turns dark or tarry | Extensive polymerization and/or degradation of the starting material or products. | This indicates significant instability under the chosen conditions. It is advisable to reconsider the reaction parameters, such as lowering the temperature, reducing the acid concentration, or using a different catalytic system. |
Experimental Protocols
General Protocol for Acid-Catalyzed Hydration of a Terminal Alkyne (e.g., Phenylacetylene)
This protocol is for a related compound, phenylacetylene (B144264), and can be adapted with caution for this compound, keeping in mind the potential for di-hydration and polymerization.
Materials:
-
Phenylacetylene
-
Sulfuric acid (H₂SO₄)
-
Water
-
Methanol (B129727) (or another suitable co-solvent)
-
Sodium bicarbonate (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetylene in a mixture of methanol and water.[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product (acetophenone).
-
Purify the product by distillation or column chromatography if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Acid-catalyzed hydration of this compound.
Caption: Troubleshooting logic for stability issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hydration of phenylacetylene on sulfonated carbon materials: active site and intrinsic catalytic activity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07966H [pubs.rsc.org]
- 3. Electrophilic additions to acetylenes. Part I. Addition of some alkyl chlorides to phenylacetylene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Electrophilic additions to acetylenes. Part II. Addition of alkyl chlorides to diphenylacetylene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in 1,2-Diethynylbenzene Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in reactions involving 1,2-diethynylbenzene. This guide addresses common issues encountered during polymerization, cyclization, and cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation in my this compound reaction?
A1: The main indicators of catalyst deactivation include:
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Reduced or Stalled Reaction Rates: The reaction proceeds significantly slower than expected or ceases completely before the full conversion of starting materials.
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Low Product Yield: The desired product is obtained in a much lower quantity than anticipated.
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Formation of Side Products: An increase in the formation of undesired byproducts, such as oligomers or homocoupling products (diynes), may be observed.
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Change in Reaction Mixture Color: A noticeable color change in the reaction mixture, such as the formation of palladium black, can indicate catalyst precipitation and deactivation.[1]
Q2: What are the most common mechanisms of catalyst deactivation in these reactions?
A2: Catalyst deactivation in this compound reactions typically occurs through three main mechanisms:
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Poisoning: Impurities in the reagents or solvents, such as sulfur or phosphorus compounds, can strongly bind to the catalyst's active sites, rendering them inactive.[1] The terminal alkyne functionalities of this compound or the resulting polymer can also sometimes act as catalyst poisons.
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Fouling or Coking: The deposition of carbonaceous materials or insoluble polymer byproducts on the catalyst surface can block access to the active sites.[1]
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Thermal Degradation (Sintering): At elevated temperatures, the metal nanoparticles of a heterogeneous catalyst can agglomerate, leading to a reduction in the active surface area. For homogeneous catalysts, high temperatures can lead to decomposition.
Q3: Can the solvent choice influence catalyst stability and activity?
A3: Absolutely. The solvent plays a critical role by interacting with the catalyst, substrates, and intermediates, which can influence both the reaction rate and selectivity. For instance, in polymerization reactions of diethynylbenzenes with Rh(I) catalysts, the solvent can affect the Brunauer-Emmett-Teller (BET) surface area of the resulting polymers, with different solvents showing varied performance. Nonpolar solvents like DCM and THF have been observed to result in decreased yields in some catalytic reactions, potentially due to poor solubility of reactants.
Q4: Is it possible to regenerate a deactivated catalyst?
A4: Catalyst regeneration is often possible, but the appropriate method depends on the deactivation mechanism.
-
Fouling/Coking: Thermal regeneration, which involves carefully controlled heating in an oxidative environment to burn off carbon deposits, is a common method.[2]
-
Poisoning: Chemical washing with specific solvents or solutions can sometimes remove adsorbed poisons. For some metal poisons, a hydrogenation treatment at elevated temperatures can form volatile compounds that are easily removed.[2]
-
Sintering: This is often irreversible. However, in some cases, treatment in an oxidative atmosphere, with or without halogens, can redisperse sintered supported metals.
Troubleshooting Guides
Problem 1: Low or No Conversion in Palladium-Catalyzed Sonogashira Polymerization of this compound
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Analyze starting materials and solvents for impurities (e.g., sulfur, phosphorus compounds) using techniques like elemental analysis. | Use high-purity, degassed solvents and reagents. Consider passing reagents through a plug of activated alumina. |
| Inadequate Degassing | Observe the reaction for signs of oxidative homocoupling (e.g., formation of diynes). | Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon) for an extended period.[3] |
| Catalyst Decomposition (Formation of Palladium Black) | A visible black precipitate forms in the reaction mixture. | Use stabilizing ligands (e.g., bulky, electron-rich phosphines) to prevent agglomeration.[1] Optimize the reaction temperature to avoid thermal decomposition. |
| Inefficient Pre-catalyst Activation | If using a Pd(II) precursor, the reaction may fail to initiate. | Ensure reaction conditions (base, solvent) are suitable for the in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species. |
Problem 2: Stalled Reaction or Low Yield in Rhodium-Catalyzed Cyclization of this compound
| Potential Cause | Diagnostic Check | Recommended Solution |
| Formation of Inactive Rhodium Species | The reaction starts but does not proceed to completion. | Add a fresh portion of the catalyst to a stalled reaction. If the reaction restarts, it indicates deactivation of the original catalyst. |
| Solvent-Induced Deactivation | Inconsistent results are observed when using different batches or types of solvents. | Use high-purity, dry, and degassed solvents. Some rhodium complexes are sensitive to coordinating solvents which can inhibit catalysis. |
| Product Inhibition | The reaction rate slows down as the product concentration increases. | Consider a reaction setup where the product is removed as it is formed (e.g., precipitation or extraction), if feasible. |
| Ligand Degradation | Analyze the reaction mixture for the presence of ligand decomposition products. | Choose more robust ligands that are stable under the reaction conditions. |
Quantitative Data Summary
Table 1: Effect of Solvent on the BET Surface Area of Poly(1,4-diethynylbenzene)s (PDEBs) Prepared with [Rh(nbd)acac] Catalyst
| Polymerization Solvent | BET Surface Area (SBET) |
| THF | << |
| Pentane | < |
| Benzene | < |
| Methanol | < |
| CH2Cl2 | Highest |
| Data interpretation from qualitative description indicating relative performance. |
Table 2: Recyclability of Poly(vinylpyrrolidone) (PVP) Supported Nanosized Palladium Catalyst in Sonogashira Coupling
| Recycle Run | Yield (%) |
| 1 | 98 |
| 2 | 98 |
| 3 | 97 |
| 4 | 95 |
| 5 | 94 |
| 6 | 94 |
| 7 | 92 |
| 8 | 91 |
| Reaction conditions: Aryl iodide, terminal alkyne, 1 mol% Pd/PVP, 2 equiv. K2CO3, ethanol, reflux, 6h. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Polymerization of this compound
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Degassing: The flask is evacuated and backfilled with a high-purity inert gas (e.g., Argon) three times.
-
Reagent Addition: Anhydrous and degassed solvent (e.g., toluene (B28343) or THF) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine) are added via syringe.
-
Monomer Addition: this compound, dissolved in a minimal amount of degassed solvent, is added to the stirring catalyst mixture.
-
Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., room temperature to 60 °C) and monitored by a suitable analytical technique (e.g., GPC, NMR) to follow the polymer formation.
-
Workup: Upon completion, the reaction is quenched, and the polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol). The polymer is then collected by filtration, washed, and dried under vacuum.
Protocol 2: Catalyst Regeneration by Thermal Treatment (for Fouling)
-
Catalyst Recovery: The spent heterogeneous catalyst is recovered from the reaction mixture by filtration or centrifugation.
-
Washing: The catalyst is washed with a suitable solvent to remove any soluble organic residues.
-
Drying: The washed catalyst is dried in an oven or under vacuum to remove the solvent.
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Calcination: The dried catalyst is placed in a tube furnace and heated under a controlled flow of an oxygen-containing gas (e.g., air) at a temperature sufficient to burn off the carbonaceous deposits (typically 350-600 °C). The heating rate and duration should be optimized for the specific catalyst.
-
Reduction (if necessary): For some catalysts, a subsequent reduction step under a hydrogen-containing gas flow is required to restore the active metallic sites.
Visualizations
References
- 1. Application of recoverable nanosized palladium(0) catalyst in Sonogashira reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
characterization of impurities in 1,2-diethynylbenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-diethynylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via Sonogashira coupling?
A1: The most prevalent impurities can be categorized as follows:
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Homocoupling Products (Glaser Coupling): The primary impurity is often the dimer of the terminal alkyne starting material, resulting from oxidative coupling.[1]
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Partially Reacted Intermediates: If the reaction does not go to completion, you may find monosubstituted intermediates such as 1-halo-2-ethynylbenzene or 1-halo-2-((trimethylsilyl)ethynyl)benzene.
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Residual Starting Materials: Unreacted 1,2-dihalobenzene or terminal alkyne (e.g., trimethylsilylacetylene) can remain.
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Solvent and Reagent Adducts: Impurities can arise from reactions with the solvent or base, especially at elevated temperatures.
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Catalyst-Derived Impurities: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can contaminate the product.
-
Oligomeric Byproducts: Polymerization of the product or starting materials can occur, leading to higher molecular weight impurities.
Q2: How can I minimize the formation of homocoupling byproducts?
A2: Minimizing the Glaser-Hay coupling is crucial for a clean reaction. Key strategies include:
-
Strictly Anaerobic Conditions: Oxygen promotes homocoupling. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen).[1]
-
Minimize Copper(I) Catalyst: Use the lowest effective concentration of the copper(I) co-catalyst.
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Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to favor the cross-coupling reaction over homocoupling.
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Use of a Co-solvent: In some cases, using a co-solvent like a dilute hydrogen/nitrogen or argon mixture can reduce homocoupling to as low as 2%.[1]
Q3: My reaction mixture turned black. What does this indicate and how can I prevent it?
A3: A black precipitate is likely palladium black, which is decomposed, inactive palladium catalyst. This can be caused by:
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Presence of Oxygen: Ensure all solvents and reagents are thoroughly degassed.
-
High Temperatures: Avoid unnecessarily high reaction temperatures.
-
Impurities: Impurities in the starting materials or solvents can lead to catalyst decomposition. Use high-purity reagents and solvents.
Q4: I am having trouble with the final deprotection step of 1,2-bis(trimethylsilylethynyl)benzene. What are the common issues and solutions?
A4: The removal of the trimethylsilyl (B98337) (TMS) protecting groups can sometimes be problematic. Common issues and their solutions include:
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Incomplete Deprotection: If using a mild base like potassium carbonate in methanol (B129727), ensure sufficient reaction time and that the base is not depleted.
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Side Reactions: For substrates sensitive to basic or acidic conditions, harsh deprotection methods can lead to side reactions. Consider milder reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.[2][3][4]
-
Difficult Work-up: TBAF work-ups can be challenging due to the formation of emulsions. Careful extraction and washing are necessary. An alternative is using potassium fluoride with a crown ether (e.g., 18-crown-6) in THF.[5]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst; Low reaction temperature; Poor quality starting materials or reagents. | Verify the activity of your palladium catalyst. Increase the reaction temperature, especially when using aryl bromides. Ensure all reagents and solvents are pure and anhydrous. |
| Significant Homocoupling Product | Presence of oxygen; High concentration of copper(I) catalyst. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere. Reduce the amount of copper(I) iodide. Add the alkyne slowly to the reaction mixture. |
| Formation of Palladium Black | Oxygen in the reaction; High temperatures; Impure reagents. | Ensure a strictly anaerobic setup. Optimize the reaction temperature. Use high-purity, degassed solvents and reagents. |
| Incomplete Reaction (Presence of Intermediates) | Insufficient reaction time or temperature; Catalyst deactivation. | Increase the reaction time or temperature. Add a fresh portion of the catalyst if deactivation is suspected. |
| Difficult Purification | Presence of closely eluting impurities (e.g., oligomers). | Optimize chromatographic conditions (e.g., gradient elution in HPLC, different column stationary phase). Consider recrystallization or sublimation for purification. |
| Incomplete TMS Deprotection | Insufficient base or fluoride source; Steric hindrance. | Increase the amount of deprotecting agent or the reaction time. For sterically hindered substrates, a stronger deprotecting agent like TBAF may be necessary.[2][3][4] |
Experimental Protocols
General Protocol for Sonogashira Coupling to Synthesize 1,2-Bis((trimethylsilyl)ethynyl)benzene
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Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1,2-dihalobenzene (e.g., 1,2-diiodobenzene (B1346971) or 1,2-dibromobenzene) (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), and copper(I) iodide (1-3 mol%).
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Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq).
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Alkyne Addition: Slowly add trimethylsilylacetylene (B32187) (2.2-2.5 eq) to the stirred reaction mixture.
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Reaction Conditions: Stir the reaction at room temperature to 80°C, monitoring by TLC or GC-MS until the starting material is consumed.
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Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether or ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for TMS Deprotection to Yield this compound
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Reaction Setup: Dissolve 1,2-bis((trimethylsilyl)ethynyl)benzene (1.0 eq) in a mixture of methanol and a suitable co-solvent like THF.
-
Base Addition: Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃), and stir at room temperature.
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Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
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Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the residue with an organic solvent and wash with water to remove the base. Dry the organic layer and evaporate the solvent.
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Purification: The crude this compound can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity | Potential Origin | Typical Analytical Signature (¹H NMR) | Typical Analytical Signature (MS) |
| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | Homocoupling of TMS-acetylene | Singlet around δ 0.2 ppm | Molecular ion peak corresponding to C₁₀H₁₈Si₂ |
| 1-Halo-2-((trimethylsilyl)ethynyl)benzene | Incomplete reaction | Aromatic protons in the δ 7.0-7.8 ppm range, TMS singlet around δ 0.25 ppm | Molecular ion peak showing isotopic pattern for the halogen |
| 1-Ethynyl-2-((trimethylsilyl)ethynyl)benzene | Incomplete deprotection | Aromatic protons, two distinct alkyne singlets (one for C-H, one for TMS-C), TMS singlet | Molecular ion peak |
| Oligomers/Polymers | Side reaction | Broad signals in the aromatic and aliphatic regions | A series of higher m/z peaks |
Table 2: ¹H and ¹³C NMR Data for Key Compounds
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,2-Bis((trimethylsilyl)ethynyl)benzene | CDCl₃ | 7.55-7.53 (m, 2H), 7.29-7.26 (m, 2H), 0.29 (s, 18H) | 132.3, 128.0, 126.2, 102.7, 101.4, 0.1 |
| This compound | CDCl₃ | 7.52-7.49 (m, 2H), 7.32-7.29 (m, 2H), 3.35 (s, 2H) | 132.8, 128.9, 125.4, 82.7, 81.1 |
Note: NMR data is approximate and can vary based on instrument and conditions.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for Sonogashira synthesis.
References
Technical Support Center: Enhancing the Solubility of 1,2-Diethynylbenzene-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 1,2-diethynylbenzene-based polymers.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and dissolution of this compound-based polymers.
Guide 1: Poor Polymer Solubility After Synthesis
Problem: The synthesized this compound-based polymer does not dissolve in common organic solvents (e.g., THF, chloroform, toluene).
| Possible Cause | Suggested Solution |
| Cross-linking during polymerization | The bifunctional nature of this compound monomers can lead to cross-linked, insoluble networks. To mitigate this, shorten the polymerization time. For instance, in nickel-catalyzed polymerizations, gel formation can occur after extended reaction times (e.g., > 3 hours).[1] |
| Inappropriate catalyst system | Certain catalysts may favor the formation of insoluble products. For substituted o-diethynylbenzene derivatives, tungsten (WCl₆) or molybdenum (MoCl₅)-based catalysts have been shown to produce polymers soluble in common solvents. In contrast, rhodium-based catalysts have been reported to yield insoluble powders for the polymerization of o-diethynylbenzene.[1] |
| Lack of solubilizing side chains | The rigid backbone of unsubstituted poly(this compound) promotes aggregation and insolubility. Ensure that the monomer design incorporates flexible side chains (e.g., alkyl, alkoxy) to increase the entropy of dissolution and disrupt intermolecular packing.[2] |
| High molecular weight | Very high molecular weight polymers can exhibit reduced solubility. Adjust the monomer-to-initiator ratio to target a lower molecular weight range. |
Guide 2: Inconsistent Polymerization Results
Problem: The solubility and yield of the synthesized polymer vary significantly between batches.
| Possible Cause | Suggested Solution |
| Oxygen contamination | Many transition metal catalysts used in polymerization are sensitive to oxygen, which can lead to catalyst deactivation and inconsistent results. It is crucial to use thoroughly degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Variable catalyst activity | The activity of the catalyst can be influenced by its preparation and handling. Use freshly prepared catalyst solutions or ensure the catalyst has been stored under appropriate inert and dry conditions. |
| Monomer purity | Impurities in the this compound monomer can interfere with the polymerization reaction. Purify the monomer before use, for example, by column chromatography or recrystallization. |
| Inconsistent reaction temperature | Polymerization reactions can be sensitive to temperature fluctuations. Use a temperature-controlled reaction setup to ensure a consistent thermal profile for each batch. |
II. Frequently Asked Questions (FAQs)
Q1: Why are this compound-based polymers often insoluble?
Conjugated polymers like those derived from this compound have rigid, planar backbones that tend to stack and adhere to one another.[2] This strong intermolecular interaction leads to aggregation and poor solubility in most solvents.
Q2: What is the most effective strategy to enhance the solubility of these polymers?
The most common and effective method is "side-chain engineering."[2] This involves attaching flexible alkyl or alkoxy side chains to the phenyl ring of the this compound monomer. These side chains disrupt the close packing of the polymer backbones, increasing the conformational entropy and leading to better solubility.
Q3: What types of side chains are most effective for improving solubility?
Longer and branched alkyl chains are generally more effective at increasing solubility than short, linear chains. For example, 2-ethylhexyl or decyl side chains can significantly improve the solubility of conjugated polymers in organic solvents. The choice of side chain can also influence the polymer's electronic properties.
Q4: Which solvents are recommended for dissolving this compound-based polymers?
Polymers with appropriate side chains are often soluble in common organic solvents. For instance, poly(1-ethynyl-2-phenylethynylbenzene) synthesized with WCl₆ or MoCl₅ catalysts is readily soluble in solvents such as chloroform, toluene (B28343), and THF.[1] Copolymers of p-diethynylbenzene have shown solubility in acetone, benzene, and DMFA.[2]
Q5: Can the polymerization method influence the solubility of the final polymer?
Yes, the choice of polymerization method is critical. For instance, anionic polymerization of p-diethynylbenzene using n-BuLi in a polar solvent like HMPA has been shown to produce a completely linear and soluble polymer by selectively polymerizing only one of the ethynyl (B1212043) groups.[2] In contrast, some transition metal-catalyzed polymerizations can lead to branched or cross-linked structures if not carefully controlled, resulting in insoluble materials.[1]
III. Data Presentation
The following table summarizes the solubility of different diethynylbenzene-based polymers based on the polymerization method and resulting structure. Note that quantitative data for this compound-based polymers is limited in the literature; the information is often presented qualitatively.
| Polymer System | Polymerization Method/Catalyst | Resulting Structure | Solubility |
| Poly(p-diethynylbenzene) | Anionic polymerization (n-BuLi/HMPA) | Strictly Linear | Soluble in aromatic and chlorinated hydrocarbons, ketones, DMFA, HMPA, DMSO.[2] |
| Poly(p-diethynylbenzene) | Ni-catalyzed (short reaction time) | Prepolymer | Soluble.[1] |
| Poly(p-diethynylbenzene) | Ni-catalyzed (long reaction time) | Cross-linked gel | Insoluble.[1] |
| Poly(o-diethynylbenzene) | Rh-based catalysts | - | Insoluble powder.[1] |
| Poly(1-ethynyl-2-phenylethynylbenzene) | WCl₆ or MoCl₅-based catalysts | - | Readily soluble in common solvents (e.g., THF, chloroform, toluene).[1] |
| Copolymers of p-diethynylbenzene and diphenyldiacetylene | Anionic polymerization (n-BuLi) | Linear Copolymer | Highly soluble in CHCl₃; soluble in acetone, benzene, DMFA.[2] |
IV. Experimental Protocols
Protocol 1: General Procedure for Transition Metal-Catalyzed Polymerization of a Substituted this compound Derivative
This protocol is a generalized procedure based on the successful synthesis of soluble poly(1-ethynyl-2-phenylethynylbenzene) and should be adapted and optimized for specific monomers and catalysts.
Materials:
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Substituted this compound monomer (e.g., 1-ethynyl-2-phenylethynylbenzene)
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Catalyst: Tungsten(VI) chloride (WCl₆) or Molybdenum(V) chloride (MoCl₅)
-
Co-catalyst (if required, e.g., a small amount of an organotin or organoaluminum compound)
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Anhydrous, degassed solvent (e.g., toluene or chloroform)
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Inert gas (Argon or Nitrogen)
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Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: Under a strict inert atmosphere, dissolve the catalyst (e.g., WCl₆) in the anhydrous, degassed solvent in a Schlenk flask to prepare the catalyst solution.
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Monomer Solution: In a separate Schlenk flask, dissolve the substituted this compound monomer in the same anhydrous, degassed solvent.
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Initiation: At a controlled temperature (e.g., 30 °C), add the monomer solution to the vigorously stirred catalyst solution. If a co-catalyst is used, it is typically added to the catalyst solution before the monomer.
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Polymerization: Allow the reaction to proceed for a set time (e.g., 1-24 hours). The optimal time should be determined experimentally to maximize yield while avoiding gelation.
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Termination: Quench the polymerization by adding a small amount of a terminating agent, such as methanol (B129727).
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Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
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Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum.
V. Visualizations
Caption: Workflow for the synthesis of a soluble this compound-based polymer.
Caption: Troubleshooting logic for addressing polymer insolubility.
References
Technical Support Center: Controlling Regioselectivity of Reactions with 1,2-Diethynylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-diethynylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control the regioselectivity of your reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions involving the two ethynyl (B1212043) groups of this compound is primarily governed by a combination of electronic and steric effects. The two acetylenic groups are electronically distinct due to their proximity, and their reactivity can be influenced by the reaction partner and conditions. Key factors include:
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Electronic Effects: The electron density distribution in this compound and the reacting partner (e.g., dienophile, electrophile) plays a crucial role. One ethynyl group can electronically influence the other, affecting its nucleophilicity or electrophilicity.
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Steric Hindrance: The ortho-disposition of the ethynyl groups can lead to steric hindrance, favoring reaction at the less hindered site, especially with bulky reagents.
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Catalyst and Ligand Choice: In transition metal-catalyzed reactions, such as cross-couplings, the nature of the metal center and the steric and electronic properties of the ligands can dictate which ethynyl group reacts.
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Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic control of a reaction, thereby affecting the regiomeric ratio of the products.
Q2: How can I achieve selective mono-functionalization of this compound in a cross-coupling reaction?
A2: Achieving mono-functionalization over di-functionalization is a common challenge. Here are some strategies:
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Stoichiometry Control: Use a limited amount of the coupling partner (typically 1.0 equivalent or slightly less).
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Slow Addition: Add the coupling partner slowly to the reaction mixture to maintain a low concentration, favoring mono-substitution.
-
Bulky Ligands: Employing bulky phosphine (B1218219) ligands on the palladium catalyst can sterically hinder the second coupling event after the first has occurred.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second coupling reaction.
Q3: In a Diels-Alder reaction with an unsymmetrical dienophile, which ethynyl group of this compound is more likely to react, and how is the regioselectivity of the cycloaddition controlled?
A3: In a [4+2] cycloaddition, one of the ethynyl groups of this compound acts as a dienophile. The regioselectivity of the addition of an unsymmetrical diene is determined by the electronic properties of both the diene and the dienophile. The "ortho" and "para" isomers are generally favored in Diels-Alder reactions. The relative reactivity of the two ethynyl groups can be subtle. Often, the reaction may proceed at both alkynes, leading to a mixture of products. To control regioselectivity:
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Electron-Donating/Withdrawing Groups: The regiochemical outcome can be predicted by considering the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.
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Lewis Acid Catalysis: The use of a Lewis acid can enhance the polarization of the dienophile, leading to higher regioselectivity.
-
Steric Effects: Bulky substituents on the diene or dienophile can direct the cycloaddition to the less sterically hindered face.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Sonogashira Cross-Coupling
Problem: You are attempting a mono-Sonogashira coupling with this compound but are obtaining a mixture of the desired mono-coupled product, the di-coupled product, and unreacted starting material.
| Potential Cause | Troubleshooting Steps |
| High Reactivity of Second Ethynyl Group | 1. Reduce Equivalents of Coupling Partner: Use slightly less than 1.0 equivalent of the aryl halide. 2. Slow Addition: Add the aryl halide via syringe pump over several hours. 3. Lower Reaction Temperature: Decrease the temperature to favor the initial coupling and slow down the second. |
| Inappropriate Ligand Choice | 1. Increase Ligand Steric Bulk: Switch to a bulkier phosphine ligand (e.g., P(t-Bu)₃, XPhos) to sterically block the second coupling. 2. Use a Bidentate Ligand: Bidentate ligands can sometimes offer better control over the catalytic cycle. |
| Solvent Effects | 1. Solvent Screen: Perform the reaction in different solvents (e.g., toluene, THF, DMF) to identify one that favors mono-coupling. Polar aprotic solvents can sometimes influence selectivity. |
Issue 2: Low or No Regioselectivity in Diels-Alder Cycloaddition
Problem: A Diels-Alder reaction of this compound (acting as the dienophile) with an unsymmetrical diene yields a nearly 1:1 mixture of regioisomers.
| Potential Cause | Troubleshooting Steps |
| Similar Electronic Preference | 1. Introduce a Lewis Acid Catalyst: Add a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) to enhance the polarization of the dienophile and increase regioselectivity. Start with catalytic amounts and screen different Lewis acids. 2. Modify the Dienophile: If possible, add an electron-withdrawing or -donating group to the diene to create a stronger electronic bias. |
| Thermodynamic Equilibrium | 1. Lower Reaction Temperature: Run the reaction at a lower temperature to favor the kinetically controlled product, which may be a single regioisomer.[1] 2. Shorter Reaction Time: Monitor the reaction closely and stop it before it reaches thermodynamic equilibrium, where a mixture of isomers is more likely. |
| Solvent Polarity | 1. Vary the Solvent: The polarity of the solvent can influence the transition state energies of the different regioisomeric pathways. Screen a range of solvents from nonpolar (e.g., hexane) to polar (e.g., acetonitrile). |
Experimental Protocols
Protocol 1: Regioselective Mono-Sonogashira Coupling of this compound
This protocol is adapted from general Sonogashira coupling procedures and optimized for mono-substitution.
Materials:
-
This compound
-
Aryl iodide or bromide
-
Pd(PPh₃)₄ (or a combination of a Pd(0) source and a phosphine ligand)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Dissolve the solids in the anhydrous, degassed solvent.
-
Add the base (e.g., Et₃N, 2.0 equiv.).
-
In a separate flask, prepare a solution of the aryl halide (0.95 equiv.) in the same solvent.
-
Add the aryl halide solution dropwise to the reaction mixture at room temperature over a period of 4-6 hours using a syringe pump.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon consumption of the aryl halide, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-coupled product.
Protocol 2: Regioselective Synthesis of a Substituted Quinoxaline (B1680401)
This protocol describes a general method for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds, which can be derived from this compound.
Step A: Oxidation of this compound to 1,2-Phenyldiglyoxal (Illustrative)
Note: This is a representative transformation. The oxidation of diynes can be complex. This step is provided for context.
This compound can be oxidized to the corresponding α-dicarbonyl compound, 1,2-phenyldiglyoxal, using various oxidizing agents. This intermediate can then be used in the subsequent condensation.
Step B: Condensation to form the Quinoxaline
Materials:
-
Substituted o-phenylenediamine (B120857)
-
1,2-Phenyldiglyoxal (or other α-dicarbonyl compound)
-
Ethanol (B145695) or acetic acid
Procedure:
-
Dissolve the substituted o-phenylenediamine (1.0 equiv.) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve the 1,2-phenyldiglyoxal (1.0 equiv.) in ethanol.
-
Add the dicarbonyl solution to the diamine solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate.
-
If precipitation occurs, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.
Data Presentation
Table 1: Influence of Ligands on Regioselectivity of Mono-Sonogashira Coupling of a Di-substituted Arene (Illustrative Data)
| Ligand | Regioisomeric Ratio (Product A : Product B) | Total Yield (%) |
| PPh₃ | 3 : 1 | 75 |
| P(o-tol)₃ | 5 : 1 | 82 |
| P(t-Bu)₃ | 10 : 1 | 88 |
| XPhos | >20 : 1 | 91 |
This table illustrates a general trend. Specific results for this compound would require experimental data.
Signaling Pathways and Workflows
Caption: Workflow for achieving regioselective mono-Sonogashira coupling.
Caption: Factors controlling regioselectivity in Diels-Alder reactions.
References
common pitfalls in the handling of 1,2-diethynylbenzene
Welcome to the Technical Support Center for 1,2-diethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the handling and use of this versatile but challenging reagent.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown upon storage. Can I still use it?
A1: A yellow or brown discoloration indicates potential oligomerization or oxidation of the compound. For sensitive applications, it is highly recommended to purify the this compound before use. Purification can be achieved by passing it through a short plug of silica (B1680970) gel or by recrystallization from a suitable solvent like pentane (B18724) at low temperatures.[1] The presence of impurities can significantly impact reaction outcomes, particularly in catalysis and polymerization.
Q2: I am observing significant amounts of a homocoupled (Glaser-Hay) byproduct in my Sonogashira coupling reaction. How can I minimize this?
A2: Homocoupling is a common side reaction in Sonogashira couplings, especially with terminal alkynes like this compound. Here are several strategies to minimize this byproduct:
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of alkynes. Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[2]
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate the homocoupling pathway. Try reducing the amount of the copper salt to the minimum effective concentration.[2]
-
Slow Addition of Alkyne: Adding the this compound solution slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, which favors the desired cross-coupling over homocoupling.
-
Copper-Free Conditions: In some cases, particularly with more reactive aryl halides, the Sonogashira coupling can be performed without a copper co-catalyst, which completely eliminates the primary pathway for Glaser coupling.[2]
Q3: My polymerization of this compound is uncontrolled, leading to insoluble materials. How can I achieve a controlled polymerization?
A3: Uncontrolled polymerization is a significant challenge due to the high reactivity of the two ethynyl (B1212043) groups. To achieve a more controlled polymerization:
-
Catalyst Choice: The choice of catalyst is crucial. Different catalysts (e.g., Rhodium-based, Nickel-based) will have different activities and can influence the polymer structure.[3]
-
Monomer Concentration: Lowering the monomer concentration can help to reduce the rate of polymerization and minimize the formation of insoluble cross-linked polymers.
-
Temperature Control: Polymerization is often exothermic. Maintaining a stable and often low temperature is critical to control the reaction rate.
-
Solvent Selection: The choice of solvent can influence the solubility of the growing polymer chains and affect the overall polymerization process.
Troubleshooting Guides
Sonogashira Coupling with this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Use fresh palladium and copper catalysts. Ensure phosphine (B1218219) ligands have not been oxidized. |
| Poor quality of this compound | Purify the starting material to remove oligomers and oxidation products. | |
| Insufficiently basic conditions | Use a stronger, non-nucleophilic base if necessary (e.g., DBU, K₂CO₃). Ensure the amine base is dry. | |
| Inappropriate solvent | Ensure the solvent is anhydrous and degassed. Solvents like THF, DMF, and toluene (B28343) are commonly used.[2] | |
| Excessive Homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| High copper catalyst concentration | Reduce the amount of Cu(I) salt used. | |
| High concentration of this compound | Add the alkyne slowly to the reaction mixture. | |
| Decomposition of Starting Material | Reaction temperature is too high | Run the reaction at a lower temperature. This compound can be thermally sensitive. |
Storage and Handling of this compound
| Issue | Potential Cause | Preventative Measures |
| Discoloration (Yellowing/Browning) | Oxidation and/or oligomerization | Store under an inert atmosphere (argon or nitrogen) in a tightly sealed container. |
| Exposure to light | Store in an amber vial or a container protected from light. | |
| Solidification or Increased Viscosity | Polymerization | Store at low temperatures (refrigeration at 2-8°C is recommended).[4][5] Consider adding a polymerization inhibitor for long-term storage. |
| Inconsistent Reactivity | Presence of impurities | Purify before use if the compound has been stored for an extended period or shows signs of degradation. |
Experimental Protocols
Synthesis of this compound
This protocol is a two-step procedure starting from 1,2-diiodobenzene (B1346971), involving a double Sonogashira coupling with a protected alkyne, followed by deprotection.
Step 1: Synthesis of 1,2-Bis(trimethylsilylethynyl)benzene
-
Materials: 1,2-diiodobenzene, (trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, triethylamine (B128534), toluene.
-
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 1,2-diiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add dry, degassed toluene and triethylamine (4.0 eq).
-
To the stirred solution, add (trimethylsilyl)acetylene (2.2 eq) dropwise.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 1,2-bis(trimethylsilylethynyl)benzene.
-
Step 2: Deprotection to this compound
-
Materials: 1,2-Bis(trimethylsilylethynyl)benzene, potassium carbonate, methanol (B129727), dichloromethane.
-
Procedure:
-
Dissolve 1,2-bis(trimethylsilylethynyl)benzene (1.0 eq) in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid polymerization.
-
The resulting this compound should be used immediately or stored under an inert atmosphere at low temperature.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for Sonogashira coupling.
Quantitative Data
Table 1: Physicochemical Properties of Diethynylbenzene Isomers
| Property | This compound | 1,3-Diethynylbenzene | 1,4-Diethynylbenzene |
| Molecular Formula | C₁₀H₆ | C₁₀H₆ | C₁₀H₆ |
| Molecular Weight ( g/mol ) | 126.15 | 126.15 | 126.15 |
| Appearance | Colorless to pale yellow liquid/solid | Light yellow to brown clear liquid | Solid |
| Melting Point (°C) | - | - | 94-98 |
| Boiling Point (°C) | - | - | - |
| Solubility | Soluble in most organic solvents | Very slightly soluble in water (0.15 g/L) | Soluble in many organic solvents |
Table 2: Typical Yields in Reactions Involving Diethynylbenzenes
| Reaction Type | Substrate | Product | Typical Yield (%) | Reference |
| Sonogashira Coupling | Iodobenzene + Phenylacetylene | Diphenylacetylene | 72-99 | [8] |
| Eglinton Coupling | This compound derivative | Dimeric Macrocycle | up to 74 | [9] |
| Anionic Polymerization | p-Diethynylbenzene | Poly(p-diethynylbenzene) | Varies with conditions | [10][11] |
References
- 1. US3594437A - Purification of diethynylbenzenes - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 21792-52-9: this compound | CymitQuimica [cymitquimica.com]
- 7. Benzene, 1,3-diethynyl- | C10H6 | CID 123130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 9. web.mit.edu [web.mit.edu]
- 10. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Glaser-Hay Coupling for 1,2-Diethynylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the Glaser-Hay coupling reaction, with a specific focus on the homocoupling of 1,2-diethynylbenzene. This resource is intended for researchers, scientists, and professionals in drug development and materials science.
Troubleshooting Guide
This guide addresses common issues encountered during the Glaser-Hay coupling of this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material, this compound. What are the potential causes and solutions?
A1: Low or no conversion is a frequent issue that can stem from several factors related to the catalyst, atmosphere, or reaction setup.
-
Inactive Catalyst: The copper(I) catalyst is prone to oxidation to copper(II) before the reaction starts, which can reduce its activity.
-
Solution: Use freshly purchased, high-purity CuCl or CuI. Ensure the catalyst is stored under an inert atmosphere.
-
-
Insufficient Oxygen: The Hay modification of the Glaser coupling requires an oxidant, typically molecular oxygen from the air, to regenerate the active Cu(I) species in the catalytic cycle.[1]
-
Solution: Ensure the reaction is open to the air or that air is bubbled through the reaction mixture. For more controlled oxidation, a balloon filled with air or pure oxygen can be used. Vigorous stirring is crucial to enhance gas-liquid exchange. The rate of the reaction can be significantly affected by the stirring rate and, consequently, the uptake of air (O₂).[2]
-
-
Inappropriate Solvent: The choice of solvent is critical for substrate and catalyst solubility.
-
Solution: Acetone (B3395972) and dichloromethane (B109758) (DCM) are common solvents for Glaser-Hay couplings.[1] If solubility is an issue, consider more polar solvents, but be mindful of potential side reactions.
-
-
Low Reaction Temperature: While many Glaser-Hay couplings proceed at room temperature, less reactive substrates may require heating.
-
Solution: Gradually increase the reaction temperature, for instance, to 40-60 °C, and monitor the reaction progress by TLC.[1]
-
Q2: I am observing the formation of significant amounts of side products, leading to a low yield of the desired dimer. What are these side products and how can I minimize them?
A2: With this compound, the primary side reactions are intramolecular cyclization and polymerization due to the proximity of the two alkyne functionalities.
-
Intramolecular Cyclization: The two ethynyl (B1212043) groups can react with each other to form cyclic byproducts.
-
Solution: This is often favored under dilute conditions. Running the reaction at a higher concentration can favor the intermolecular homocoupling over intramolecular reactions.
-
-
Polymerization: Diethynylarenes are known to undergo polymerization, especially at higher temperatures or with prolonged reaction times.[3]
-
Solution: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid excessive heating. Using a less active catalyst system or a lower catalyst loading might also help to control polymerization.
-
-
Oxidative Degradation: In some cases, especially with sensitive substrates, oxidative side reactions can occur.
-
Solution: While oxygen is necessary, using an excess or reacting for too long can be detrimental. If degradation is suspected, try running the reaction under a controlled air atmosphere rather than pure oxygen.
-
Q3: The reaction works, but the yield is not reproducible. What factors could be causing this variability?
A3: Reproducibility issues in Glaser-Hay couplings often point to inconsistencies in the quality of reagents or the reaction setup.
-
Variable Catalyst Quality: The activity of the copper salt can vary between batches.
-
Solution: Use a consistent source and batch of the copper catalyst.
-
-
Inconsistent Oxygen Supply: The rate of aeration can significantly impact the reaction rate and outcome.
-
Solution: Standardize the stirring speed and the headspace volume in the reaction flask. For maximum reproducibility, consider using a mass flow controller to deliver a consistent flow of air or oxygen.
-
-
Presence of Water: Water can negatively affect the reaction kinetics.
-
Solution: The addition of molecular sieves can help to remove water from the reaction mixture, leading to a more consistent reaction profile.[2]
-
-
Purity of Starting Material: Impurities in the this compound can interfere with the catalyst.
-
Solution: Ensure the starting material is pure by recrystallization or chromatography before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand system for the Glaser-Hay coupling of this compound?
A1: The most commonly used and generally effective system is copper(I) chloride (CuCl) with N,N,N',N'-tetramethylethylenediamine (TMEDA) as the ligand.[1][4] TMEDA acts as both a base to deprotonate the terminal alkyne and a ligand to solubilize and activate the copper catalyst.[1]
Q2: Which solvents are recommended for this reaction?
A2: Acetone is a widely used solvent for the CuCl/TMEDA system.[1] Dichloromethane (DCM) is also a suitable choice. The selection should be based on the solubility of the starting material and the resulting dimer.
Q3: What is the effect of temperature on the reaction?
A3: The reaction is often performed at room temperature.[1] However, for this compound, which may be sterically hindered, gentle heating (e.g., to 40-60 °C) can increase the reaction rate.[1] Be cautious, as higher temperatures can also promote the formation of polymeric side products.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product.
Q5: What is the typical work-up procedure for this reaction?
A5: A common work-up involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst. The product is then extracted with an organic solvent like diethyl ether or ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following table summarizes the expected yield of the homocoupled product of this compound under various reaction conditions. This data is illustrative and serves as a starting point for optimization.
| Entry | Catalyst (mol%) | Base/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuCl (5) | TMEDA | Acetone | 25 | 4 | 75 |
| 2 | CuCl (10) | TMEDA | Acetone | 25 | 4 | 85 |
| 3 | CuI (5) | TMEDA | Acetone | 25 | 4 | 70 |
| 4 | CuCl (5) | Piperidine | DCM | 25 | 6 | 65 |
| 5 | CuCl (10) | TMEDA | DCM | 40 | 2 | 80 |
| 6 | CuCl (10) | TMEDA | Acetone | 40 | 2 | 88 |
| 7 | Cu(OAc)₂ (10) | Pyridine | Pyridine | 60 | 3 | 50 |
| 8 | CuCl (10) | TMEDA | Toluene | 60 | 3 | 60 |
Experimental Protocols
General Protocol for Glaser-Hay Coupling of this compound
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.10 mmol, 10 mol%)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 mmol)
-
Acetone (10 mL)
-
Saturated aqueous solution of ammonium chloride
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and copper(I) chloride (0.10 mmol).
-
Add acetone (10 mL) to the flask.
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a suitable mixture of hexanes and ethyl acetate) to afford the pure homocoupled product.
Visualizations
Caption: Experimental workflow for the Glaser-Hay coupling of this compound.
Caption: Catalytic cycle of the Glaser-Hay coupling reaction.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2-Diethynylbenzene and 1,3-Diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1,2-diethynylbenzene and 1,3-diethynylbenzene (B158350), two important building blocks in organic synthesis, materials science, and drug discovery. Understanding the distinct reactivity profiles of these isomers is crucial for designing efficient synthetic routes and tailoring the properties of novel materials and therapeutics. This document summarizes key differences in their reactivity in cycloaddition reactions, polymerization, and metal-catalyzed couplings, supported by available experimental data and theoretical considerations.
Key Reactivity Differences at a Glance
The primary distinction in the reactivity of this compound and 1,3-diethynylbenzene arises from the proximity of the two ethynyl (B1212043) groups on the benzene (B151609) ring. In the 1,2-isomer (ortho), the ethynyl groups are positioned to interact and participate in intramolecular reactions, leading to the formation of cyclic structures. In contrast, the ethynyl groups in the 1,3-isomer (meta) are more independent, favoring intermolecular reactions and polymer formation.
Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC or "click chemistry"), are fundamental transformations for these diynes.
This compound: The adjacent ethynyl groups can act as a "di-dienophile" or participate in intramolecular cyclizations. The strain in the resulting fused ring systems can influence reaction rates and product stability. In reactions like the Diels-Alder, this compound can undergo a [4+2] cycloaddition across one alkyne, with the potential for subsequent intramolecular reactions.
1,3-Diethynylbenzene: The two ethynyl groups react independently in cycloaddition reactions. This allows for the straightforward formation of products with two separate cyclic moieties attached to the benzene ring. In CuAAC reactions, 1,3-diethynylbenzene can be used as a scaffold to link two different molecules.
Quantitative Comparison of Cycloaddition Reactivity
Direct comparative kinetic studies for the cycloaddition reactions of 1,2- and 1,3-diethynylbenzene are not extensively reported in the literature. However, the reactivity can be inferred from the electronic and steric properties of the isomers. The proximity of the ethynyl groups in the ortho-isomer can lead to electronic interactions that may slightly alter the electron density of the triple bonds compared to the meta-isomer. Steric hindrance could also play a role, potentially making the triple bonds in the 1,2-isomer less accessible to bulky reagents.
| Reaction Type | Isomer | Typical Yield (%) | Reaction Rate | Notes |
| Diels-Alder with Tetracyclone | This compound | ~70-80% | Moderate | Can lead to subsequent intramolecular reactions. |
| 1,3-Diethynylbenzene | >90% | Moderate | Forms bis-adducts in a stepwise manner. | |
| CuAAC (Click Reaction) | This compound | >95% | Fast | Can form bis-triazoles; potential for intramolecular cyclization with specific linkers. |
| 1,3-Diethynylbenzene | >95% | Fast | Efficiently forms bis-triazoles for linking applications. |
Note: The data in this table is compiled from various sources and represents typical outcomes. Reaction conditions can significantly influence yields and rates.
Polymerization
Both isomers are valuable monomers for the synthesis of conjugated polymers with interesting electronic and optical properties.
This compound: Polymerization of this compound can lead to the formation of complex structures, including polycyclic aromatic hydrocarbons and ladder-type polymers, due to the potential for intramolecular cyclization reactions during the polymerization process. This can result in polymers with high thermal stability and unique morphologies. Under certain conditions, it can also form macrocycles through oxidative coupling.[1][2]
1,3-Diethynylbenzene: This isomer readily undergoes polymerization to form cross-linked networks. The resulting polymers are often porous materials with high surface areas, making them suitable for applications in gas storage, catalysis, and separation.[3][4][5][6] Rhodium-catalyzed polymerization of 1,3-diethynylbenzene is a common method to produce such materials.
Quantitative Comparison of Polymerization
| Catalyst System | Isomer | Polymer Yield (%) | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Rh(nbd)acac | 1,3-Diethynylbenzene | 85-95% | High (cross-linked) | - |
| WCl₆/Ph₄Sn | This compound | 60-70% | 6,300-72,000 | 1.8-2.5 |
Data compiled from various sources and represents typical ranges.
Metal-Catalyzed Coupling Reactions
Sonogashira coupling is a key reaction for extending the carbon framework of diethynylbenzenes.
This compound: Can undergo double Sonogashira coupling to introduce two different substituents. The proximity of the resulting groups can be exploited for the synthesis of chelating ligands or macrocycles.
1,3-Diethynylbenzene: Readily participates in double Sonogashira coupling reactions to produce a variety of functionalized materials, including molecular rods and precursors for dendrimers.
The relative reactivity in these coupling reactions is generally similar for both isomers, with reaction outcomes being more dependent on the catalyst, reaction conditions, and the coupling partner.
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction
Materials:
-
Diethynylbenzene isomer (1,2- or 1,3-)
-
Dienophile (e.g., N-phenylmaleimide, tetracyclone)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diethynylbenzene isomer (1.0 eq) in the anhydrous solvent.
-
Add the dienophile (2.2 eq for complete reaction with both ethynyl groups) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Diethynylbenzene isomer (1,2- or 1,3-)
-
Organic azide (B81097)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., t-BuOH/H₂O 1:1)
Procedure:
-
In a round-bottom flask, dissolve the diethynylbenzene isomer (1.0 eq) and the organic azide (2.2 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: General Procedure for Rhodium-Catalyzed Polymerization of 1,3-Diethynylbenzene
Materials:
-
1,3-Diethynylbenzene
-
[Rh(nbd)acac] (acetylacetonato)(norbornadiene)rhodium(I)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve 1,3-diethynylbenzene in the anhydrous solvent.
-
In a separate vial, prepare a solution of the [Rh(nbd)acac] catalyst in the same solvent.
-
Add the catalyst solution to the monomer solution and stir at room temperature.
-
The polymerization is typically rapid, and the polymer may precipitate out of solution.
-
After the desired reaction time, quench the polymerization by adding a small amount of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Visualizing Reaction Pathways
Caption: Diels-Alder reaction pathway for this compound.
Caption: Diels-Alder reaction pathway for 1,3-diethynylbenzene.
Caption: Polymerization outcomes for diethynylbenzene isomers.
Conclusion
The positional isomerism of diethynylbenzene has a profound impact on its chemical reactivity. This compound's adjacent ethynyl groups predispose it to intramolecular reactions and the formation of cyclic and ladder-type structures. In contrast, the more sterically and electronically independent ethynyl groups of 1,3-diethynylbenzene favor intermolecular reactions, leading to the formation of cross-linked polymers and serving as a versatile bifunctional linker. A thorough understanding of these differences is essential for the strategic design of complex molecules and advanced materials. Further quantitative kinetic studies are warranted to provide a more detailed comparative analysis of these valuable synthetic building blocks.
References
- 1. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Diethynylbenzene dianion - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Spectroscopic Guide to Diethynylbenzene Isomers
A detailed spectroscopic analysis of ortho-, meta-, and para-diethynylbenzene, providing researchers, scientists, and drug development professionals with comparative data and experimental protocols for informed decision-making in material science and pharmaceutical research.
The three isomers of diethynylbenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—exhibit distinct spectroscopic properties owing to the different substitution patterns of the ethynyl (B1212043) groups on the benzene (B151609) ring. These differences in their electronic and vibrational characteristics are critical for their identification and for tailoring their application in areas such as molecular electronics, polymer synthesis, and as precursors for novel therapeutic agents. This guide offers a comparative overview of their analysis using UV-Vis absorption, fluorescence, infrared (IR), and Raman spectroscopy, supported by experimental data and detailed methodologies.
Electronic Spectroscopy: UV-Vis Absorption and Fluorescence
The electronic transitions of the diethynylbenzene isomers are sensitive to the position of the ethynyl substituents, which affects the extent of π-conjugation and molecular symmetry. This is reflected in their UV-Visible absorption and fluorescence spectra.
The symmetry-allowed S₀-S₁ electronic transition origins for the isomers have been determined using two-color resonant two-photon ionization (R2PI) spectroscopy. The data reveals a trend where the transition energy increases from the ortho to the para isomer.[1]
| Isomer | S₀-S₁ Origin (cm⁻¹) | S₀-S₁ Origin (nm) |
| ortho-diethynylbenzene | 33,515 | ~298.4 |
| meta-diethynylbenzene | 33,806 | ~295.8 |
| para-diethynylbenzene | 34,255 | ~291.9 |
Caption: Table 1. S₀-S₁ electronic transition origins of diethynylbenzene isomers.
The vibronic structure of these molecules is also noteworthy, with the extent of this structure varying among the isomers. For instance, the vibronic structure in the para isomer extends to a higher energy range compared to the ortho and meta isomers, suggesting significant vibronic coupling.[1]
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides a fingerprint of a molecule's structure, and for the diethynylbenzene isomers, it is a powerful tool for differentiation. The key vibrational modes involve the acetylenic C-H and C≡C stretching, as well as the characteristic out-of-plane bending modes of the benzene ring.
Infrared Spectroscopy:
The substitution pattern on the benzene ring significantly influences the C-H out-of-plane bending vibrations in the low-frequency region of the IR spectrum. These absorptions are highly diagnostic for distinguishing between the ortho, meta, and para isomers.
| Isomer | Characteristic C-H Out-of-Plane Bending Region (cm⁻¹) |
| ortho | 770 - 735 |
| meta | 810 - 750 and 690 ± 10 |
| para | 860 - 790 |
Caption: Table 2. Characteristic infrared absorption ranges for C-H out-of-plane bending in disubstituted benzene derivatives.
In all three isomers, the acetylenic C-H stretch fundamental is observed in the region of 3000-3360 cm⁻¹. Interestingly, this fundamental peak is often split due to Fermi resonance with a combination band involving the C≡C stretch and the C≡C-H bending vibrations.[1]
Raman Spectroscopy:
Raman spectroscopy complements IR spectroscopy, particularly for the symmetric vibrations of the molecule. The C≡C stretching vibration is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. While detailed comparative Raman studies on all three isomers are less common in the readily available literature, the general principles suggest that the position and intensity of the key vibrational modes will be influenced by the molecular symmetry of each isomer.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data. Below are generalized protocols for the key analytical techniques discussed.
UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare solutions of the diethynylbenzene isomers in a UV-grade solvent (e.g., cyclohexane, acetonitrile) at a concentration range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.
-
Absorption Measurement: Record the absorption spectra from 200 to 400 nm. Use the pure solvent as a reference.
-
Fluorescence Measurement: Excite the sample at its absorption maximum (λmax). Record the emission spectrum over a suitable wavelength range, typically starting from 10 nm above the excitation wavelength.
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the KBr pellet method or the thin-film method can be used.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). Collect a background spectrum of the pure KBr pellet or the empty salt plate and subtract it from the sample spectrum.
Raman Spectroscopy
-
Sample Preparation: Samples can be analyzed as solids or in solution. For solids, place a small amount of the powder on a microscope slide. For solutions, use a quartz cuvette.
-
Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Acquisition: Focus the laser beam on the sample and collect the scattered light. The spectral range should cover the key vibrational modes of interest (typically 100-3500 cm⁻¹).
Visualizing Experimental Workflows
To illustrate the logical flow of the spectroscopic analysis, the following diagrams are provided in the DOT language.
Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.
Caption: Workflow for IR and Raman Spectroscopy.
References
A Comparative Guide to Catalysts for 1,2-Diethynylbenzene Polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of 1,2-diethynylbenzene is a critical process for the synthesis of novel conjugated polymers with potential applications in electronics, materials science, and as precursors for advanced carbon materials. The choice of catalyst is paramount, directly influencing the polymer's yield, molecular weight, structure, and solubility. This guide provides a comparative analysis of four major classes of catalysts employed for this polymerization: Rhodium-based, Palladium-based, Nickel-based, and Ziegler-Natta catalysts.
Data Presentation: A Comparative Overview
Direct comparative studies on the polymerization of this compound using a standardized set of conditions across all four catalyst types are limited in the available literature. However, by compiling data from various sources, including studies on the closely related p-diethynylbenzene isomer where necessary, a comparative picture emerges.
| Catalyst System | Polymer Yield (%) | Molecular Weight (Mₙ or Mₙ) | Polydispersity Index (PDI or Đ) | Polymer Solubility | Key Characteristics & Remarks |
| Rhodium-based | 77-85 | - (Insoluble) | - (Insoluble) | Insoluble, non-swellable | Produces crosslinked, microporous polymers. The structure of the resulting polymer is often a network, making molecular weight and PDI determination challenging.[1] |
| Palladium-based | Good yields reported | - | - | Insoluble | Often used in cross-coupling reactions to prepare diethynylbenzene derivatives. Polymerization can occur as a side reaction or a primary goal, typically leading to insoluble materials. |
| Nickel-based | 79 (for soluble prepolymer) | 1875 | - | Soluble prepolymer, gels with time | Effective for producing soluble prepolymers which can be later cured. Gelation can occur with longer reaction times, indicating cross-linking.[1] |
| Ziegler-Natta | High yields expected | High | Broad | Typically insoluble | Known for producing polymers with high molecular weight but often with broad molecular weight distributions. The resulting polymers from diacetylene monomers are generally insoluble and crosslinked.[2][3][4][5][6] |
Note: Data for Ni-based catalysts are for the polymerization of p-diethynylbenzene, which serves as a close analogue for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. The following are representative procedures for each catalyst type, adapted for the polymerization of this compound based on established methods for similar monomers.
Rhodium-Catalyzed Polymerization
This procedure is adapted from the polymerization of diethynylbenzenes to form microporous networks.[1]
-
Catalyst Preparation: A stock solution of the Rhodium catalyst, such as [Rh(nbd)acac] (nbd = norbornadiene, acac = acetylacetonate), is prepared in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).
-
Polymerization: In a Schlenk flask under an inert atmosphere (e.g., Argon), this compound is dissolved in CH₂Cl₂.
-
The catalyst solution is then injected into the monomer solution with vigorous stirring.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 3 hours).
-
Work-up: The resulting polymer, which typically precipitates, is collected by filtration, washed with a suitable solvent (e.g., methanol), and dried under vacuum.
Palladium-Catalyzed Polymerization
This protocol is based on general procedures for Palladium-catalyzed alkyne polymerizations.
-
Catalyst System: A Palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, is used in combination with a copper(I) co-catalyst like CuI and an amine base (e.g., triethylamine).
-
Polymerization: In a degassed flask, this compound, the Pd catalyst, and CuI are dissolved in a solvent/base mixture like triethylamine.
-
The reaction mixture is heated under an inert atmosphere to a temperature typically ranging from 60 to 80 °C.
-
The polymerization is monitored for the formation of a precipitate.
-
Work-up: After cooling, the solid polymer is isolated by filtration, washed with a solvent to remove residual monomer and catalyst, and dried.
Nickel-Catalyzed Polymerization
This procedure is adapted from the synthesis of soluble poly(p-diethynylbenzene) prepolymers.[1]
-
Catalyst Preparation: A Nickel catalyst, such as Ni(acac)₂·2Ph₃P, is prepared or obtained commercially.
-
Polymerization: this compound is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF) in a reaction vessel under an inert atmosphere.
-
The Nickel catalyst is added to the solution, and the mixture is heated (e.g., to 85 °C).
-
The reaction is monitored to obtain a soluble prepolymer, being careful to stop before significant gelation occurs (e.g., around 3 hours).[1]
-
Work-up: The reaction mixture is cooled and poured into a non-solvent (e.g., methanol) to precipitate the polymer. The polymer is then collected, washed, and dried.
Ziegler-Natta Catalyzed Polymerization
This is a general procedure for Ziegler-Natta polymerization of alkynes.[2][3][4][5][6]
-
Catalyst Preparation: The Ziegler-Natta catalyst is typically prepared in situ. A transition metal component, such as titanium tetrachloride (TiCl₄), is mixed with an organoaluminum co-catalyst, like triethylaluminum (B1256330) (Al(C₂H₅)₃), in a dry, inert solvent (e.g., toluene) under an inert atmosphere.
-
Polymerization: The monomer, this compound, dissolved in the same solvent, is added to the activated catalyst mixture.
-
The polymerization is usually carried out at a controlled temperature (e.g., 70-80 °C) for a set period.
-
Termination and Work-up: The reaction is quenched by the addition of an alcohol (e.g., methanol). The precipitated polymer is then filtered, washed extensively with acidic methanol (B129727) and then pure methanol to remove catalyst residues, and finally dried under vacuum.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Ziegler-Natta Polymerization Mechanism
Caption: Ziegler-Natta polymerization of this compound.
Rhodium-Catalyzed Alkyne Polymerization (Insertion Mechanism)
Caption: Rhodium-catalyzed polymerization of this compound.
Nickel-Catalyzed Alkyne Polymerization (General Workflow)
Caption: Experimental workflow for Ni-catalyzed polymerization.
Palladium-Catalyzed Polymerization (Sonogashira-type)
References
- 1. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System | MDPI [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Validating the Structure of 1,2-Diethynylbenzene Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel organic compounds is a cornerstone of chemical research and development. For 1,2-diethynylbenzene derivatives, a class of compounds with significant applications in materials science and medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique. This guide provides an objective comparison of various NMR methods for validating the structure of these molecules, supported by expected data and detailed experimental protocols.
The Power of a Multi-Dimensional NMR Approach
While one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide foundational information, a comprehensive structural validation of this compound derivatives relies on a combination of 1D and two-dimensional (2D) NMR experiments. This multi-technique approach allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the entire molecular framework.
One-Dimensional NMR Spectroscopy: The Starting Point
¹H NMR Spectroscopy
Proton (¹H) NMR is the initial and most fundamental step in structural analysis. It provides information on the chemical environment, number, and connectivity of protons in a molecule. For a typical this compound derivative, the ¹H NMR spectrum can be divided into distinct regions:
-
Aromatic Region (δ ~7.0-8.0 ppm): The four adjacent protons on the benzene (B151609) ring give rise to a complex multiplet pattern. The specific chemical shifts and coupling constants are highly sensitive to the nature and position of any substituents on the ring.
-
Ethynyl (B1212043) Region (δ ~3.0-3.5 ppm): The protons on the terminal alkyne groups typically appear as sharp singlets. Their chemical shift can be influenced by substituents on the ethynyl group or the benzene ring.
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity, resulting in a series of singlets, each corresponding to a unique carbon atom.
-
Aromatic Carbons (δ ~120-140 ppm): The six carbons of the benzene ring will appear in this region. The symmetry of the substitution pattern will determine the number of distinct signals.
-
Alkynyl Carbons (δ ~80-95 ppm): The four carbons of the two ethynyl groups are characteristic and appear in this upfield region.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, which is particularly useful for characterizing aliphatic substituents.
Two-Dimensional NMR Spectroscopy: Mapping the Connections
2D NMR experiments are crucial for assembling the molecular puzzle. They reveal correlations between nuclei, allowing for the definitive assignment of the structure.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.[1] For a this compound derivative, COSY is essential for tracing the connectivity of the protons around the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly bonded to.[2][3] This allows for the unambiguous assignment of which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative experiments for determining the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[1][2] This is critical for connecting substituents to the benzene ring and for confirming the positions of the ethynyl groups.
Data Presentation: Predicted NMR Data
The following tables summarize the expected chemical shifts for a generic, unsubstituted this compound. Note that these values are approximate and will vary depending on the solvent and the presence of substituents.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | m | 2H | Aromatic protons (H-3, H-6) |
| ~7.35 | m | 2H | Aromatic protons (H-4, H-5) |
| ~3.40 | s | 2H | Ethynyl protons |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~132.8 | Aromatic CH (C-3, C-6) |
| ~128.9 | Aromatic CH (C-4, C-5) |
| ~124.5 | Aromatic Quaternary C (C-1, C-2) |
| ~82.7 | Alkynyl C (C≡CH) |
| ~81.9 | Alkynyl C (C≡CH) |
Experimental Protocols
A systematic approach is key to successful structure validation.
Sample Preparation
-
Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to achieve a homogeneous solution, which is critical for high-resolution spectra.
NMR Data Acquisition[4]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This is a quick experiment and provides the initial overview of the proton environments.
-
¹³C NMR & DEPT: Acquire a one-dimensional carbon spectrum with proton decoupling. Run DEPT-135 and DEPT-90 experiments to differentiate carbon types (CH₃/CH vs. CH₂).
-
COSY: Acquire a 2D homonuclear COSY spectrum to establish proton-proton coupling networks, particularly within the aromatic ring.
-
HSQC: Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.
-
HMBC: Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations, which are essential for piecing together the complete molecular structure.
Caption: NMR workflow for structural validation.
Comparison with Alternative Techniques
While NMR is the cornerstone, other analytical methods provide complementary and confirmatory data.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and dynamic information.[4] | Provides the most comprehensive structural information in solution. Non-destructive. | Requires larger sample amounts than MS. Can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula. Fragmentation patterns can suggest structural motifs.[5] | High sensitivity (requires very little sample). Provides exact mass. | Does not provide detailed connectivity or stereochemical information. Isomer differentiation can be difficult. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C≡C-H stretch, C=C aromatic stretch). | Fast and simple. Good for identifying key functional groups. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Definitive 3D structure of the molecule in the solid state. | Provides an unambiguous molecular structure, including bond lengths and angles. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state.[4] |
Conclusion
The structural validation of this compound derivatives is most effectively and reliably achieved through a synergistic combination of 1D and 2D NMR spectroscopic techniques. While ¹H and ¹³C NMR provide the fundamental framework, 2D experiments like COSY, HSQC, and HMBC are indispensable for unambiguously determining the complex connectivity of these molecules.[6] When combined with complementary data from mass spectrometry and IR spectroscopy, researchers can have the highest degree of confidence in their proposed structures, which is paramount for advancing scientific discovery and development.
References
A Comparative Guide to the Electronic Properties of Polymers from Diethynylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of polymers derived from the ortho-, meta-, and para-isomers of diethynylbenzene. The arrangement of the ethynyl (B1212043) groups on the benzene (B151609) ring significantly influences the resulting polymer's structure, conjugation, and, consequently, its electronic characteristics. While extensive research has been conducted on poly(p-diethynylbenzene), comprehensive experimental data for the ortho- and meta-isomers is less prevalent in the reviewed literature. This guide synthesizes the available information to offer a comparative perspective.
Data Presentation: Electronic Properties of Poly(diethynylbenzene) Isomers
Direct, side-by-side experimental comparisons of the electronic properties of polymers derived from all three diethynylbenzene isomers are limited in the available literature. The following table summarizes the available quantitative data and provides a qualitative comparison based on the expected influence of the monomer's isomeric structure on the polymer's electronic properties.
| Property | Poly(o-diethynylbenzene) | Poly(m-diethynylbenzene) | Poly(p-diethynylbenzene) |
| Electrical Conductivity (undoped) | Data not available | Data not available | Low[1] |
| Electrical Conductivity (doped) | Data not available | Data not available | Can reach up to 10³ S·cm⁻¹ (with HClO₄ or H₂SO₄ doping)[1] |
| Band Gap | Expected to be larger due to steric hindrance and reduced conjugation | Expected to be larger than the para-isomer due to disrupted conjugation | Data not available |
| Charge Carrier Mobility | Data not available | Data not available | Data not available |
| Polymer Structure & Conjugation | Steric hindrance from adjacent ethynyl groups likely leads to a non-planar, twisted polymer backbone, resulting in significantly interrupted π-conjugation. | The meta-linkage disrupts the linear conjugation along the polymer backbone, leading to a more disjointed π-system compared to the para-isomer. | The para-linkage allows for the most extended and effective π-conjugation along the polymer backbone, which is conducive to charge transport.[1] |
Theoretical Comparison of Isomer Structures on Electronic Properties
The electronic properties of conjugated polymers are intrinsically linked to the degree of π-electron delocalization along the polymer backbone. The isomeric substitution pattern of the diethynylbenzene monomer plays a crucial role in determining this delocalization.
-
Poly(p-diethynylbenzene): The linear arrangement of the ethynyl groups in the para-position facilitates the formation of a highly conjugated polymer chain. This extended conjugation is expected to result in the smallest bandgap and the highest charge carrier mobility among the three isomers, making it the most promising candidate for applications requiring efficient charge transport.
-
Poly(m-diethynylbenzene): The meta-linkage forces a kink in the polymer chain, disrupting the continuous overlap of p-orbitals. This interruption in conjugation is expected to lead to a larger bandgap and lower charge carrier mobility compared to the para-isomer.
-
Poly(o-diethynylbenzene): The close proximity of the two ethynyl groups in the ortho-position introduces significant steric hindrance. This steric strain would likely force the polymer chain into a non-planar, helical, or twisted conformation, severely limiting π-conjugation. Consequently, poly(o-diethynylbenzene) is expected to exhibit the largest bandgap and the lowest electrical conductivity of the three isomers, behaving more like an insulator.
Experimental Protocols
Detailed experimental data for the synthesis and electronic characterization is most readily available for poly(p-diethynylbenzene). The following protocols are based on methodologies reported in the literature.
Synthesis of Linear Poly(p-diethynylbenzene) via Anionic Polymerization[2]
This method yields a soluble, linear polymer, which is advantageous for characterization and processing.
Materials:
-
p-Diethynylbenzene (p-DEB) monomer
-
n-Butyllithium (n-BuLi) as an initiator
-
Hexamethylphosphoramide (HMPA) or Dimethyl sulfoxide (B87167) (DMSO) as a polar solvent
-
Anhydrous, oxygen-free solvent for reaction setup (e.g., toluene)
-
Methanol (B129727) for terminating the polymerization
Procedure:
-
All glassware is rigorously dried and the reaction is carried out under an inert atmosphere (e.g., argon).
-
The p-DEB monomer is dissolved in the chosen polar solvent (HMPA or DMSO) in the reaction vessel.
-
The initiator, n-BuLi, is added dropwise to the monomer solution at a controlled temperature (e.g., 25°C). The molar ratio of monomer to initiator will influence the polymer's molecular weight.
-
The polymerization reaction is allowed to proceed for a specific duration. The reaction time can be varied to control the molecular weight and yield.
-
The polymerization is terminated by the addition of a proton source, such as methanol.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or ethanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator residues, and dried under vacuum.
Characterization of Electronic Properties
Electrical Conductivity: The electrical conductivity of the polymer films can be measured using a four-probe method to minimize contact resistance.[2]
-
A thin film of the polymer is prepared on an insulating substrate (e.g., glass or quartz) by solution casting or spin coating.
-
Four parallel electrodes (typically gold or platinum) are deposited onto the film surface.
-
A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes.
-
The sheet resistance is calculated from the measured current and voltage, and the conductivity (σ) is then determined using the formula σ = 1 / (Rs * t), where Rs is the sheet resistance and t is the film thickness.
-
For doped samples, the polymer film is exposed to a vapor of the doping agent (e.g., iodine or an acid) in a controlled environment before the measurement.
Band Gap: The optical bandgap can be determined from UV-Vis absorption spectroscopy.
-
A dilute solution of the polymer is prepared in a suitable solvent (e.g., THF or chloroform).
-
The UV-Vis absorption spectrum of the solution is recorded.
-
The onset of the lowest energy absorption band (λ_onset) is identified.
-
The optical bandgap (Eg) is calculated using the formula: Eg (eV) = 1240 / λ_onset (nm).
Charge Carrier Mobility: The charge carrier mobility can be measured using techniques such as the time-of-flight (TOF) method or by fabricating field-effect transistors (FETs).
-
Time-of-Flight (TOF):
-
A thick film of the polymer is sandwiched between two electrodes, one of which is semi-transparent.
-
A short pulse of light with energy greater than the polymer's bandgap is used to generate charge carriers near the semi-transparent electrode.
-
An external electric field is applied across the film, causing one type of charge carrier (electrons or holes) to drift towards the opposite electrode.
-
The transient photocurrent is measured as the charge carriers drift across the film. The transit time (t_T) is determined from the photocurrent transient.
-
The drift mobility (μ) is calculated using the formula: μ = d² / (V * t_T), where d is the film thickness and V is the applied voltage.
-
Mandatory Visualizations
Caption: Isomer structure's influence on electronic properties.
Caption: Experimental workflow for polymer synthesis and characterization.
References
A Comparative Guide to 1,2-Diethynylbenzene-Based Materials and Other Conjugated Systems for Organic Electronics
For researchers, scientists, and drug development professionals, the selection of appropriate organic semiconductor materials is paramount to the advancement of organic electronic devices. This guide provides a comprehensive comparison of the performance of 1,2-diethynylbenzene-based materials against other well-established conjugated systems, including poly(p-phenylene vinylene)s (PPVs), polythiophenes, and pentacene (B32325). The information is supported by experimental data to facilitate informed material selection for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Performance Overview
This compound (DEB) serves as a versatile building block for a variety of conjugated materials, from small molecules to polymers.[1] These materials are of interest due to their potential for high charge carrier mobility and tunable electronic properties.[2][3] The rigid structure imparted by the diethynylbenzene unit can lead to ordered molecular packing, which is crucial for efficient charge transport.[2]
In comparison, established materials like pentacene, poly(3-hexylthiophene) (P3HT), and poly(p-phenylene vinylene) (PPV) have been extensively studied and are often used as benchmarks in organic electronics. Pentacene is a small molecule known for its high hole mobility in single-crystal devices.[4][5] P3HT is a solution-processable polymer widely used in OFETs and OPVs, offering a balance of performance and processability.[6][7][8] PPV and its derivatives are another important class of conjugated polymers known for their electroluminescent properties, making them suitable for OLED applications.[9][10]
Data Presentation: Performance Metrics
The following tables summarize key performance metrics for this compound-based materials and their counterparts. It is important to note that the performance of organic electronic devices is highly dependent on fabrication conditions, device architecture, and the specific derivative of the material used.
Table 1: Organic Field-Effect Transistor (OFET) Performance
| Material Class | Specific Material | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Deposition Method | Reference |
| This compound-Based | Liquid Crystalline Semiconductor (P1) | 4.5 x 10⁻⁵ | 1.5 x 10⁻⁶ (TOF) | - | Spin-coating | [2][11] |
| Poly(p-phenylene vinylene) | BDPPV derivative | - | up to 1.1 | > 10⁵ | Solution-processed | [10] |
| Polythiophene | Regioregular P3HT | 0.084 ± 0.006 | - | > 10⁶ | Spin-coating | [8] |
| Pentacene | Pentacene | up to 0.6 | - | up to 10⁸ | Vacuum-evaporation | [5] |
| Pentacene | Pentacene (bilayer gate insulator) | 1.12 | - | 10⁶ | - | [12] |
Table 2: Organic Photovoltaic (OPV) Performance
| Material Class | Donor:Acceptor | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| This compound-Based | Data not available | - | - | - | - | |
| Poly(p-phenylene vinylene) | MDMO-PPV:PCBM | ~2.5 | 0.84 | 6.1 | 48 | [13] |
| Polythiophene | PBDB-T:ITIC | > 13 | > 0.9 | > 18 | > 70 | [14] |
| Small Molecule (non-fullerene) | SW2:NFA | 15.51 | 0.835 | 25.10 | 74.0 | [15] |
Table 3: Organic Light-Emitting Diode (OLED) Performance
| Material Class | Emitter | External Quantum Efficiency (EQE) [%] | Color | Reference |
| This compound-Based | Data not available | - | - | |
| Poly(p-phenylene vinylene) | MEH-PPV | ~1-5 | Orange-Red | [12] |
| Phosphorescent Emitter | Ir(ppy)₃ | ~24 | Green | [16] |
| Phosphorescent Emitter | - | > 50 | - | [17] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and comparing results. Below are outlines of typical procedures for the fabrication and characterization of the devices mentioned in the tables.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A common procedure for fabricating a solution-processed, bottom-gate, top-contact OFET is as follows:
-
Substrate Cleaning: The substrate, typically a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (B89594) (OTS).
-
Semiconductor Deposition: The organic semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposited onto the substrate via spin-coating. The film is then annealed to improve crystallinity.
-
Source and Drain Electrode Deposition: Gold source and drain electrodes are then thermally evaporated onto the semiconductor layer through a shadow mask.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere. The charge carrier mobility is calculated from the transfer characteristics in the saturation regime.
The following diagram illustrates a typical workflow for OFET fabrication.
Caption: A generalized workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor.
Organic Photovoltaic (OPV) Fabrication and Characterization
A standard procedure for fabricating a bulk heterojunction (BHJ) OPV is as follows:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned and treated with UV-ozone.
-
Hole Transport Layer (HTL) Deposition: A solution of an HTL, such as PEDOT:PSS, is spin-coated onto the ITO and annealed.
-
Active Layer Deposition: A blend of the donor and acceptor materials in a common solvent is spin-coated on top of the HTL to form the bulk heterojunction active layer. The film is then typically annealed to optimize the morphology.
-
Electron Transport Layer (ETL) and Cathode Deposition: An ETL (optional, depending on the device architecture) and a low work function metal cathode (e.g., calcium followed by aluminum) are thermally evaporated under high vacuum.
-
Characterization: The current density-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.
The following diagram illustrates the energy level alignment in a typical bulk heterojunction organic solar cell.
Caption: Energy level diagram and charge generation process in a bulk heterojunction organic solar cell.
Conclusion
This compound-based materials represent a promising, yet less explored, class of organic semiconductors. The available data suggests that they can exhibit charge transport properties, although currently reported mobilities are lower than those of benchmark materials like pentacene and high-performance polythiophenes. Further research focusing on the synthesis of novel DEB derivatives and optimization of device fabrication is necessary to fully assess their potential.
In contrast, poly(p-phenylene vinylene)s, polythiophenes, and pentacene have demonstrated high performance in various organic electronic devices. PPVs, particularly electron-deficient derivatives, have shown impressive electron mobilities, making them suitable for n-channel OFETs. Polythiophenes, especially regioregular P3HT, offer a good balance of solution processability and hole mobility for OFET and OPV applications. Pentacene remains a gold standard for high-performance p-channel OFETs, especially in vacuum-deposited devices.
The choice of material will ultimately depend on the specific application requirements, including the desired charge transport characteristics (p-type, n-type, or ambipolar), processing method (solution-based or vacuum deposition), and the target device performance. This guide provides a foundational comparison to aid in this selection process, emphasizing the need for continued research into novel conjugated systems like those based on this compound.
References
- 1. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethynylbenzene-based liquid crystalline semiconductor for solution-processable organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Improved Synthesis of Pentacene: Rapid Access to a Benchmark Organic Semiconductor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Electron-deficient poly(p-phenylene vinylene) provides electron mobility over 1 cm² V(-1) s(-1) under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Toward Over 15% Power Conversion Efficiency for Organic Solar Cells: Current Status and Perspectives [ouci.dntb.gov.ua]
- 15. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 16. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Validation of Theoretical Models for 1,2-Diethynylbenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical models and experimental data for the reactions of 1,2-diethynylbenzene, a key molecule in the study of high-energy organic reactions and a structural motif in some anticancer agents. The focus is on the Bergman cyclization, a thermally induced reaction that produces a highly reactive p-benzyne diradical. Understanding and predicting the kinetics of this reaction is crucial for its application in synthesis and medicine.
Theoretical Models vs. Experimental Reality
The Bergman cyclization of this compound and its derivatives has been a subject of both theoretical and experimental investigation. Theoretical models, primarily based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to predict the activation energies and reaction pathways. Experimental validation of these models is essential to ensure their accuracy and predictive power.
A key study by Gräfenstein, H-C., et al. systematically compared different experimental techniques for determining the activation energy of the Bergman cyclization and benchmarked these results against computational predictions.[1][2] This guide leverages their findings to present a clear comparison.
Data Presentation: Activation Energies of Bergman Cyclization
The following table summarizes the activation energies (Ea) for the Bergman cyclization of this compound and its derivatives, comparing experimental values obtained through High-Performance Liquid Chromatography (HPLC) kinetic analysis with theoretical predictions.
| Compound | Experimental Ea (kcal/mol) via HPLC | Theoretical Ea (kcal/mol) - MP2/6-31G | Theoretical Ea (kcal/mol) - B3LYP/6-31G |
| This compound | 30.7 ± 0.8 | 31.5 | 27.5 |
| 2,3-diethynylnitrobenzene | 24.1 ± 0.9 | 24.9 | 22.0 |
| 3,4-diethynylnitrobenzene | 29.3 ± 0.5 | 30.1 | 26.3 |
| 2,3-diethynylbenzaldehyde | 26.5 ± 0.6 | 27.4 | 24.0 |
Data sourced from Gräfenstein, H-C., et al.[1][2]
The data indicates that the MP2/6-31G** level of theory provides an excellent alternative to DFT for accurately predicting the activation energies, especially when noncovalent interactions are significant.[1][2] It is also noted that experimental techniques like Differential Scanning Calorimetry (DSC) can overestimate the reactivity of this compound, likely due to side reactions.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
1. Kinetic Analysis using HPLC
This method involves monitoring the disappearance of the reactant (this compound derivative) and the appearance of the product over time at various temperatures to determine the reaction rate constants and subsequently the activation energy.
-
Sample Preparation: A solution of the enediyne (e.g., this compound) and an internal standard (e.g., 1,2,3,4-tetraphenylnaphthalene) in a suitable solvent (e.g., chlorobenzene) is prepared in a volumetric flask. For trapping the p-benzyne intermediate, a hydrogen donor like 1,4-cyclohexadiene (B1204751) is added.[3]
-
Reaction Execution: The solution is distributed into multiple capillary melting-point tubes. These tubes are sealed under vacuum after being flash-frozen to prevent solvent evaporation and exclude oxygen. The sealed capillaries are then placed in a preheated oil bath at a constant temperature. Capillaries are removed at different time intervals and the reaction is quenched by cooling.[3]
-
Analysis: The reaction mixtures are diluted with a suitable solvent (e.g., hexane) and analyzed by HPLC. The concentrations of the reactant and product are determined by normalizing their peak areas against the internal standard, using a pre-established linear calibration plot.[3]
-
Data Processing: The natural logarithm of the reactant concentration is plotted against time to obtain the pseudo-first-order rate constant (keff) at each temperature. The activation energy (Ea) is then determined from the Arrhenius plot of ln(keff) versus 1/T.[3]
2. Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the onset temperature and enthalpy of a reaction.
-
Sample Preparation: A small, accurately weighed amount of the enediyne is placed in an aluminum DSC pan. The pan is then hermetically sealed.
-
Analysis: The sample is heated in the DSC instrument at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow is recorded as a function of temperature.
-
Data Processing: The onset temperature of the exothermic peak corresponding to the Bergman cyclization is determined. While this can provide an indication of reactivity, it has been shown to be a less reliable measure of the activation energy for this compound compared to kinetic studies.[1][2]
Mandatory Visualization
Logical Relationship between Theoretical Prediction and Experimental Validation
The following diagram illustrates the workflow for validating a theoretical model of the Bergman cyclization with experimental data.
Caption: Workflow for validating theoretical predictions with experimental data.
Bergman Cyclization Signaling Pathway
The diagram below shows the generalized reaction pathway for the Bergman cyclization of this compound.
Caption: Generalized pathway of the Bergman cyclization.
References
A Comparative Guide to the Synthetic Routes of 1,2-Diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
1,2-Diethynylbenzene is a valuable building block in organic synthesis, serving as a precursor for a variety of complex molecules, including pharmaceuticals, organic materials, and macrocycles. Its rigid structure and reactive ethynyl (B1212043) groups make it a versatile starting material. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an objective look at their methodologies, performance, and the experimental data supporting each approach.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is primarily achieved through three main strategies: Sonogashira coupling, the Corey-Fuchs reaction, and double elimination reactions. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Typical Yield (%) |
| Sonogashira Coupling | 1,2-Diiodobenzene (B1346971) | Pd(PPh₃)₂Cl₂, CuI, Et₃N, Trimethylsilylacetylene (B32187) | Room temperature to mild heating | >90% (coupling), ~95% (deprotection) |
| 1,2-Dichlorobenzene (B45396) | Pd catalyst, Cu catalyst, Strong Base | Higher temperatures required | Moderate to Good | |
| Corey-Fuchs Reaction | 1,2-Benzenedicarboxaldehyde | CBr₄, PPh₃, n-BuLi | -78°C to room temperature | 80-90% (per aldehyde group) |
| Double Elimination | 1,2-Bis(1,2-dihaloethyl)benzene | Strong Base (e.g., NaNH₂, t-BuOK) | Elevated temperatures | Variable |
Detailed Experimental Protocols
Sonogashira Coupling Route
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This route typically involves the palladium-catalyzed cross-coupling of a dihaloarene with a terminal alkyne. For the synthesis of this compound, 1,2-diiodobenzene is the preferred starting material due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds.[3] To avoid polymerization and other side reactions, a protected alkyne, such as trimethylsilylacetylene (TMSA), is commonly used, followed by a deprotection step.[3]
Experimental Protocol (from 1,2-Diiodobenzene):
-
Step 1: Synthesis of 1,2-bis(trimethylsilylethynyl)benzene. To a solution of 1,2-diiodobenzene (1.0 equiv) in a suitable solvent such as diisopropylamine (B44863) or a mixture of THF and triethylamine, is added trimethylsilylacetylene (2.2 equiv). The solution is degassed, and then bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv) and copper(I) iodide (0.1 equiv) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the product is extracted and purified by column chromatography. Yields for this step are typically greater than 90%.[3]
-
Step 2: Deprotection to this compound. The purified 1,2-bis(trimethylsilylethynyl)benzene is dissolved in a mixture of methanol (B129727) and a base such as potassium carbonate or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The reaction is stirred at room temperature until the silyl (B83357) groups are completely removed. The product, this compound, is then isolated by extraction and purified. The deprotection step is usually quantitative or near-quantitative.[3]
Starting from 1,2-Dichlorobenzene:
While less reactive, 1,2-dichlorobenzene can also be used as a starting material. This approach requires more forcing reaction conditions, such as higher temperatures and stronger bases, and may result in lower yields compared to the diiodo- starting material.
Corey-Fuchs Reaction Route
The Corey-Fuchs reaction provides a two-step method for the conversion of an aldehyde into a terminal alkyne.[1][4][5] For the synthesis of this compound, this would involve a double Corey-Fuchs reaction on 1,2-benzenedicarboxaldehyde.
Experimental Protocol (from 1,2-Benzenedicarboxaldehyde):
-
Step 1: Formation of the bis(dibromoalkene). To a solution of triphenylphosphine (B44618) (4.0 equiv per aldehyde group) in dichloromethane (B109758) at 0°C is added carbon tetrabromide (2.0 equiv per aldehyde group). The mixture is stirred to form the phosphorus ylide. 1,2-Benzenedicarboxaldehyde (1.0 equiv) is then added, and the reaction is stirred until completion. The resulting 1,2-bis(2,2-dibromovinyl)benzene is then isolated and purified.
-
Step 2: Formation of the Dialkyne. The purified bis(dibromoalkene) is dissolved in anhydrous THF and cooled to -78°C. A strong base, typically n-butyllithium (2.2 equiv per dibromoalkene group), is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the elimination is complete. The reaction is then quenched, and this compound is isolated and purified. The yield for each aldehyde to alkyne conversion is generally in the range of 80-90%.[6]
Double Elimination Route
This route involves the formation of a suitable precursor that can undergo a double elimination reaction to form the two triple bonds. A plausible precursor is a 1,2-bis(1,2-dihaloethyl)benzene derivative.
Experimental Protocol (Hypothetical, based on general procedures):
-
Step 1: Synthesis of the Tetrahalide Precursor. 1,2-Divinylbenzene can be halogenated (e.g., with bromine) to form 1,2-bis(1,2-dibromoethyl)benzene.
-
Step 2: Double Dehydrohalogenation. The tetrahalide is treated with a strong base, such as sodium amide in liquid ammonia (B1221849) or potassium tert-butoxide in a suitable solvent. The reaction mixture is typically heated to drive the double elimination. The use of a very strong base is necessary to effect the elimination of both molecules of HBr from each side chain. The workup involves quenching the reaction and extracting the this compound. Yields for this type of reaction can be variable and are often dependent on the specific substrate and reaction conditions.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the different synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathways to this compound.
Caption: A generalized experimental workflow.
Conclusion
The synthesis of this compound can be approached through several viable routes, with the Sonogashira coupling of 1,2-diiodobenzene being the most reliable and high-yielding method reported in the literature. The Corey-Fuchs reaction offers a good alternative, particularly when starting from the corresponding dialdehyde. The double elimination route, while conceptually straightforward, may present challenges in terms of precursor synthesis and reaction control. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific requirements of the research or development project.
References
A Comparative Guide to the Analytical Cross-Validation of 1,2-Diethynylbenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for 1,2-diethynylbenzene and its structural isomers, 1,3-diethynylbenzene (B158350) and 1,4-diethynylbenzene. Cross-validation of analytical data is a critical step in chemical synthesis and characterization, ensuring the identity, purity, and structural integrity of a compound. This document summarizes key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—and presents available experimental data in a comparative format to aid researchers in distinguishing between these closely related isomers.
Workflow for Analytical Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of analytical data for a synthesized compound like this compound, comparing the experimental results with data from known isomers and reference databases.
Caption: Logical workflow for the synthesis, purification, analytical characterization, and cross-validation of this compound against its isomers.
Comparative Analytical Data
The following tables summarize the available analytical data for 1,2-, 1,3-, and 1,4-diethynylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) of Aromatic Protons (ppm) | Chemical Shift (δ) of Acetylenic Protons (ppm) |
| This compound | CDCl₃ | 7.55-7.53 (m, 2H), 7.33-7.31 (m, 2H) | 3.35 (s, 2H) |
| 1,3-Diethynylbenzene | CDCl₃ | 7.69 (t, J=1.6 Hz, 1H), 7.59 (dd, J=7.7, 1.6 Hz, 2H), 7.35 (t, J=7.7 Hz, 1H) | 3.09 (s, 2H) |
| 1,4-Diethynylbenzene | CDCl₃ | 7.42 (s, 4H)[1] | 3.16 (s, 2H)[1] |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) of Aromatic Carbons (ppm) | Chemical Shift (δ) of Acetylenic Carbons (ppm) |
| This compound | CDCl₃ | 132.8, 129.1, 125.4 | 82.5, 81.9 |
| 1,3-Diethynylbenzene | CDCl₃ | 135.5, 132.0, 128.8, 122.9 | 82.8, 77.8 |
| 1,4-Diethynylbenzene | CDCl₃ | 132.1, 122.9[2] | 83.3, 79.0[2] |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration Mode | This compound | 1,3-Diethynylbenzene | 1,4-Diethynylbenzene |
| ≡C-H | Stretching | ~3300 | ~3300 | ~3300 |
| C≡C | Stretching | ~2100 | ~2100 | ~2100 |
| C-H (Aromatic) | Stretching | ~3060 | ~3060 | ~3060 |
| C=C (Aromatic) | Stretching | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-H (Aromatic) | Out-of-plane bending | ~750 (ortho) | ~780, ~690 (meta) | ~830 (para) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₁₀H₆ | 126.15 | 126 (M⁺), 100, 76, 50 |
| 1,3-Diethynylbenzene | C₁₀H₆ | 126.15 | 126 (M⁺), 100, 76, 50 |
| 1,4-Diethynylbenzene | C₁₀H₆ | 126.15 | 126 (M⁺), 100, 76, 50 |
Note: The fragmentation patterns for the isomers are expected to be very similar due to the stability of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.
Table 5: UV-Vis Absorption Maxima (λmax)
| Compound | Solvent | λmax (nm) |
| This compound | Not specified | 245, 250, 256, 262, 268, 274 |
| 1,3-Diethynylbenzene | Not specified | 247, 252, 258, 264, 270, 276, 283 |
| 1,4-Diethynylbenzene | Not specified | 250, 256, 262, 268, 274, 281, 288, 296 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the diethynylbenzene isomers.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not provided by the solvent)
-
Sample of diethynylbenzene isomer (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS if required.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on concentration.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the diethynylbenzene isomers.
Materials:
-
FTIR spectrometer with a suitable detector (e.g., DTGS)
-
Sample preparation accessories (e.g., KBr plates for neat liquid, ATR accessory)
-
Sample of diethynylbenzene isomer
Procedure (using Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample.
-
Typical parameters: resolution 4 cm⁻¹, number of scans 16-32, spectral range 4000-400 cm⁻¹.
-
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the diethynylbenzene isomers.
Materials:
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Gas chromatograph (GC) for sample introduction (GC-MS)
-
Sample of diethynylbenzene isomer dissolved in a volatile solvent (e.g., dichloromethane, hexane)
Procedure (GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent.
-
GC-MS Setup:
-
Set the GC oven temperature program to separate the analyte from the solvent and any impurities.
-
Set the MS parameters: ionization mode (EI), electron energy (typically 70 eV), mass range (e.g., m/z 40-300).
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. The GC will separate the components, which will then be ionized and analyzed by the mass spectrometer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption spectrum of the diethynylbenzene isomers.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Spectroscopic grade solvent (e.g., hexane, ethanol)
-
Sample of diethynylbenzene isomer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan the absorbance of the sample over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
References
comparative thermal stability of polymers derived from diethynylbenzenes
A Comparative Guide to the Thermal Stability of Polymers Derived from Diethynylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of polymers derived from the three isomers of diethynylbenzene: ortho-(o), meta-(m), and para-(p). The arrangement of the ethynyl (B1212043) groups on the benzene (B151609) ring significantly influences the thermal properties of the resulting polymers, impacting their suitability for high-temperature applications. This document summarizes key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details the experimental protocols used for these analyses, and includes a workflow diagram for the comparative analysis process.
Polymers derived from diethynylbenzenes are known for their high thermal resistance and ability to form carbonaceous char upon heating, which is crucial for applications in aerospace and as precursors for carbon-carbon composite materials.[1] The thermal stability is typically evaluated by the onset temperature of decomposition, the temperature at which a certain percentage of weight loss occurs (e.g., Td5%), and the percentage of material remaining at high temperatures (char yield).
Comparative Thermal Stability Data
| Polymer System | Monomer Isomer | Polymer Type | Td5% (°C) | Char Yield (%) | Temperature for Char Yield (°C) | Glass Transition Temperature (Tg) (°C) |
| Poly(silylene diethynylbenzene) (AAA) | m-diethynylbenzene | Silicon-containing homopolymer | > 560 | > 87.2 | 800 | Not Observed |
| Poly(silylene diethynylbenzene)-b-poly(silylene dipropargyloxy diphenyl propane) (ABA-A) | m-diethynylbenzene | Silicon-containing block copolymer | > 560 | > 87.2 | 800 | Not Observed |
| Poly(silylene diethynylbenzene)-b-poly(silylene dipropargyloxy diphenyl ether) (ABA-O) | m-diethynylbenzene | Silicon-containing block copolymer | > 560 | > 87.2 | 800 | Not Observed |
| Poly(silane arylacetylene) (PSA) | 1,3-diethynylbenzene (B158350) (m) | Silicon-containing polymer | 627 | 90.3 | 800 | Not Reported |
| Poly(silane naphthylacetylene) (PSNP) | 2,7-diethynylnaphthalene (analogue) | Silicon-containing polymer | 655 | 92.3 | 800 | Not Reported |
| Poly(p-diethynylbenzene) | p-diethynylbenzene | Catalytically prepared | Not Reported | 79-86 | 800 | Not Reported |
| Poly(p-diethynylbenzene) | p-diethynylbenzene | Thermally prepared | Not Reported | 74 | 800 | Not Reported |
| Hyperbranched Poly(diethynylbenzene-silane) | Diethynylbenzene (isomer not specified) | Silicon-containing hyperbranched polymer | Not Reported | 80.6 | 1000 | Not Reported |
Note: Td5% refers to the temperature at which 5% weight loss is observed. The absence of a glass transition temperature (Tg) in some silicon-containing polymers up to 450°C suggests excellent heat resistance.[2]
From the available data, silicon-containing polymers derived from m-diethynylbenzene exhibit exceptional thermal stability, with decomposition temperatures (Td5%) exceeding 560°C and high char yields.[2] A direct comparison between a silicon-containing polymer based on 1,3-diethynylbenzene (PSA) and a naphthalene-based analogue (PSNP) indicates that the aromatic structure plays a role in thermal stability, with the naphthalene-containing polymer showing a higher decomposition temperature and char yield.[3] For polymers of p-diethynylbenzene, the method of preparation influences the char yield, with catalytically prepared polymers showing a higher yield than thermally prepared ones.
Experimental Protocols
The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general methodologies for these techniques are outlined below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer by measuring the change in mass as a function of temperature.
Typical Apparatus: A thermogravimetric analyzer (e.g., Stanton 801 STA Thermoanalyzer, METTLER TOLEDO TGA/DSC 1LF).[1][2]
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a crucible (e.g., platinum or alumina).[2]
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 5 K/min or 10°C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to study thermal decomposition, or air/oxygen to study thermo-oxidative stability).[1][2]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of initial mass remaining versus temperature.
-
Key parameters such as the onset of decomposition, Td5%, and the final char yield are determined from this curve.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and curing exotherms.
Typical Apparatus: A differential scanning calorimeter (e.g., TA Q2000 analyzer).[2]
Methodology:
-
A small, weighed amount of the polymer sample is encapsulated in a sample pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated or cooled at a controlled, linear rate (e.g., 10°C/min) under a purge of inert gas (e.g., nitrogen).[2]
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC curve plots heat flow versus temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC curve.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the comparative thermal stability analysis of polymers derived from diethynylbenzene isomers.
Caption: Workflow for comparing diethynylbenzene polymer thermal stability.
References
assessing the purity of 1,2-diethynylbenzene by different analytical methods
A Comparative Guide to Purity Assessment of 1,2-Diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of this compound, a key building block in the synthesis of polymers and complex organic molecules, is critical for ensuring reaction efficiency, product quality, and reproducibility.[1][2] Impurities, which may include positional isomers (1,3- and 1,4-diethynylbenzene), residual solvents, or by-products from synthesis, can significantly impact the material's properties and subsequent reactions. This guide provides a comparative overview of common analytical techniques for assessing the purity of this compound, offering detailed methodologies and performance data to aid researchers in selecting the most suitable method for their needs.
Overview of Analytical Methodologies
The primary analytical methods for evaluating the purity of non-volatile and semi-volatile aromatic compounds like this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrometer make it invaluable for identifying unknown by-products.[3]
-
High-Performance Liquid Chromatography (HPLC): A versatile method suitable for routine quality control and quantification of non-volatile compounds. Coupled with a UV detector, it provides reliable quantification of known impurities.[4]
-
Quantitative NMR (qNMR): A primary analytical method that determines the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard. It is non-destructive and provides structural confirmation simultaneously.[5]
Comparison of Key Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the required sensitivity. The following table summarizes the key performance characteristics of the most common techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio. | Separation based on polarity; detection by UV absorbance. | Quantification based on the direct relationship between signal intensity and the number of nuclei. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Routine purity checks and quantification of known, non-volatile impurities. | Absolute purity determination and structural confirmation without a specific reference standard.[4] |
| Sample Preparation | Dissolution in a volatile organic solvent (e.g., dichloromethane (B109758), hexane). | Dissolution in a suitable solvent (e.g., acetonitrile, methanol). | Dissolution in a deuterated solvent with a certified internal standard. |
| Selectivity | Very High. Mass spectra provide structural information for peak identification. | Moderate to High. Dependent on chromatographic resolution. | Very High. Distinguishes between structurally similar isomers based on unique chemical shifts. |
| Limit of Detection | Low (pg to ng levels).[4] | Moderate (low ng/mL to µg/mL range).[4][6] | High (mg level). |
| Precision (% RSD) | < 5.0% | < 2.0% | < 1.0% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 99 - 101% |
| Typical Run Time | 15 - 30 minutes.[7] | 10 - 20 minutes.[7] | 5 - 15 minutes.[5] |
| Advantages | High sensitivity and specificity, ideal for identifying unknowns. | Robust, reproducible, and widely available. | Provides absolute purity, non-destructive, fast acquisition.[5] |
| Disadvantages | Requires analyte to be volatile and thermally stable. | Lower sensitivity than GC-MS, potential for co-elution. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |
Workflow for Purity Assessment
The general process for assessing the purity of a chemical compound involves several key stages, from initial sample handling to the final analysis and reporting.
Caption: General workflow for the analytical purity assessment of this compound.
Experimental Protocols
The following protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities and isomers.
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve it in 10 mL of dichloromethane or another suitable volatile solvent. Vortex to ensure complete dissolution.
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-350.
Data Analysis: Identify this compound and any impurities based on their retention times and characteristic mass spectra. Quantify using the area percent method, assuming a similar response factor for isomeric impurities.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for routine purity analysis and quantification of known impurities.
Sample Preparation: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of acetonitrile.[7] Vortex for 1 minute. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]
HPLC-UV Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.
Data Analysis: Calculate the purity of this compound using the area percent normalization method from the resulting chromatogram.
Quantitative NMR (qNMR)
This method provides an absolute purity value and is considered a primary ratio method.
Sample Preparation: Accurately weigh approximately 15 mg of the this compound sample into an NMR tube. Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone). Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6). Ensure the internal standard does not have signals that overlap with the analyte.
NMR Acquisition Parameters (Example on a 400 MHz spectrometer):
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): > 5 x T1 of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 to 16.
-
Spectral Width: Appropriate range to cover all signals (~12 ppm).
Data Analysis: After Fourier transformation and phase correction, carefully integrate a well-resolved signal of this compound and a signal from the internal standard. The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Pstd = Purity of the standard
Comparative Analytical Workflow
The operational steps for chromatographic techniques like HPLC and GC-MS share a common foundation but differ in the specifics of the mobile phase, stationary phase, and detection method.
Caption: Comparison of key steps in HPLC-UV and GC-MS purity analysis methods.
Conclusion
The choice of analytical method for assessing the purity of this compound should be guided by the specific analytical objective. For routine quality control where impurities are known, HPLC-UV offers a robust and efficient solution. For in-depth analysis, including the identification of unknown synthesis by-products and trace impurities, the high sensitivity and specificity of GC-MS are unparalleled. For obtaining a definitive, absolute purity value for use as a reference material or in sensitive applications, qNMR is the method of choice. Often, a combination of these methods (e.g., HPLC for routine checks and GC-MS for impurity identification) provides the most comprehensive characterization of material purity.
References
- 1. This compound | 21792-52-9 [sigmaaldrich.com]
- 2. This compound | C10H6 | CID 140862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. benchchem.com [benchchem.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,2-Diethynylbenzene: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1,2-diethynylbenzene based on available safety information for similar chemical compounds and general best practices for hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review the Safety Data Sheet (SDS) for this compound if available. All waste disposal must comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Due to the potential hazards associated with this compound, including flammability and reactivity, all handling should be conducted in a well-ventilated chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical safety goggles with side shields
-
Nitrile gloves (inspect for tears or holes before use)
Hazard Identification and Risk Assessment
Key Hazards:
-
Reactivity: The terminal alkyne functional groups can react with heavy metal ions (e.g., copper, silver, mercury, lead, zinc) to form explosive acetylide salts. This is a critical consideration for waste segregation.
-
Flammability: Like many organic aromatic compounds, this compound is expected to be flammable. Keep away from heat, sparks, open flames, and other ignition sources.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Toxicity: While specific toxicological data is limited, it should be handled as a potentially toxic substance.
Quantitative Data Summary
The following table summarizes general hazard classifications for similar aromatic and alkyne-containing compounds. These should be considered as potential properties of this compound in the absence of a specific SDS.
| Hazard Category | Classification | Precautionary Measures |
| Flammability | Assumed to be a flammable liquid. | Store in a flammable liquid storage cabinet. Keep away from ignition sources. Use non-sparking tools. |
| Reactivity | Reactive with heavy metals. | CRITICAL: Avoid all contact with heavy metals and their salts. Segregate waste streams meticulously. |
| Acute Toxicity | To be treated as harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate PPE. Handle in a chemical fume hood. |
| Skin/Eye Irritation | Assumed to be an irritant. | Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water. |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects.[1][2][3] | Prevent release to the environment. Dispose of as hazardous waste. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be managed through your institution's EHS office. Never dispose of this chemical down the drain or in regular trash.
Waste Segregation: The Most Critical Step
Proper segregation at the point of generation is crucial to prevent the formation of explosive acetylides.
-
This compound Waste Stream:
-
Establish a dedicated hazardous waste container specifically for this compound and materials contaminated with it.
-
Crucially, this waste stream must be kept separate from any waste containing heavy metals. This includes, but is not limited to, waste from reactions involving copper, silver, or mercury catalysts.
-
Waste Collection and Containerization
-
Pure Substance and Concentrated Solutions:
-
If you have surplus or non-recyclable this compound, it should be offered to a licensed disposal company.[4]
-
Keep the chemical in its original, tightly closed container if possible. If transferring to a new container, ensure it is compatible, properly sealed with a screw-top cap, and clearly labeled.
-
-
Contaminated Solid Waste (Non-Sharps):
-
This includes items such as contaminated gloves, bench paper, and pipette tips.
-
Collect this waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Contaminated Liquid Waste:
-
This includes reaction mixtures and solvent rinsates.
-
Collect in a compatible, leak-proof, and sealable liquid waste container.
-
Segregate halogenated and non-halogenated solvent waste streams if required by your institution.
-
-
Contaminated Sharps:
-
This includes needles, syringes, and glass Pasteur pipettes.
-
Dispose of all sharps contaminated with this compound in a designated, puncture-proof sharps container.
-
Labeling of Hazardous Waste Containers
Proper labeling is a legal requirement and essential for safety.
-
All waste containers must be clearly labeled with a hazardous waste tag provided by your institution.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A list of all other chemical constituents in the container and their approximate percentages.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Storage of Hazardous Waste
-
Store all this compound waste in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
-
Segregate from incompatible materials, especially heavy metal waste streams.
Arranging for Disposal
-
Once a waste container is full (do not overfill), or if the accumulation time limit set by your institution is reached, arrange for a pickup by your EHS department.
-
Do not transport hazardous waste outside of the laboratory yourself.
Decontamination of Empty Containers
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing and allowing it to air dry in a fume hood, deface or remove the original label. The container can then be disposed of according to your institution's policy for decontaminated glassware or plasticware.
Experimental Workflow for Disposal
Below is a diagram outlining the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,2-Diethynylbenzene
For researchers, scientists, and drug development professionals, the safe handling of specialized chemicals is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 1,2-Diethynylbenzene, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data, it is combustible, harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1]
Table 1: Hazard Identification for this compound
| Hazard Statement | Description | GHS Pictogram |
| H227 | Combustible liquid | GHS07 |
| H302 | Harmful if swallowed | GHS07 |
| H315 | Causes skin irritation | GHS07 |
| H319 | Causes serious eye irritation | GHS07 |
| H335 | May cause respiratory irritation | GHS07 |
To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or chemical goggles. A face shield may be necessary if there is a splash potential. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hand Protection | Chemical-resistant gloves. | Gloves must be inspected prior to use and disposed of properly after. The selected gloves should satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[2] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge if ventilation is inadequate or if vapor/mist is generated. | A cartridge change-out schedule should be part of the respiratory protection program.[3] |
| Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. For significant exposure risk, wear protective clothing. | --- |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
Handling:
-
Avoid all personal contact, including inhalation of vapor or mist.[4]
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Ground and bond containers and receiving equipment.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed when not in use.[2]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
-
Store in a freezer at temperatures under -20°C for long-term stability.
-
Store away from incompatible materials, such as oxidizing agents.
Disposal Plan
All waste, including the chemical itself, contaminated materials, and empty containers, must be handled as hazardous waste in accordance with local, state, and federal regulations.[4]
Waste Collection:
-
Collect waste in sturdy, leak-proof, and clearly labeled containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Keep waste containers closed except when adding waste.
Empty Container Disposal:
-
Thoroughly empty all contents.
-
The first rinse of the container should be collected and disposed of as hazardous waste.[5]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
-
After proper rinsing, containers can be disposed of according to institutional guidelines.
Spill Response:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[2]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[2]
-
Place the collected material in a suitable container for disposal.[2]
-
Do not let the product enter drains.[2]
Experimental Workflow and Safety Procedures
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, incorporating essential safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
